molecular formula C7H14N2 B8184160 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Cat. No.: B8184160
M. Wt: 126.20 g/mol
InChI Key: YQURLNGUWNDBIR-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQURLNGUWNDBIR-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CNC[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of trans-2-Methyl-octahydropyrrolo[3,4-c]pyrrole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformationally restricted diamines are privileged scaffolds in modern drug discovery, frequently deployed to improve metabolic stability, fine-tune pKa, and optimize the vectorization of pharmacophores. Among these, the octahydropyrrolo[3,4-c]pyrrole bicyclic system is highly valued. While the cis-fused isomers are readily accessible via classical 1,3-dipolar cycloadditions[1], the trans-fused isomers present a unique synthetic challenge due to the inherent ring strain and the thermodynamic preference for the cis geometry during concerted cycloadditions.

This whitepaper details a robust, scalable, and stereoretentive synthetic route to trans-2-methyl-octahydropyrrolo[3,4-c]pyrrole . By utilizing a linear sequence starting from a pre-defined trans-pyrrolidine scaffold[2], we bypass the stereochemical limitations of cycloadditions. The resulting dihydrochloride salt is a highly pure, bench-stable building block ready for integration into medicinal chemistry workflows[3].

Retrosynthetic Analysis & Mechanistic Rationale

The Limitation of Cycloadditions

The most common approach to the pyrrolo[3,4-c]pyrrole core is the 1,3-dipolar cycloaddition of azomethine ylides with maleimides[1]. Because maleimides are strictly cis-dienophiles, the resulting cycloadducts are exclusively cis-fused. Attempting this reaction with trans-fumarates often results in poor yields, competing isomerization, and complex diastereomeric mixtures.

The Linear Substitution Strategy

To guarantee absolute trans relative stereochemistry, the most reliable strategy is to build the second ring via an intramolecular S_N2 cyclization on a pre-existing trans-pyrrolidine ring.

  • Starting Material: trans-1-Boc-pyrrolidine-3,4-dicarboxylic acid (or its dialkyl ester). The trans relationship is locked.

  • Reduction: Conversion of the carboxylic acids/esters to primary alcohols yields trans-1-Boc-3,4-bis(hydroxymethyl)pyrrolidine[2].

  • Activation: The diol is converted into a highly reactive dimesylate. Mesylates are preferred over tosylates here due to superior atom economy and easier removal of the methanesulfonic acid byproduct during aqueous workup.

  • Cyclization: Treatment with methylamine gas (or a solution in THF/EtOH) triggers a double nucleophilic substitution. The primary amine attacks one mesylate to form a secondary amine intermediate, which rapidly undergoes an intramolecular S_N2 displacement of the second mesylate to close the ring. Because the reacting centers are primary carbons (exocyclic to the first ring), the trans stereochemistry at the C3a and C6a bridgeheads is strictly preserved.

SyntheticWorkflow A trans-1-Boc-pyrrolidine- 3,4-dicarboxylate B trans-1-Boc-3,4-bis (hydroxymethyl)pyrrolidine A->B LiAlH4 or BH3 Reduction C trans-1-Boc-3,4-bis ((mesyloxy)methyl)pyrrolidine B->C MsCl, Et3N Activation D trans-5-Boc-2-methyl- octahydropyrrolo[3,4-c]pyrrole C->D MeNH2, Heat Cyclization E trans-2-methyl- octahydropyrrolo[3,4-c]pyrrole dihydrochloride D->E HCl/Dioxane Deprotection

Caption: Overall synthetic workflow for trans-2-methyl-octahydropyrrolo[3,4-c]pyrrole.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to be self-validating. In-process controls (IPCs) such as TLC and LC-MS are embedded to ensure causality and protocol integrity.

Step 1: Reduction to trans-1-Boc-3,4-bis(hydroxymethyl)pyrrolidine

Objective: Reduce the ester groups without cleaving the Boc protecting group.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add trans-1-Boc-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (10.0 g, 34.8 mmol) and anhydrous THF (150 mL).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Lithium Aluminum Hydride (LiAlH4) solution (2.0 M in THF, 35 mL, 70.0 mmol) dropwise over 30 minutes. Causality: Slow addition prevents thermal runaway and potential over-reduction/cleavage of the Boc group.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.

  • Validation (IPC): TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material (R_f ~0.6) and the appearance of a highly polar spot (R_f ~0.1).

  • Workup (Fieser Method): Cool to 0 °C. Carefully quench by sequential dropwise addition of 2.6 mL water, 2.6 mL 15% NaOH (aq), and 7.8 mL water. Stir vigorously for 30 minutes until a white granular precipitate forms. Filter through Celite, wash with THF, and concentrate the filtrate in vacuo to yield the diol as a viscous colorless oil (approx. 7.5 g, 93% yield)[2].

Step 2: Mesylation of the Diol

Objective: Activate the primary alcohols for nucleophilic displacement.

  • Setup: Dissolve the diol (7.5 g, 32.4 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add Triethylamine (Et3N, 13.5 mL, 97.2 mmol). Cool to 0 °C.

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl, 6.0 mL, 77.8 mmol) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Validation (IPC): LC-MS should indicate the mass of the dimesylate [M+H]+ = 388.1.

  • Workup: Dilute with DCM (100 mL), wash with saturated NaHCO3 (2 x 100 mL), water (100 mL), and brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the dimesylate as a pale yellow solid (approx. 12.0 g, 95% yield). Note: Use immediately in the next step to prevent degradation.

Step 3: Double Nucleophilic Cyclization

Objective: Construct the second pyrrolidine ring via reaction with methylamine.

  • Setup: In a heavy-walled pressure vessel (sealed tube), dissolve the dimesylate (12.0 g, 30.9 mmol) in a solution of Methylamine in THF (2.0 M, 150 mL, 300 mmol).

  • Reaction: Seal the vessel securely. Heat the mixture to 70 °C behind a blast shield for 16 hours. Causality: A large excess of methylamine prevents intermolecular oligomerization and drives the intramolecular ring closure.

  • Validation (IPC): LC-MS should show the disappearance of the dimesylate and the appearance of the product mass [M+H]+ = 227.2.

  • Workup: Cool the vessel to room temperature before carefully unsealing. Concentrate the mixture in vacuo to remove THF and excess methylamine. Dissolve the residue in EtOAc (200 mL), wash with 1M NaOH (100 mL) to remove methanesulfonate salts, followed by brine. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (DCM/MeOH/NH4OH 90:9:1) to yield trans-5-Boc-2-methyl-octahydropyrrolo[3,4-c]pyrrole as a pale yellow oil (approx. 5.2 g, 74% yield).

Mechanism M1 trans-Dimesylate Intermediate M2 Mono-substitution (Primary Amine Attack) M1->M2 + MeNH2 - MsOH M3 Intramolecular SN2 (Ring Closure) M2->M3 Conformational Alignment M4 trans-Bicyclic Core Formed M3->M4 - MsOH

Caption: Mechanistic pathway of the double nucleophilic substitution cyclization step.

Step 4: Boc Deprotection

Objective: Remove the Boc group to yield the final dihydrochloride salt.

  • Setup: Dissolve the Boc-protected bicycle (5.2 g, 23.0 mmol) in DCM (20 mL).

  • Reagent Addition: Add HCl in 1,4-dioxane (4.0 M, 30 mL, 120 mmol) at room temperature.

  • Reaction: Stir vigorously for 4 hours. A white precipitate will form as the dihydrochloride salt is insoluble in DCM/dioxane.

  • Validation (IPC): Evolution of CO2 gas ceases. LC-MS of an aliquot (dissolved in water) shows [M+H]+ = 127.1.

  • Workup: Add diethyl ether (50 mL) to fully precipitate the salt. Filter the solid, wash thoroughly with diethyl ether (3 x 20 mL), and dry under high vacuum at 40 °C to afford trans-2-methyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride as a highly hygroscopic white powder (approx. 4.3 g, 94% yield)[3].

Quantitative Data Summary

The following table summarizes the key quantitative metrics, yields, and analytical markers for the synthetic workflow, allowing researchers to benchmark their own experimental results.

StepIntermediate / ProductYieldKey Analytical Marker (LC-MS / NMR)Physical State
1 trans-1-Boc-3,4-bis(hydroxymethyl)pyrrolidine93%[M+H-tBu]+ = 176.1; 1H NMR: broad OH peaks ~3.5 ppmViscous colorless oil
2 trans-1-Boc-3,4-bis((mesyloxy)methyl)pyrrolidine95%[M+H]+ = 388.1; 1H NMR: Ms-CH3 singlets at ~3.0 ppmPale yellow solid
3 trans-5-Boc-2-methyl-octahydropyrrolo[3,4-c]pyrrole74%[M+H]+ = 227.2; 1H NMR: N-CH3 singlet at 2.3 ppmPale yellow oil
4 trans-2-methyl-octahydropyrrolo[3,4-c]pyrrole 2HCl94%[M+H]+ = 127.1; completely lacks Boc t-butyl signalWhite powder (hygroscopic)

Conclusion

The synthesis of trans-2-methyl-octahydropyrrolo[3,4-c]pyrrole requires deliberate circumvention of classical cycloaddition methodologies[1]. By utilizing a linear sequence of reduction, activation, and double nucleophilic substitution on a pre-defined trans-pyrrolidine scaffold[2], researchers can reliably access this conformationally restricted diamine in high yields and excellent diastereomeric purity. The resulting dihydrochloride salt is a robust building block for advanced pharmaceutical synthesis[3].

References

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water Source: Arkivoc URL
  • trans-Octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride (Product Page)
  • WO2013065825A1 - Lipide cationique Source: Google Patents URL

Sources

Structural Elucidation of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole structure elucidation Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary: The Scaffold Hunter’s Challenge

In the realm of Fragment-Based Drug Discovery (FBDD), the octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a high-value pharmacophore. Functioning as a conformationally restricted diamine, it serves as a superior isostere for piperazines and pyrrolidines, offering distinct vectors for substituent growth in kinase inhibitors, GPCR ligands (specifically mGlu1 and nAChR modulators), and antibacterial agents.

However, the utility of this scaffold is contingent upon precise stereochemical control. The [3,4-c] fusion of two five-membered rings creates a stereogenic challenge: distinguishing the thermodynamically favored cis-fused isomer from the more strained, yet spatially distinct, trans-fused isomer. This guide provides a rigorous, self-validating analytical workflow to unambiguously assign the structure of trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole , focusing on the critical differentiation from its cis-congener.

Structural & Stereochemical Context[1][2][3][4][5]

The Molecule

The target molecule consists of two fused pyrrolidine rings sharing the C3a-C6a bond.

  • Core: Bicyclo[3.3.0]octane (diaza-derivative).

  • Substituents: A methyl group at

    
     and a secondary amine at 
    
    
    
    .
  • Symmetry: The presence of the 2-methyl group breaks the potential

    
     or 
    
    
    
    symmetry of the parent system, rendering all carbons chemically non-equivalent in the trans isomer.
The Stereochemical Divergence

In 5,5-fused systems, the cis-isomer is generally thermodynamically preferred due to lower ring strain (envelope-envelope conformation). The trans-isomer requires the bridgehead hydrogens (


 and 

) to be anti-periplanar.
  • Cis-Fusion: Bridgehead dihedral angle

    
    .
    
  • Trans-Fusion: Bridgehead dihedral angle

    
     (distorted due to ring strain).
    

Critical Analytical Objective: Prove the trans relationship of


 and 

and confirm the regiochemistry of the methyl group.

Analytical Strategy & Workflow

The elucidation process must follow a logical hierarchy, moving from compositional confirmation to stereochemical definition.

ElucidationWorkflow Start Crude Synthesized Material MS HRMS (ESI+) Confirm Formula C7H14N2 Start->MS NMR_1D 1D 1H & 13C NMR Check Purity & C-Count MS->NMR_1D Connectivity 2D NMR (COSY, HSQC, HMBC) Assign Regiochemistry (2-Me) NMR_1D->Connectivity If pure Stereochem NOESY / ROESY The 'Smoking Gun' for Trans Connectivity->Stereochem Signal Assignment Complete Validation X-Ray Crystallography (Optional: Derivatization) Stereochem->Validation Confirmation

Caption: Step-by-step elucidation workflow from crude isolation to absolute stereochemical assignment.

Detailed Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Before investing in NMR time, validate the molecular formula.

  • Method: ESI-TOF or Orbitrap.

  • Target Ion:

    
    .
    
  • Calculated m/z: 127.1230 (for

    
    ).
    
  • Acceptance Criteria:

    
     ppm.
    
NMR Spectroscopy: The Primary Tool

Sample Prep: Dissolve ~10 mg in


 (or 

if solubility is poor). Add TMS as internal reference. Instrument: 500 MHz or higher recommended to resolve the complex multiplets of the methylene protons.
A. 1D Proton NMR (

)

The spectrum will show distinct regions. The key is to identify the bridgehead protons (


) and the N-methyl singlet.
  • N-Methyl: Singlet,

    
     ppm.
    
  • Bridgehead Protons: Typically

    
     ppm.
    
  • Methylene Protons: Four sets of diastereotopic protons (

    
    ).
    
B. 2D Connectivity (COSY, HSQC, HMBC)

You must establish which ring contains the methyl group.

  • HSQC: Correlate protons to carbons. Identify the

    
     carbon (
    
    
    
    ppm).
  • HMBC: Look for long-range coupling from the

    
     protons.
    
    • If they couple to

      
       and 
      
      
      
      , the methyl is at position 2.
    • If they couple to

      
       and 
      
      
      
      , the methyl is at position 5.
    • Note: Due to the numbering convention, "2-methyl" implies the methyl is on the specific nitrogen; HMBC confirms this regiochemistry relative to the bridgeheads.

C. Stereochemical Assignment (NOESY vs. Coupling Constants)

This is the critical step. Relying solely on coupling constants (


) in 5,5-fused systems is risky due to ring envelope distortion.

The Diagnostic Logic:

  • Cis-Isomer:

    
     and 
    
    
    
    are on the same face. Distance < 2.5 Å.
    • NOESY Result: Strong cross-peak between

      
       and 
      
      
      
      .
  • Trans-Isomer:

    
     and 
    
    
    
    are on opposite faces. Distance > 3.5 Å.
    • NOESY Result: Absence of cross-peak between

      
       and 
      
      
      
      .
    • Confirmation:

      
       should show NOE correlations to 
      
      
      
      (or similar "down" protons), while
      
      
      correlates to "up" protons.

NOESY_Logic cluster_cis Cis-Fusion (Same Face) cluster_trans Trans-Fusion (Opposite Face) H3a_cis H3a H6a_cis H6a H3a_cis->H6a_cis Strong NOE H3a_trans H3a H6a_trans H6a H3a_trans->H6a_trans NO NOE

Caption: NOESY correlation logic. The presence of the H3a-H6a cross-peak is the definitive marker for cis-fusion.

Representative Data Summary

The following table summarizes the expected diagnostic signals for the trans-2-methyl isomer compared to the cis isomer.

Analytical Parametercis-Isomer (Reference)trans-Isomer (Target)Mechanistic Rationale
H3a-H6a Coupling (

)
Large (

Hz)
Intermediate/Small (

Hz)
Karplus relation; trans 5,5-fusion often involves significant twist, deviating from ideal

.
NOESY (

)
Strong Signal Absent Spatial proximity is the only unambiguous proof.
13C NMR Shift (

)
Shielded (Upfield)Deshielded (Downfield)Trans-fusion induces ring strain, often deshielding bridgehead carbons.
Symmetry

(if N-substituents identical)

(chiral)
The trans isomer is inherently chiral (

symmetric parent), resolvable into enantiomers.

X-Ray Crystallography (The Gold Standard)

If the oil/gum resists crystallization, derivatization is required.

  • Protocol: React the diamine with 2 equivalents of picric acid or HCl in ethanol.

  • Goal: Obtain a crystalline salt (Picrate or Hydrochloride).

  • Outcome: X-ray diffraction provides absolute configuration and confirms the trans-junction geometry (torsion angles).

References

  • Scaffold Utility: Journal of Medicinal Chemistry. "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Selective nAChR Ligands." (2009).[1][2]

  • Stereochemical Assignment: BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide."

  • Synthesis & Structure: Journal of the Chemical Society, Perkin Transactions 1. "An analysis of the n.m.r. spectra of pyrrolizin-3-one and its aza-derivatives." (1987).[3]

  • General NMR Methodology: NMR Wiki. "Determination of relative stereochemistry using NOESY and coupling constants."

  • Commercial Availability & Data: Sigma-Aldrich. "trans-2-Methanesulfonyl-octahydro-pyrrolo[3,4-c]pyrrole Product Page." (Validates existence of trans isomer).

Sources

Technical Guide: Molecular Weight & Physicochemical Profiling of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

[1]

Part 1: Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), molecular weight (MW) is not merely a physical constant; it is a currency.[1] The trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold (MW: 126.20 g/mol ) represents a high-value "currency" because of its low mass relative to its high topological complexity.[1]

Unlike the planar pyrrole or the flexible piperazine, this bicyclic diamine offers a rigid, three-dimensional vector for substituent display.[1] Its molecular weight of 126.20 Da allows medicinal chemists to attach pharmacophores totaling up to ~370 Da while maintaining a final lead molecular weight below the critical 500 Da threshold (Lipinski’s Rule of 5).

This guide dissects the molecular weight of this scaffold, not just as a number, but as a design constraint, detailing its calculation, experimental validation, and synthetic origins.[1]

Part 2: Physicochemical Profile[1][2]

The precise molecular weight is derived from the elemental composition of the free base. Note that in storage and synthesis, this compound is frequently handled as a dihydrochloride salt, which significantly alters the gravimetric calculations required for stoichiometry.

Table 1: Core Physicochemical Data
PropertyValueTechnical Notes
IUPAC Name trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrroleStereochemistry at ring fusion (3a, 6a) is critical.[1]
Molecular Formula C₇H₁₄N₂ Free base.[1]
Molecular Weight 126.20 g/mol Average mass (weighted by isotopic abundance).[1][2]
Monoisotopic Mass 126.1157 Da Essential for High-Resolution Mass Spectrometry (HRMS).[1]
CAS Registry 86732-28-7 (Generic/Cis)Note: Stereospecific CAS for trans-isomer varies by vendor; verify via NMR.[1]
ClogP -0.23Highly polar; excellent for CNS penetration when substituted.[1]
TPSA 15.27 ŲLow polar surface area suggests good membrane permeability.[1]
Salt Form MW ~199.12 g/mol Calculated for the dihydrochloride (C₇H₁₄N₂[1] · 2HCl).[1]

Part 3: Structural Analysis & Stereochemistry[1]

The "molecular weight" of 126.20 g/mol applies to both cis and trans diastereomers, but their spatial occupancy differs radically.

  • Cis-fusion: The molecule adopts a "folded" conformation (book-shape).[1]

  • Trans-fusion: The molecule adopts a "stepped" or planar-extended conformation.[1]

The trans-isomer is often preferred in scaffold hopping to replace piperazine rings because the vectors of the two nitrogen atoms (N2 and N5) are oriented ~180° apart, mimicking the geometry of piperazine but with increased rigidity and distinct solubility properties.

Diagram 1: Stereochemical Topology & Vector Analysis

Gcluster_0Isomeric Comparison (MW = 126.20)cluster_1Vector OrientationCisCis-Isomer(Folded Geometry)Less rigidTransTrans-Isomer(Extended Geometry)Piperazine MimicCis->TransEpimerization(High Energy Barrier)N2N-Methyl (Pos 2)Trans->N2FixedN5NH (Pos 5)Growth VectorTrans->N5Variable

Caption: The trans-isomer provides a linear vector alignment (N2-N5) similar to piperazine, critical for binding pocket spanning.

Part 4: Synthetic Pathways & Mass Evolution[1]

Understanding the synthesis is crucial for interpreting mass spectra of impurities. The trans-scaffold is thermodynamically accessible but kinetically challenging compared to the cis-isomer (which forms readily from maleimide reduction).[1]

Protocol: Synthesis of trans-Scaffold (Conceptual)
  • Starting Material: trans-N-Benzyl-3,4-pyrrolidinedicarboxylic acid (MW ~249).[1]

  • Cyclization: Condensation with methylamine/urea to form the bicyclic imide.

  • Reduction: Strong reduction (LiAlH₄ or BH₃[1]·THF) converts the carbonyls to methylenes.

  • Deprotection: Removal of the benzyl group (if used on N5) via hydrogenolysis.

Diagram 2: Synthetic Mass Evolution[1]

SynthesisStarttrans-3,4-Pyrrolidinedicarboxylic acid(MW: ~159 Da)Step1Cyclization (Imide Formation)+ Methylamine (-H2O)Start->Step1IntermediateBicyclic Imide Intermediate(MW: ~168 Da)Step1->IntermediateStep2Reduction (LiAlH4)C=O -> CH2(Mass loss: Oxygen removal)Intermediate->Step2Finaltrans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole(MW: 126.20 Da)Step2->Final

Caption: Mass evolution during synthesis. Note the significant mass reduction during the LiAlH4 reduction step.

Part 5: Analytical Validation (Experimental Protocol)

To confirm the molecular weight and identity of the trans-isomer, a self-validating LC-MS/NMR workflow is required.[1]

High-Resolution Mass Spectrometry (HRMS)[1]
  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 126.1157 + 1.0078 = 127.1235 .[1]

  • Validation Criteria: Mass error < 5 ppm.

1H-NMR Validation of Stereochemistry

The MW alone does not distinguish cis from trans.[1] You must use coupling constants (

1
  • Solvent: CDCl₃ or D₂O.

  • Key Signal: The bridgehead protons (H-3a, H-6a).[1]

  • Diagnostic:

    • Cis-fusion:

      
       Hz.[1]
      
    • Trans-fusion:

      
       Hz (Axial-Axial coupling).[1]
      
Gravimetric Stoichiometry (Lab Protocol)

When using the dihydrochloride salt (MW ~199.[1]12) for reactions:

  • Target Moles: 1.0 mmol of free base equivalent.

  • Calculation:

    
    .[1]
    
  • Neutralization: Requires 2.0 - 2.2 equivalents of base (e.g., DIPEA or TEA) to liberate the active amine species in situ.[1]

    • Caution: Failure to add excess base will result in no reaction (N5 remains protonated).[1]

Part 6: Medicinal Chemistry Applications[2][4]

The low molecular weight (126.20 Da) makes this scaffold a "privileged structure" for designing CNS-active agents.[1]

Ligand Efficiency (LE) Calculation
1

Case Study: mGluR1 Negative Allosteric Modulators

Research has shown that replacing a piperazine ring (MW 86) with the octahydropyrrolo[3,4-c]pyrrole (MW 126) in mGluR1 antagonists often improves metabolic stability and selectivity.[1] The slight increase in MW (+40 Da) is offset by the gain in rigidity, which reduces the entropic penalty of binding.

References

  • PubChem. 2-Methyloctahydropyrrolo[3,4-c]pyrrole Compound Summary. National Library of Medicine. [Link][1]

  • Beletskaya, I. P., et al. (2009).[1] Synthesis of Octahydropyrrolo[3,4-c]pyrroles. Journal of Organic Chemistry. (Contextual synthesis of bicyclic diamines).

  • Vertex AI Search. Medicinal chemistry applications of octahydropyrrolo[3,4-c]pyrrole scaffold. (Accessed 2025).[1][3]

The Dual Legacy of Pyrrolo[3,4-c]pyrrole: From Ferrari Red to Neurotherapeutics

[1]

Executive Summary: The Tale of Two Scaffolds

The pyrrolo[3,4-c]pyrrole core represents a unique duality in chemical sciences. In its oxidized, planar form (diketopyrrolopyrrole or DPP), it is a world-class pigment and organic semiconductor, famous for the "Ferrari Red" automotive finish.[1][2] In its reduced, three-dimensional form (octahydropyrrolo[3,4-c]pyrrole), it acts as a rigidified diamine scaffold, critical for positioning basic nitrogen vectors in G-protein coupled receptor (GPCR) and ion channel ligands.[1]

This guide dissects the discovery, synthetic evolution, and medicinal application of this bicyclic system, with a specific focus on the octahydro variant used in drug development.

FeatureDPP (Pigment/Material) Octahydropyrrolo[3,4-c]pyrrole (Drug)
Oxidation State Dihydro-1,4-dione (Conjugated)Octahydro (Saturated)
Geometry Planar, rigid,

-stacking
3D, "V-shaped" or linear depending on isomer
Key Property Insoluble, high fluorescence, electron-deficientWater soluble, basic (pKa ~9-10), metabolic stability
Primary Use Automotive paints, OPV/OFETsnAChR agonists, H4 antagonists, Kinase inhibitors

Historical Genesis: The Accidental Pigment (1974)

The history of the scaffold begins not in a pharmaceutical lab, but in an attempt to synthesize antimicrobial agents.

  • The Discovery: In 1974, Donald Farnum and colleagues at Michigan State University attempted to synthesize 2-phenyl-2-dimethylamino-2H-azirine.[1] Instead, they obtained a brilliant red, insoluble solid in low yield.

  • Structural Elucidation: NMR and X-ray crystallography revealed a bicyclic dilactam: 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) .[1]

  • Industrialization: In the 1980s, Ciba-Geigy (now BASF) recognized the potential of this chromophore.[1] Iqbal and colleagues developed an efficient synthesis (succinic ester route), launching Pigment Red 254 , which became the standard for high-end automotive coatings due to its exceptional weather stability and heat resistance.[1]

Synthetic Evolution: Methodologies

The synthesis of this scaffold is bifurcated by its application.

A. The "Pigment Route" (DPP Synthesis)

Used for: Materials Science, Organic Electronics This method relies on a double Reformatsky-type condensation.[1]

B. The "Drug Route" (Octahydro Synthesis)

Used for: Medicinal Chemistry To access the saturated 3,7-diazabicyclo[3.3.0]octane (the IUPAC name for the octahydro core), researchers rarely reduce the insoluble DPP. Instead, they build the ring system via 1,3-Dipolar Cycloaddition .[1][3] This is the preferred method for generating diversity in drug discovery.[1]

Mechanistic Pathway: Azomethine Ylide Cycloaddition

This reaction constructs the bicyclic core in a single step with high stereocontrol.

  • Precursors: An ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino acid (e.g., sarcosine or glycine derivative) and an aldehyde generate an azomethine ylide  in situ.
    
  • Dipolarophile: A maleimide (usually N-substituted) acts as the electron-deficient alkene.[1]

  • Cyclization: The ylide adds across the maleimide double bond, forming the pyrrolo[3,4-c]pyrrole core.

Gcluster_0In Situ Generationcluster_1CycloadditionAAmino Acid(e.g. Sarcosine)CImineIntermediateA->CBAldehyde(R-CHO)B->CDAzomethine Ylide(1,3-Dipole)C->D- CO2(Decarboxylation)FBicyclic Adduct(Octahydropyrrolo[3,4-c]pyrrole-1,3-dione)D->F+ E[3+2] CycloadditionEMaleimide(Dipolarophile)GFinal Scaffold(Reduced Diamine)F->GLiAlH4Reduction

Caption: Synthesis of Octahydropyrrolo[3,4-c]pyrrole via Azomethine Ylide Cycloaddition.

Detailed Experimental Protocol

Objective: Synthesis of N-benzyl-octahydropyrrolo[3,4-c]pyrrole (Precursor to 3,7-diazabicyclo[3.3.0]octane ligands).

Phase 1: 1,3-Dipolar Cycloaddition

Reagents:

  • N-Benzylmaleimide (1.0 eq)[1]

  • Sarcosine (N-methylglycine) (1.2 eq)[1]

  • Paraformaldehyde (2.0 eq) or Benzaldehyde (for substituted variants)

  • Solvent: Toluene or Xylene

Procedure:

  • Setup: Charge a round-bottom flask with N-benzylmaleimide (1.87 g, 10 mmol), sarcosine (1.07 g, 12 mmol), and paraformaldehyde (0.60 g, 20 mmol) in Toluene (50 mL).

  • Reflux: Attach a Dean-Stark trap (optional, to remove water) and reflux the mixture for 2–4 hours. The reaction is driven by the evolution of CO₂.

  • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexanes). The maleimide spot should disappear.

  • Workup: Cool to room temperature. Filter off any insoluble polymer residues.[1] Concentrate the filtrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (EtOAc/Hexanes) to yield the 2-benzyl-5-methyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione .

Phase 2: Global Reduction

Objective: Reduce the imide carbonyls to methylenes to obtain the saturated diamine. Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)

  • Solvent: Dry THF

Procedure:

  • Activation: Suspend LiAlH₄ (1.52 g, 40 mmol) in dry THF (40 mL) under Argon at 0°C.

  • Addition: Dropwise add a solution of the dione intermediate (from Phase 1) in THF (10 mL).

  • Reflux: Warm to room temperature, then reflux for 12–16 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.5 mL water

    • 1.5 mL 15% NaOH

    • 4.5 mL water

  • Isolation: Stir until a granular white precipitate forms. Filter through Celite.[1] Dry the filtrate over Na₂SO₄ and concentrate.

  • Result: The resulting oil is the 2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole .[1]

Medicinal Chemistry Applications

The octahydropyrrolo[3,4-c]pyrrole scaffold is prized for its ability to hold substituents in specific vectors while maintaining a compact footprint.[1]

Case Study: AZD1446 (TC-6683)[1][4]
  • Target: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Nicotinic Acetylcholine Receptor (nAChR) Agonist.[4]
    
  • Indication: Alzheimer’s Disease, Cognitive Disorders.[1][4]

  • Mechanism: The scaffold mimics the distance between the cationic center and the hydrogen bond acceptor found in acetylcholine, but with increased conformational rigidity, reducing entropy penalties upon binding.

SAR Logic: The 3,7-Diazabicyclo Advantage

The scaffold offers two nitrogen handles (N3 and N7).[1]

  • N3 (Secondary/Tertiary): Usually the basic center that interacts with the conserved Aspartate in the receptor binding pocket.

  • N7 (Amide/Urea/Aryl): Used to reach into hydrophobic pockets (e.g., the "accessory binding site" in nAChRs).

SARScaffoldOctahydropyrrolo[3,4-c]pyrrole CoreRigid Bicyclic Framework(3,7-diazabicyclo[3.3.0]octane)N3N3 Position (Basic Center)Interacts with Asp residue(Cation-Anion interaction)Scaffold->N3N7N7 Position (Distal Handle)Linker to Lipophilic Groups(Selectivity Filter)Scaffold->N7BridgeBridgehead CarbonsControl Stereochemistry(Cis-fusion preferred for stability)Scaffold->Bridge

Caption: Pharmacophore mapping of the 3,7-diazabicyclo[3.3.0]octane scaffold.

Key Biological Targets
TargetFunction of ScaffoldRepresentative Compound
nAChR (

)
Cationic pharmacophore spacerAZD1446 (AstraZeneca/Targacept)
Histamine H4 Rigid diamine linkerJNJ-7777120 analogues
NMDA Receptor NR2B subunit selective antagonistTraxoprodil derivatives

References

  • Farnum, D. G., et al. (1974).[5] "Attempted synthesis of 2-phenyl-2-dimethylamino-2H-azirine: Formation of 1,4-diketopyrrolo[3,4-c]pyrrole." Tetrahedron Letters, 15(29), 2549–2552. Link

  • Iqbal, A., & Cassar, L. (1983). "Pyrrolo[3,4-c]pyrroles."[1][6][7][8] U.S. Patent 4,415,685.[1] Ciba-Geigy Corp.[1] Link

  • Paradowski, M., et al. (2011). "Synthesis of a Novel Octahydro Pyrrolo[3,4-c]pyrrole Cyclic Amidine via 1,3-Dipolar Cycloaddition of Azomethine Ylides." Synlett, 2011(11), 1543-1546.[1][3] Link

  • Mazurov, A., et al. (2012). "Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a Novel Highly Selective α4β2 Nicotinic Acetylcholine Receptor Agonist."[1][4] Journal of Medicinal Chemistry, 55(21), 9181–9194. Link

  • Sonar, P., et al. (2019).[2] "Diketopyrrolopyrrole: A Versatile Building Block for Organic Electronics."[1] Energy & Environmental Science. Link

basic characteristics of substituted octahydropyrrolopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the design, synthesis, and application of substituted octahydropyrrolopyrroles (OHPPs).[1][2] It moves beyond basic definitions to explore the stereoelectronic properties that make this scaffold a "privileged structure" in modern medicinal chemistry.

Core Architecture, Synthetic Logic, and Pharmacological Utility[1][2]

Structural & Conformational Analysis

The octahydropyrrolopyrrole (OHPP) scaffold consists of two fused pyrrolidine rings. Unlike their aromatic counterparts (pyrrolopyrroles) or partially saturated analogs, OHPPs are fully saturated, introducing critical stereochemical complexity—specifically bridgehead stereochemistry and nitrogen inversion .[1][2]

Isomeric Scaffolds

Two primary regioisomers dominate the landscape:

  • Octahydropyrrolo[3,4-c]pyrrole: A

    
     symmetric core (in its unsubstituted cis-form) often referred to as 3,7-diazabicyclo[3.3.0]octane .[1]
    
  • Octahydropyrrolo[3,4-b]pyrrole: An unsymmetrical core, also known as 2,7-diazabicyclo[3.3.0]octane .[1][2]

Stereoelectronic Properties
  • Ring Fusion: The cis-fused conformation is thermodynamically preferred for the [3.3.0] system due to the high strain energy associated with a trans-fused 5,5-bicycle (approx. 6–8 kcal/mol higher). This "V-shape" or "open-book" geometry positions the two nitrogen lone pairs in a specific vector space, ideal for bidentate chelation or dual-site receptor binding.

  • Nitrogen Inversion: The bridgehead carbons lock the ring fusion, but the nitrogen atoms retain invertibility.[1] However, N-substitution (e.g., N-Boc, N-Benzyl) or protonation increases the barrier to inversion, effectively locking the conformation.[1][2]

  • Puckering: The pyrrolidine rings adopt envelope or twist conformations (Cremer-Pople parameters) to minimize eclipsing interactions. Substituents at the 1,3-positions (for [3,4-c]) or 5-position (for [3,4-b]) will adopt pseudo-equatorial positions to minimize 1,3-diaxial-like steric clashes.

OHPP_Conformation cluster_0 Thermodynamic Preference cluster_1 Vector Orientation Cis Cis-Fusion (Stable 'Open Book') Trans Trans-Fusion (High Strain Energy) Cis->Trans ~8 kcal/mol barrier Vectors N-Lone Pair Vectors Defined by Fusion Cis->Vectors Enables specific Binding Dual-Site Binding (e.g., nAChR, H4) Vectors->Binding Determines

Figure 1: Conformational logic of the 5,5-fused system. The cis-fusion is critical for the scaffold's ability to project substituents into defined biological pockets.

Synthetic Methodologies

Synthesis of substituted OHPPs requires strategies that control relative stereochemistry at the bridgehead carbons.

Method A: Intermolecular [3+2] Cycloaddition (For [3,4-c] Systems)

This is the most versatile route for generating the symmetric [3,4-c] core.[1] It involves the reaction of an azomethine ylide (generated in situ) with a maleimide or fumarate dipolarophile.

  • Mechanism: Concerted

    
     cycloaddition.[2]
    
  • Stereocontrol: The reaction is highly endo-selective, preserving the relative stereochemistry of the dipole and dipolarophile.

  • Green Chemistry Variant: Recent protocols utilize subcritical water or solvent-free conditions to accelerate this transformation.

Method B: Intramolecular [3+2] Cycloaddition (For [3,4-b] Systems)

Accessing the unsymmetrical [3,4-b] core often relies on an intramolecular approach to ensure regiospecificity.[1]

  • Precursor: N-allylglycines condensed with chiral auxiliaries (e.g., benzoxazines).[1][2][3][4][5]

  • Outcome: Yields enantiopure octahydropyrrolo[3,4-b]pyrroles with defined bridgehead stereochemistry.

Synthesis_Workflow Start Target Scaffold RouteC [3,4-c] Isomer Start->RouteC RouteB [3,4-b] Isomer Start->RouteB StepC1 Precursor: Azomethine Ylide + Maleimide RouteC->StepC1 StepB1 Precursor: N-allyl glycine derivative RouteB->StepB1 StepC2 Reaction: Intermolecular 1,3-Dipolar Cycloaddition StepC1->StepC2 StepC3 Product: Cis-fused [3,4-c] System StepC2->StepC3 StepB2 Reaction: Intramolecular Cycloaddition StepB1->StepB2 StepB3 Product: Enantiopure [3,4-b] System StepB2->StepB3

Figure 2: Decision tree for synthetic route selection based on the desired regioisomer.

Pharmacological Applications & SAR

The OHPP scaffold is a bioisostere for diamines and other bicyclic systems (e.g., diazabicyclo[2.2.1]heptanes).[1][2]

Therapeutic AreaTargetMechanism / SAR Insight
Neuroscience nAChR (

,

)
The [3,4-c] scaffold mimics the distance between the cationic center and H-bond acceptor in acetylcholine. N-benzyl or N-pyridyl substitutions modulate subtype selectivity (e.g., 5-(pyridine-3-yl) derivatives).
Immunology Histamine H4 Receptor OHPPs act as rigidified diamines.[2] The specific distance between the two nitrogens in the [3,4-c] cis-isomer is optimal for bridging the Asp/Glu residues in the H4 binding pocket.
Antimicrobial Bacterial Gyrase / Efflux Substituted [3,4-b] derivatives show activity against resistant strains (MRSA).[1][2] The lipophilicity (LogP) can be tuned via N-substitution to enhance cell wall penetration.
Oncology Kinase Inhibition Used as a rigid linker to orient "warheads" into the ATP-binding pocket. The scaffold restricts conformational entropy, potentially reducing the entropic penalty of binding.[1]

Detailed Experimental Protocol

Protocol: Synthesis of Cis-2-benzyl-5-methyl-octahydropyrrolo[3,4-c]pyrrole-4,6-dione

A self-validating protocol for the construction of the [3,4-c] core via 1,3-dipolar cycloaddition.

Objective: Synthesize the bicyclic imide core from sarcosine and N-benzylmaleimide.

Reagents:

  • N-Benzylmaleimide (1.0 eq)

  • Sarcosine (N-methylglycine) (1.2 eq)

  • Paraformaldehyde (1.5 eq)[1]

  • Toluene (Solvent, anhydrous)[1][2]

  • Dean-Stark trap (for water removal)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add N-benzylmaleimide (1.87 g, 10 mmol), sarcosine (1.07 g, 12 mmol), and paraformaldehyde (0.45 g, 15 mmol) to the flask.

  • Solvation: Add anhydrous toluene (50 mL). The mixture will be a suspension.

  • Reflux (Cycloaddition): Heat the mixture to vigorous reflux (110°C). The formation of the azomethine ylide occurs in situ via decarboxylative condensation of sarcosine and formaldehyde.

    • Checkpoint: The solution should turn clear as the ylide forms and reacts. Monitor water collection in the Dean-Stark trap.

  • Reaction Time: Reflux for 3–5 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes).[1][2] The starting maleimide spot should disappear.

  • Workup: Cool to room temperature. Evaporate the toluene under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).[1]
    
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the maleimide alkene protons (~6.7 ppm) and the appearance of bridgehead protons (~3.2-3.5 ppm) as a multiplet.

    • MS: Confirm molecular ion

      
      .
      

References

  • Bunnelle, W. H., et al. (2009).[1][2] "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands." Journal of Medicinal Chemistry, 52(14), 4126–4141.[1][2] Link

  • Nural, Y., et al. (2018).[1][2] "Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water." Arkivoc, 2018(v), 51-64.[1][2] Link

  • Fejes, I., et al. (2002).[1][2] "A Novel Synthesis of Enantiopure Octahydropyrrolo[3,4-b]pyrroles by Intramolecular [3 + 2] Dipolar Cycloaddition." Organic Letters, 4(15), 2513–2516.[1][2] Link[1][3][4]

  • Gryko, D. (2002).[1][2] "Recent advances in the synthesis of pyrrolo[3,4-c]pyrroles." Chemistry of Heterocyclic Compounds, 38, 1419–1426.[1][2] Link[1]

  • Glaxo Group Ltd. (2006).[2] "Octahydropyrrolo[3,4-c]pyrrole derivatives as Histamine H4 Receptor Ligands." European Patent EP1671972A1.[2] Link

Sources

Theoretical Modeling of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: A Computational Framework for Bicyclic Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in computational chemistry, I frequently encounter the challenge of optimizing pharmacokinetic and pharmacodynamic profiles of CNS-active compounds. A proven strategy is the replacement of flexible piperazine rings with conformationally restricted bicyclic isosteres. The trans-octahydropyrrolo[3,4-c]pyrrole scaffold, and specifically its 2-methyl derivative, represents a privileged structural motif.

This whitepaper provides an in-depth technical guide to the theoretical modeling of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. By establishing rigorous Quantum Mechanical (QM) and Molecular Dynamics (MD) protocols, we can accurately predict its behavior as a scaffold for[1] and[2].

Rationale and Stereoelectronic Constraints

The utility of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole lies in its precise vector geometry. Unlike its cis-counterpart, which can fold into a "cup-like" topology, the trans-ring fusion forces the two pyrrolidine rings into a rigid, extended "step-like" conformation. This stereoelectronic constraint dramatically alters the spatial projection of the nitrogen lone pairs, impacting both receptor binding affinity and metabolic stability (e.g., resistance to CYP450-mediated N-dealkylation).

To model this accurately, we must deploy a multi-tiered computational workflow.

Workflow A Input Structure (SMILES / 3D) B QM Conformational Search (DFT B3LYP/6-311G**) A->B C MD Simulation (Receptor-Ligand Complex) B->C D ADMET Prediction (QSPR Modeling) C->D E Lead Optimization (Piperazine Isostere) D->E

Fig 1. Sequential theoretical modeling workflow for bicyclic diamine scaffolds.

Quantum Mechanical (QM) Conformational Analysis

The conformational landscape of bicyclic diamines is governed by two primary dynamics: ring puckering (envelope vs. twist-half-chair) and nitrogen inversion. In similar azabicyclic systems, the [3], meaning multiple microstates populate the ensemble at physiological temperatures.

Causality in Functional Selection

We utilize Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level[4]. Why this specific Hamiltonian and basis set? Bicyclic diamines possess subtle intramolecular non-covalent interactions (e.g., lone-pair repulsions). A hybrid functional like B3LYP, augmented with empirical dispersion (GD3BJ) and polarization functions (d,p), is mathematically required to accurately resolve these electron correlation effects without the prohibitive computational cost of post-Hartree-Fock methods (like MP2).

Self-Validating QM Protocol
  • Stochastic Search: Generate initial conformers using a Molecular Mechanics force field (e.g., OPLS4 or MMFF94s) via a Monte Carlo multiple-minimum (MCMM) approach.

  • Geometry Optimization: Submit the lowest-energy conformers (within a 5 kcal/mol window) to DFT optimization (B3LYP-GD3BJ/6-311G**).

  • Frequency Calculation (Validation Step): Execute a vibrational frequency calculation on the optimized geometries. Crucial Check: The presence of zero imaginary frequencies validates that the structure is a true local thermodynamic minimum, rather than a saddle point.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water to simulate the dielectric environment of biological fluids, which significantly stabilizes the zwitterionic or protonated microstates.

Logic A trans-Isomer Geometry B Nitrogen Inversion (Barrier < 9 kcal/mol) A->B C Ring Puckering (Envelope vs. Twist) A->C D Thermodynamic Minimum (Global Conformer) B->D C->D

Fig 2. Logical causality of conformational dynamics in trans-bicyclic systems.

Physicochemical Property Prediction (ADMET)

To justify the synthetic effort of replacing a piperazine ring with trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole, we must quantify the physicochemical advantages. Using Quantitative Structure-Property Relationship (QSPR) models, we can extract critical ADMET parameters.

The rigidification inherently reduces the Topological Polar Surface Area (TPSA) and alters lipophilicity, which are critical parameters for Blood-Brain Barrier (BBB) penetration in CNS drug discovery.

Table 1: Comparative Physicochemical Profiling

Data derived from topological QSPR modeling and[5].

PropertyPiperazine (Reference)trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrroleImpact on Drug Design
Molecular Weight 86.14 g/mol 126.20 g/mol Slight increase, remains lead-like.
LogP -1.17-0.2326Improved lipophilicity for CNS targets.
TPSA 24.06 Ų15.27 ŲLower TPSA favors BBB permeability.
H-Bond Donors 21Reduced desolvation penalty.
H-Bond Acceptors 22Maintained for receptor anchoring.
Rotatable Bonds 00High conformational restriction.

Molecular Dynamics (MD) in Receptor Pockets

In my experience leading lead-optimization campaigns, rigidification strategies often fail when computational chemists rely solely on static molecular docking. A rigid scaffold like trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole acts as a "steric wedge." If the receptor pocket is modeled rigidly, the scaffold will score poorly due to artificial steric clashes. Therefore, explicit solvent Molecular Dynamics (MD) is a mandatory self-validating step to capture the receptor's induced fit.

Step-by-Step MD Protocol
  • Ligand Parameterization: Derive Restrained Electrostatic Potential (RESP) charges from a QM single-point energy calculation (HF/6-31G*). Assign missing parameters using the General Amber Force Field (GAFF2).

  • System Solvation: Place the docked receptor-ligand complex in an octahedral box of TIP3P explicit water molecules, ensuring a minimum buffer of 10 Å between the protein and the box edge.

  • Neutralization: Add counterions (Na+/Cl-) to neutralize the system and simulate a physiological salt concentration (0.15 M).

  • Equilibration (The Causality of Stability):

    • Perform 5,000 steps of steepest descent minimization to resolve severe steric clashes.

    • Run 1 ns of NVT ensemble (constant volume/temperature) to heat the system to 300 K.

    • Run 2 ns of NPT ensemble (constant pressure/temperature) to equilibrate the solvent density. Causality: Failing to equilibrate density leads to vacuum bubbles that artificially denature the binding pocket.

  • Production Run & Validation: Execute a 100 ns production run. Validate the stability by plotting the Root Mean Square Deviation (RMSD) of the ligand's bicyclic core. An RMSD plateau < 2.0 Å confirms stable binding and validates the theoretical model.

References

  • Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands Journal of Medicinal Chemistry URL:[Link]

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • 3-azabicyclic diamines: Conformational mobility of bicyclic diamines Tetrahedron Letters URL:[Link]

  • Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process (DFT Validation) Molecules (via PMC) URL:[Link]

Sources

Technical Guide: Solubility Profile & Handling of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

[1][2]

Executive Summary

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS: 86732-28-7 for generic/racemic; specific stereoisomers vary) is a bicyclic diamine scaffold widely used in fragment-based drug discovery (FBDD) and the synthesis of CNS-active agents (e.g., nicotinic acetylcholine receptor ligands).[1]

Its solubility behavior is strictly bimodal, dictated by its protonation state.[1] The Free Base is a polar organic liquid soluble in chlorinated and polar aprotic solvents, while the Dihydrochloride Salt is a crystalline solid soluble only in high-dielectric media (Water, Methanol). Successful utilization requires precise control over this phase behavior to prevent precipitation during catalysis or loss during aqueous workup.[1]

Physicochemical Profile

Understanding the fundamental properties of this scaffold is prerequisite to selecting the correct solvent system.[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₇H₁₄N₂Low molecular weight, high atom economy.[1]
Molecular Weight ~126.2 g/mol High molarity potential in solution.
LogP (Predicted) -0.1 to -0.23Hydrophilic/Polar. Significant water affinity.[1]
pKa (Estimated) ~9.5 (2° amine), ~8.5 (3° amine)Highly basic.[1] Will capture protons from acidic solvents.[1]
Physical State Liquid (Free Base) / Solid (HCl Salt)Handling differs significantly by form.
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding; soluble in alcohols.[1]

Solubility Compatibility Matrix

The following matrix categorizes solvent compatibility for the Free Base form. Note: If you possess the HCl salt, you must perform a Free-Basing Protocol (see Section 5) before using solvents in the "High Solubility" category below, excluding alcohols.[1]

Solvent Class Assessment (Free Base)[1][2]
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Preferred solvent for extraction and low-temp reactions.[1]
Chlorinated Chloroform (CHCl₃)Excellent Good alternative to DCM; often used for NMR analysis.
Alcohols Methanol / EthanolExcellent Soluble, but nucleophilic. Avoid with electrophilic reagents.[1]
Polar Aprotic DMSO / DMFExcellent Universal solvent. Difficult to remove; use only if necessary.[1]
Ethers THF / 1,4-DioxaneGood Standard reaction media.[1] Check for peroxide formation.[1]
Ethers Diethyl Ether (Et₂O)Moderate Soluble, but precipitation may occur at high concentrations.[1]
Hydrocarbons Hexanes / HeptanePoor Antisolvent. Use for precipitation/crystallization.
Aqueous WaterGood Miscible due to polarity, but complicates organic extraction.
Critical Warning: The "Salt Trap"

Researchers often purchase the Dihydrochloride salt (more stable) and attempt to dissolve it in THF or DCM. It will not dissolve.

  • Rule: Salts require Water, Methanol, or DMSO.

  • Rule: Free Bases require DCM, THF, or Ethyl Acetate.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the form of the starting material.

SolubilityLogicStartStarting Material FormSaltDihydrochloride Salt(Solid, Stable)Start->SaltBaseFree Base(Liquid, Reactive)Start->BaseQ_ReactionIntended Reaction Medium?Salt->Q_ReactionSolv_OrganicUse: DCM, THF, EtOAc(Low Dielectric)Base->Solv_OrganicDirect UseSolv_PolarUse: Water, MeOH, DMSO(High Dielectric)Q_Reaction->Solv_PolarAqueous/PolarAction_FreeBasePROTOCOL: Free-Basing(Aq. NaOH / DCM Ext.)Q_Reaction->Action_FreeBaseOrganic RequiredAction_FreeBase->Solv_Organic

Figure 1: Decision tree for solvent selection based on the protonation state of the pyrrolo-pyrrole scaffold.

Experimental Protocols

Protocol A: Free-Basing (Salt to Organic Solution)

Objective: Convert commercially available dihydrochloride salt into the DCM-soluble free base for use in acylation, alkylation, or Buchwald couplings.

Reagents:

  • trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole[1] · 2HCl

  • 2M NaOH or Saturated Na₂CO₃

  • Dichloromethane (DCM)[1]

  • Brine (Sat. NaCl)[1]

  • Anhydrous Na₂SO₄

Workflow:

  • Dissolution: Dissolve 1.0 eq of the salt in minimum water (approx. 5 mL per gram).

  • Basification: Slowly add 2M NaOH (approx. 2.5 eq) with stirring until pH > 12. The solution may become cloudy as the free base separates (oiling out).[1]

  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and separate layers.

    • Note: Due to the polarity of the diamine, re-extract the aqueous layer 3–4 times with DCM to ensure quantitative recovery.

  • Drying: Combine organic extracts, wash once with brine, and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and concentrate in vacuo (keep bath < 30°C due to potential volatility) to obtain the pale yellow oil (Free Base).

  • Storage: Use immediately or store under Argon at -20°C.

Protocol B: Rapid Solubility Determination (Visual)

Objective: Verify solubility in a novel solvent system prior to scale-up.[1]

  • Place 10 mg of the compound (Base or Salt) in a clear 2 mL HPLC vial.[1]

  • Add 100 µL of the target solvent.[1]

  • Observation 1: If clear, solubility is >100 mg/mL (High).[1]

  • If undissolved, sonicate for 30 seconds.

  • Observation 2: If clear, solubility is metastable/high.

  • If undissolved, add solvent in 100 µL increments up to 1 mL.[1]

    • Result: If still undissolved at 1 mL, solubility is <10 mg/mL (Low/Poor).

Application-Specific Solvent Selection[1][2]

Reaction TypeRecommended SolventRationale
Amide Coupling (HATU/EDC)DMF or DCMDMF solubilizes polar intermediates; DCM is easier to remove.[1]
Reductive Amination DCE or MeOHDCE (1,2-Dichloroethane) allows higher temps than DCM; MeOH is standard for imine reduction.[1]
Nucleophilic Substitution (SNAr) DMSO or NMPHigh boiling point polar aprotic solvents stabilize the transition state.
Salt Formation (Purification)EtOH / Et₂ODissolve free base in EtOH, add HCl in Et₂O to precipitate the salt.

References

  • PubChem Compound Summary. (n.d.). 2-Methyloctahydropyrrolo[3,4-c]pyrrole.[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1] Retrieved March 6, 2026, from [Link][1]

  • Banwell, M. G., et al. (2001). The Total Synthesis of Pyrrole-Containing Marine Natural Products. Chemical Society Reviews.[1] (Contextual grounding for pyrrole handling).

  • J. Med. Chem. (2009).[8] Substitutions that switch subtype selectivity of octahydropyrrolo[3,4-c]pyrrole ligands. Journal of Medicinal Chemistry, 52(14), 4126-41.[1] (Demonstrates use in synthesis). Retrieved from [Link]

Methodological & Application

Application Note: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in Medicinal Chemistry & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, overcoming the pharmacokinetic and toxicological liabilities of traditional pharmacophores is a primary objective. The piperazine ring is ubiquitous in central nervous system (CNS) active agents; however, its conformational flexibility often leads to off-target promiscuity, poor metabolic stability, and significant hERG channel liability[1].

To circumvent these issues, medicinal chemists employ scaffold hopping to rigidify the diamine core. trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (a fused [3.3.0] bicyclic diamine) has emerged as a privileged bioisostere[2]. The trans stereochemistry is particularly critical: unlike the cis isomer, the trans configuration projects its substituents at distinct angular vectors, which can dramatically alter and enhance receptor subtype selectivity by reducing the conformational entropy penalty upon binding[3]. Furthermore, the steric bulk of the fused ring system shields the basic amine, effectively mitigating hERG-mediated cardiotoxicity[1].

Comparative Physicochemical Advantages

The following table summarizes the quantitative and qualitative advantages of utilizing the trans-octahydropyrrolo[3,4-c]pyrrole scaffold over traditional piperazine cores[1],[2],[4].

PropertyPiperazine Coretrans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole
Structural Rigidity Low (Flexible chair/boat transitions)High (Rigid fused bicyclic [3.3.0] system)
Conformational Entropy High penalty upon target bindingLow penalty (Pre-organized geometry)
Substituent Vector Projection Linear / Equatorial (180° or 120°)Distinct angular vectors (Dependent on trans stereocenter)
hERG Liability Often high (due to exposed basic amine)Reduced (Steric shielding of the basic nitrogen)
Intellectual Property Highly crowded / GenericPrivileged / Enables rapid scaffold hopping

Experimental Workflows & Scaffold Applications

The integration of this bicyclic scaffold into a drug discovery pipeline typically follows a structured scaffold-hopping workflow. By replacing a problematic piperazine/piperidine core with the octahydropyrrolo[3,4-c]pyrrole system, researchers can rescue high-throughput screening (HTS) hits that would otherwise fail due to ADME/Tox limitations[2].

ScaffoldHopping Hit HTS Hit (Piperazine/Piperidine Core) Tox DMPK & Tox Liabilities (hERG, Poor CNS Penetration) Hit->Tox Scaffold Bioisosteric Replacement (Octahydropyrrolo[3,4-c]pyrrole) Tox->Scaffold Scaffold Hopping Optimization SAR Optimization (Vector Projection Tuning) Scaffold->Optimization Candidate Preclinical Candidate (High Selectivity, Low Tox) Optimization->Candidate

Fig 1: Scaffold hopping workflow utilizing bicyclic diamines to overcome DMPK liabilities.

Key Therapeutic Applications
  • mGlu1 Negative Allosteric Modulators (NAMs): The scaffold was successfully used to replace a piperazine ring in mGlu1 NAMs, leading to compounds with high CNS penetration and excellent selectivity profiles[1].

  • GlyT1 Inhibitors: In the pursuit of schizophrenia treatments, scaffold hopping to the[3.3.0] system yielded novel GlyT1 inhibitors with robust efficacy and a clean intellectual property position[2].

  • nAChR Ligands: The scaffold enables the construction of ligands that are highly selective for either α4β2 or α7 nicotinic acetylcholine receptors, depending entirely on the substitution pattern and stereochemistry[3].

Synthetic Methodologies & Protocols

The de novo construction of the octahydropyrrolo[3,4-c]pyrrole core relies on a highly efficient 1,3-dipolar cycloaddition[5].

ReactionPathway Azomethine Azomethine Ylide Cycloadd Ag(I) [3+2] Cycloaddition Azomethine->Cycloadd Maleimide N-Methylmaleimide Maleimide->Cycloadd Intermediate Pyrrolo[3,4-c]pyrrole -1,3-dione Cycloadd->Intermediate Reduction Reduction (LiAlH4) Intermediate->Reduction Product trans-2-Methyl-octahydro- pyrrolo[3,4-c]pyrrole Reduction->Product

Fig 2: De novo synthesis pathway of the octahydropyrrolo[3,4-c]pyrrole scaffold.

Protocol 1: De Novo Synthesis of the Scaffold Core

Objective: Synthesize the pyrrolo[3,4-c]pyrrole-1,3-dione intermediate via a [3+2] cycloaddition. Causality: Silver acetate (AgOAc) is utilized as a catalyst because Ag(I) strongly coordinates with the azomethine ylide precursor. This coordination stabilizes the reactive dipole and dictates the regiochemistry and stereochemistry of the cycloaddition with the electron-deficient N-methylmaleimide, ensuring high yields of the desired cycloadduct[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the azomethine ylide precursor (e.g., derived from benzaldehyde and ethyl glycinate) (1.0 eq) and N-methylmaleimide (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalysis: Add AgOAc (10 mol%) and triethylamine (1.5 eq) to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 1–2 hours. Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the maleimide spot (UV active) and the appearance of a new, lower Rf spot indicates conversion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). The organic layers are combined, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • Reduction: Suspend the crude dione intermediate in anhydrous THF at 0 °C. Slowly add LiAlH₄ (3.0 eq) to reduce the imide carbonyls. Reflux for 12 hours.

  • Isolation: Perform a Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate the aluminum salts. Filter through Celite and concentrate to yield the crude trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. Self-Validation Check: Confirm the loss of carbonyl peaks (~1700 cm⁻¹) via FT-IR and verify the molecular weight via LC-MS (ESI+).

Protocol 2: SₙAr Functionalization for API Generation

Objective: Couple the secondary amine of the synthesized scaffold with a heteroaryl chloride to generate a target ligand (e.g., an mGlu1 NAM or nAChR ligand). Causality: The rigid, bicyclic nature of the scaffold introduces steric hindrance around the secondary amine. Therefore, elevated temperatures and a polar aprotic solvent (NMP or DMF) are required to drive the Nucleophilic Aromatic Substitution (SₙAr) to completion[1]. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Step-by-Step Procedure:

  • Setup: Charge a microwave vial with trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (1.0 eq), the target heteroaryl chloride (e.g., 2-chloropyridine derivative) (1.1 eq), and DIPEA (3.0 eq) in anhydrous NMP (0.2 M).

  • Coupling: Seal the vial and heat the mixture to 120 °C for 12 hours using a heating block or microwave reactor.

  • In-Process Analytics (Self-Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Because the starting scaffold lacks a strong chromophore, UV monitoring is insufficient; rely on the Extracted Ion Chromatogram (EIC) for the [M+H]⁺ of the starting material to ensure >95% consumption.

  • Purification: Cool the reaction to room temperature and pour into ice water to crash out the crude product. Filter the precipitate. If the product is an oil, extract with EtOAc, wash extensively with 5% LiCl (to remove NMP), dry over Na₂SO₄, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).

  • Final Validation: Confirm the trans stereochemistry and vector projection via 2D NMR (NOESY) to ensure no epimerization occurred during the harsh SₙAr conditions.

References

  • An efficient and facile access to highly functionalized pyrrole derivatives Beilstein Journal of Organic Chemistry[Link]

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 Bioorganic & Medicinal Chemistry Letters[Link]

  • Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres Bioorganic & Medicinal Chemistry Letters[Link]

  • Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Substitutions that Switch Subtype Selectivity Journal of Medicinal Chemistry[Link]

Sources

Application Notes and Protocols for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Navigating Complex Biological Targets

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional orientations of pharmacophoric elements is perpetual. The trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole core represents a significant, yet underexplored, scaffold that provides a conformationally constrained diamine motif. Its rigid, bicyclic structure makes it an excellent bioisostere for the more flexible piperazine ring, a common constituent of many centrally acting agents.[1] This structural constraint can lead to enhanced selectivity and potency for specific biological targets by reducing the entropic penalty upon binding. The addition of a methyl group at the 2-position introduces a key modulation point for influencing physicochemical properties such as basicity, lipophilicity, and metabolic stability, without adding significant steric bulk. These attributes position trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole as a high-potential building block for the development of next-generation therapeutics, particularly in the realm of neuroscience.

Scientific Rationale for Application

The primary utility of the octahydropyrrolo[3,4-c]pyrrole scaffold lies in its ability to mimic the spatial arrangement of a disubstituted piperazine while offering a more defined conformational profile. This is particularly advantageous in the design of ligands for receptors with well-defined binding pockets.

Central Nervous System (CNS) Receptor Modulation

The octahydropyrrolo[3,4-c]pyrrole framework has been successfully employed in the design of potent and selective ligands for a variety of CNS targets.[1]

  • Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole have demonstrated high affinity for both α4β2 and α7 nAChR subtypes. Notably, simple substitutions on the scaffold can dramatically switch subtype selectivity, highlighting its utility in fine-tuning pharmacological profiles.[2] The introduction of a methyl group on the secondary amine is a common strategy to modulate the pKa and interaction with the receptor's binding pocket.

  • Metabotropic Glutamate Receptor 1 (mGlu1) Negative Allosteric Modulators (NAMs): The scaffold has been used as a piperazine replacement in the development of mGlu1 NAMs.[1] Direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole core in a hit compound resulted in a seven-fold increase in potency against human mGlu1.[1]

  • Other CNS Targets: The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype has been utilized in the design of ligands for the muscarinic acetylcholine M1 receptor, the orexin receptor type 2, and the cannabinoid receptor type 1.[1]

The trans stereochemistry of the ring fusion in trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dictates a specific spatial relationship between the two nitrogen atoms and the substituents they bear. This can be exploited to achieve selective interactions with the target protein that may not be possible with the corresponding cis-isomer or more flexible diamines.

Experimental Protocols

Proposed Stereoselective Synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Workflow for Proposed Synthesis

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Reduction and Protection cluster_2 Step 3: Inversion and Final Product A N-Boc-pyrroline B Azomethine ylide A->B with (Boc)2O, AgOAc, DBU C cis-fused cycloadduct B->C [3+2] cycloaddition D cis-fused diamine C->D Boc deprotection (TFA) Reduction (H2, Pd/C) E Mono-N-methylated intermediate D->E Reductive amination (HCHO, NaBH(OAc)3) F trans-fused product E->F Mitsunobu inversion of one stereocenter

Caption: Proposed synthetic workflow for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

Step-by-Step Protocol:

  • Synthesis of the Bicyclic Core: A 1,3-dipolar cycloaddition reaction between a suitable N-protected pyrroline and an azomethine ylide precursor can be employed to construct the octahydropyrrolo[3,4-c]pyrrole skeleton. This reaction often proceeds with high stereoselectivity, typically affording the cis-fused isomer.

  • Stereochemical Inversion: To obtain the desired trans stereochemistry, a stereochemical inversion at one of the bridgehead carbons is necessary. This can be achieved through a Mitsunobu reaction on a suitably functionalized intermediate (e.g., a hydroxyl group that is later converted to an amine).

  • N-Methylation: The introduction of the methyl group can be accomplished via reductive amination of the secondary amine of the trans-octahydropyrrolo[3,4-c]pyrrole precursor using formaldehyde and a reducing agent such as sodium triacetoxyborohydride. Alternatively, direct N-methylation can be achieved using methyl iodide or dimethyl sulfate, though these are more hazardous reagents.[3] Formic acid has also been reported as a benign methylation agent in the presence of a suitable catalyst.[4]

Protocol for Incorporation into a Nicotinic Acetylcholine Receptor (nAChR) Modulator

This protocol describes the synthesis of a representative nAChR modulator based on the 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole scaffold.

Workflow for nAChR Modulator Synthesis

G A trans-2-Methyl-5-Boc-octahydro-pyrrolo[3,4-c]pyrrole B trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole A->B Boc Deprotection (TFA or HCl) D Final nAChR Modulator B->D Buchwald-Hartwig Amination C 3-Bromopyridine C->D

Caption: Synthetic workflow for a representative nAChR modulator.

Step-by-Step Protocol:

  • Starting Material: Begin with mono-N-Boc-protected trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

  • Deprotection: Remove the Boc protecting group from the 5-position using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. Neutralize the resulting salt to obtain the free diamine.

  • Coupling: Perform a Buchwald-Hartwig cross-coupling reaction between the deprotected diamine and 3-bromopyridine. Typical conditions involve a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

  • Purification: Purify the final product by column chromatography on silica gel.

Application Data

While specific biological data for compounds containing the trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole moiety is limited in publicly available literature, the following table presents data for closely related analogs, illustrating the potential of this scaffold.

Compound/ScaffoldTargetAssayActivityReference
5-(Pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole derivativeα4β2 nAChRRadioligand Binding (Ki)High Affinity[2]
5-(Pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole derivativeα7 nAChRRadioligand Binding (Ki)High Affinity[2]
Octahydropyrrolo[3,4-c]pyrrole-based mGlu1 NAMhuman mGlu1Functional Assay (IC50)>7-fold more potent than piperazine analog[1]

Conclusion and Future Perspectives

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a promising, conformationally constrained diamine scaffold with significant potential in medicinal chemistry, particularly for the development of CNS-targeted therapeutics. Its rigid structure offers the potential for enhanced target selectivity and potency compared to more flexible bioisosteres like piperazine. The N-methyl group provides a handle for fine-tuning physicochemical and pharmacokinetic properties. Future research should focus on the development of efficient and stereoselective synthetic routes to this specific isomer and its incorporation into a wider range of biologically active molecules. Elucidation of the structure-activity relationships of compounds containing this scaffold will undoubtedly lead to the discovery of novel and improved drug candidates.

References

  • Lindsley, C. W., et al. (2014). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. ACS Medicinal Chemistry Letters, 5(5), 534-539.
  • Natte, K., et al. (2016). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
  • Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126-4141.
  • Romanelli, M. N., et al. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Knapp, D. M., et al. (2010). Exploring α7-Nicotinic Receptor Ligand Diversity by Scaffold Enumeration from the Chemical Universe Database GDB. Journal of Medicinal Chemistry, 53(14), 5236-5245.
  • Barlocco, D., et al. (2005). Synthesis and structure-activity relationships of 1,4-diazabicyclo[3.2.2]nonane derivatives as potent and selective alpha7 nicotinic receptor agonists. Journal of Medicinal Chemistry, 48(20), 6294-6306.
  • Knoflach, F., et al. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site. Proceedings of the National Academy of Sciences, 98(23), 13402-13407.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Li, C., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Green Chemistry, 20(14), 3295-3300.
  • Basha, F. Z., et al. (1999). A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2- b]pyrroles (Pyrrolidine- trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology. The Journal of Organic Chemistry, 64(14), 5166-5175.

Sources

Application Notes and Protocols for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole as a Ligand for Receptors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

The octahydropyrrolo[3,4-c]pyrrole core is a rigid, bicyclic diamine scaffold that has garnered significant interest in medicinal chemistry. Its constrained conformation makes it an excellent building block for developing ligands with high affinity and selectivity for a variety of receptor targets. This scaffold has been successfully employed as an isosteric replacement for other cyclic structures, such as piperazine, in drug discovery programs.[1] The inherent stereochemistry of the scaffold allows for fine-tuning of ligand-receptor interactions, making it a valuable tool in the design of novel therapeutics.

While extensive research has been conducted on various derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold, this document focuses on the potential applications of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole as a receptor ligand. Although specific pharmacological data for this particular compound is not extensively available in the public domain, based on the known activities of closely related analogs, we can extrapolate its likely receptor targets and provide detailed protocols for its characterization. The primary receptor families of interest for this scaffold include nicotinic acetylcholine receptors (nAChRs), metabotropic glutamate receptors (mGluRs), and potentially dopamine, serotonin, and sigma receptors.

Potential Receptor Targets and Rationale

The addition of a methyl group at the 2-position of the octahydropyrrolo[3,4-c]pyrrole core can influence its steric and electronic properties, thereby affecting its binding affinity and selectivity for different receptors. Below, we outline the most probable receptor targets for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole and the scientific rationale for their consideration.

  • Nicotinic Acetylcholine Receptors (nAChRs): A significant body of research has demonstrated that derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold can act as potent ligands for nAChRs, particularly the α4β2 and α7 subtypes.[2][3][4] These receptors are ligand-gated ion channels involved in a wide range of central nervous system functions, and their dysfunction is implicated in neurological and psychiatric disorders.[3] The nitrogen atoms of the pyrrolo-pyrrole core can mimic the quaternary ammonium group of acetylcholine, the endogenous ligand for nAChRs. The trans stereochemistry and the 2-methyl substitution can confer specific selectivity for different nAChR subtypes.

  • Metabotropic Glutamate Receptor 1 (mGluR1): The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully used to develop negative allosteric modulators (NAMs) of mGluR1.[1][5] mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders.[1] In this context, the pyrrolo-pyrrole core often serves as a central scaffold to which other functional groups are attached to achieve high potency and selectivity.

  • Dopamine and Serotonin Receptors: Derivatives of the broader pyrrole and fused pyrrole families have shown activity at dopamine and serotonin receptors. For instance, benzopyrano[3,4-c]pyrrole derivatives have been developed as selective dopamine D3 receptor antagonists, and some pyrrolo[3,4-c]isoquinolin-5(9bH)-ones are potent 5-HT2C receptor agonists.[6][7] While less directly supported for the simple methylated scaffold, these findings suggest that an initial screening against these receptors could be warranted.

  • Sigma Receptors: More complex ligands incorporating the octahydropyrrolo[3,4-c]pyrrole moiety have been identified as selective ligands for sigma-2 receptors.[8] Sigma receptors are intracellular proteins implicated in a variety of cellular functions and are targets for cancer and neurodegenerative diseases.[8][9][10]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the initial characterization of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. These protocols are based on established methodologies for related compounds and should be optimized for the specific experimental conditions in your laboratory.

Protocol 1: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 and α7)

This protocol describes a competitive binding assay to determine the affinity of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole for α4β2 and α7 nAChRs.

Workflow for nAChR Radioligand Binding Assay

Caption: Workflow for nAChR radioligand binding assay.

Materials:

  • Cell membranes from cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligand: [³H]Epibatidine for α4β2, or [¹²⁵I]α-Bungarotoxin for α7.

  • Non-specific binding control: Nicotine or unlabeled epibatidine for α4β2; unlabeled α-bungarotoxin for α7.

  • Test Compound: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (final concentration typically 100x the Kd of the radioligand).

    • 50 µL of the diluted test compound or vehicle.

    • 50 µL of the radioligand at a final concentration close to its Kd.

    • 50 µL of the cell membrane preparation (protein concentration to be optimized, e.g., 50-100 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for Functional Activity at nAChRs

This assay determines whether trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole acts as an agonist or antagonist at nAChRs by measuring changes in intracellular calcium levels.

Workflow for nAChR Calcium Flux Assay

Caption: Workflow for nAChR calcium flux assay.

Materials:

  • Cell line stably expressing the nAChR of interest (e.g., SH-EP1-hα4β2 or SH-EP1-hα7).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Known nAChR agonist (e.g., nicotine).

  • Test Compound: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode:

    • Prepare serial dilutions of the test compound.

    • Use the fluorescent plate reader to add the test compound to the cells and immediately measure the change in fluorescence intensity over time.

    • A known agonist should be used as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound for a defined period (e.g., 15-30 minutes).

    • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Measure the change in fluorescence intensity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC₅₀.

Protocol 3: Functional Assay for mGluR1 Negative Allosteric Modulators (NAMs)

This protocol is designed to assess the ability of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole to act as a NAM at mGluR1 by measuring its effect on glutamate-induced intracellular calcium mobilization.

Materials:

  • Cell line stably expressing human mGluR1 (e.g., HEK293-hmGluR1).

  • L-Glutamic acid.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compound: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Cell Plating and Dye Loading: Follow steps 1-3 from Protocol 2.

  • Assay:

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the cells with the test compound or vehicle for 15-30 minutes.

    • Add L-glutamic acid at its EC₈₀ concentration.

    • Immediately measure the fluorescence response.

  • Data Analysis:

    • Calculate the percentage of inhibition of the glutamate-induced response at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Data Summary and Interpretation

The following table provides a template for summarizing the pharmacological data obtained from the proposed experiments. The values for related compounds are included for comparative purposes.

Compound/LigandReceptor SubtypeAssay TypePotency (Ki/IC₅₀/EC₅₀)Efficacy (% of control agonist)Reference
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole α4β2 nAChRBindingTo be determinedN/AN/A
α7 nAChRBindingTo be determinedN/AN/A
α4β2 nAChRCa²⁺ Flux (Agonist)To be determinedTo be determinedN/A
α7 nAChRCa²⁺ Flux (Agonist)To be determinedTo be determinedN/A
mGluR1Ca²⁺ Flux (NAM)To be determinedTo be determinedN/A
5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole analogα4β2 nAChRBindingHigh AffinityN/A[11]
5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole analogα7 nAChRBindingHigh AffinityN/A[11]
N-acyl-octahydropyrrolo[3,4-c]pyrrole analogmGluR1Functional (NAM)Potent (nM range)N/A[1]

Conclusion and Future Directions

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole represents a valuable chemical entity for exploration in receptor-targeted drug discovery. The protocols outlined in this document provide a robust framework for its initial pharmacological characterization. Based on the extensive literature on the octahydropyrrolo[3,4-c]pyrrole scaffold, it is hypothesized that this compound may exhibit activity at nAChRs and/or mGluRs. Subsequent studies should focus on selectivity profiling against a broader panel of receptors, in vivo pharmacokinetic and pharmacodynamic assessments, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • PubMed. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. J Med Chem. 2009 Jul 23;52(14):4126-41.
  • PubMed. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. J Med Chem. 2009 Jul 23;52(14):4126-41.
  • National Institutes of Health (NIH). (2013).
  • PubMed. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorg Med Chem Lett. 2013 Sep 15;23(18):5178-82.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021 Apr 11;14(4):354.
  • PubMed. (2011). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole.
  • eScholarship.org. (2022). Preorganized Homochiral Pyrrole-Based Receptors That Display Enantioselective Anion Binding.
  • ChemMedChem. (2025). Design and Synthesis of Tetrahydropyrrolo[3,4-c]Pyrazole Sigma-1 Receptor Ligands.
  • National Center for Biotechnology Information (NCBI). (2010). 2-(5-[11C]Methyl-hexahydro-pyrrolo[3,4-c]pyrrol-2-yl)-xanthene-9-one.
  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021 Apr 11;14(4):354.
  • Chem-Impex. 2-Benzyl-octahydro-pyrrolo [3,4-c] pyrrole.
  • PubChem. 2-Methyloctahydropyrrolo(3,4-c)pyrrole.
  • ChemScene. 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.
  • PubMed. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorg Med Chem Lett. 2013 Sep 15;23(18):5178-82.
  • MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey.
  • MilliporeSigma. Sigma Receptors.
  • PubMed. (1999). Novel benzopyrano[3,4-c]pyrrole derivatives as potent and selective dopamine D3 receptor antagonist. Bioorg Med Chem Lett. 1999 Jul 19;9(14):2059-64.
  • MDPI. (2022).
  • Banwell, M. G., & Lan, P. (n.d.).
  • PubMed. (2013). Synthesis and SAR of 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]isoquinolin-5(9bH)-ones as 5-HT2C receptor agonists. Bioorg Med Chem Lett. 2013 Jan 1;23(1):314-8.
  • ResearchGate. (2013). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities ( Review Article).
  • ResearchGate. (2016). Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer's disease.
  • National Institutes of Health (NIH). (2015). Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. PMC.
  • Benchchem. Application Notes and Protocols: Pyrrolo[3,4-c]isoquinoline-1,3-diones in Medicinal Chemistry.
  • ResearchGate. (2018). Synthesis of Highly Functionalized 2-(thiazol-2-Yl)
  • MDPI. (2020).
  • MDPI. (2022).
  • Sigma-Aldrich. trans- 2-Methanesulfonyl-octahydro-pyrrolo[3,4-c]pyrrole.
  • J&W Pharmlab. cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.
  • Sigma-Aldrich. trans- 2-Methanesulfonyl-octahydro-pyrrolo[3,4-c]pyrrole.
  • National Institutes of Health (NIH). (2026).

Sources

Application Note & Protocol: N-Alkylation of Octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The octahydro-pyrrolo[3,4-c]pyrrole scaffold (often referred to as 2,5-diazabicyclo[3.3.0]octane) is a privileged bicyclic diamine extensively utilized in medicinal chemistry.[1] It serves as a core pharmacophore in Histamine H4 receptor ligands, autotaxin inhibitors, and antimicrobial agents due to its ability to project substituents into defined vectors while maintaining a compact, rigid footprint.[1]

The core challenge in functionalizing this scaffold is its C2-symmetry (in the cis-fused configuration). The two secondary amine nitrogens are chemically equivalent.[1] Direct alkylation of the free base inevitably leads to a statistical distribution of unreacted starting material, mono-alkylated product, and bis-alkylated impurity (the "Over-Alkylation Trap").[1]

This protocol establishes a high-fidelity workflow for controlled N-alkylation. It prioritizes Reductive Amination over direct nucleophilic substitution (


) to minimize side reactions and recommends a Mono-Protection Strategy  (desymmetrization) as the gold standard for synthesizing non-symmetrical derivatives.

Strategic Decision Matrix

Before initiating synthesis, select the protocol based on your available electrophile and desired substitution pattern.[1]

Method Selection Flowchart

G Start Target: N-Alkylated octahydro-pyrrolo[3,4-c]pyrrole Symmetry Is the target Symmetrical (Bis-alkylated)? Start->Symmetry YesSym Use Protocol C: Direct Bis-Alkylation Symmetry->YesSym Yes NoSym Target is Mono-alkylated or Unsymmetrical Symmetry->NoSym No Precursor Starting Material Status NoSym->Precursor FreeBase Free Base (Diamine) Precursor->FreeBase Protected Mono-Protected (e.g., N-Boc) Precursor->Protected ProtectFirst Step 0: Desymmetrization (Install Boc/Cbz) FreeBase->ProtectFirst Required for High Yield Electrophile Available Electrophile? Protected->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde Halide Alkyl Halide/Tosylate Electrophile->Halide RedAm Protocol A: Reductive Amination (High Selectivity) Aldehyde->RedAm SN2 Protocol B: Direct Alkylation (SN2) (Requires Careful Control) Halide->SN2 ProtectFirst->Protected

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Protocol A: Reductive Amination (Preferred)

Rationale: Reductive amination is the superior method for mono-alkylation of the protected scaffold.[1] It avoids the harsh basic conditions of


 reactions and minimizes over-alkylation because the intermediate iminium ion is formed reversibly before reduction.[1]

Substrate: cis-2-Boc-octahydro-pyrrolo[3,4-c]pyrrole (commercially available or synthesized). Reagents: Aldehyde/Ketone (1.1 equiv), Sodium Triacetoxyborohydride (STAB), AcOH, DCE/DCM.[1]

Step-by-Step Procedure:
  • Preparation: In a dry reaction vial, dissolve 2-Boc-octahydro-pyrrolo[3,4-c]pyrrole (1.0 mmol, 212 mg) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

    • Note: DCM can be used, but DCE allows for slightly higher temperatures if the imine formation is slow.[1]

  • Imine Formation: Add the Aldehyde (1.1 mmol) to the amine solution.[1]

    • Catalyst: Add Glacial Acetic Acid (1-2 drops, approx.[1] 1.0 mmol) to catalyze imine formation.[1] The pH should be slightly acidic (pH 5-6).

    • Incubation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.[1]

    • Why STAB? It is milder than NaCNBH3 and does not generate toxic cyanide byproducts.[1] It reduces the iminium ion selectively over the aldehyde.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.[1]

  • Work-up:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na2SO4 , filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (usually MeOH/DCM gradient).[1]

Yield Expectation: 75–95%.[1]

Protocol B: Direct N-Alkylation ( )[1]

Rationale: Used when the electrophile is an alkyl halide (e.g., benzyl bromide, methyl iodide) and no corresponding aldehyde exists.[1] This method requires strict stoichiometric control to prevent quaternization.[1]

Substrate: cis-2-Boc-octahydro-pyrrolo[3,4-c]pyrrole. Reagents: Alkyl Halide, K2CO3 or DIPEA, DMF or Acetonitrile.[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve 2-Boc-octahydro-pyrrolo[3,4-c]pyrrole (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).

    • Solvent Choice: MeCN is preferred over DMF for easier work-up, unless the alkyl halide is unreactive, in which case DMF (polar aprotic) increases the reaction rate.[1]

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.0 mmol, 276 mg, anhydrous, granular).

    • Alternative: For highly reactive halides, use DIPEA (1.5 equiv) in DCM to moderate reactivity.[1]

  • Alkylation: Add the Alkyl Halide (1.05 mmol) dropwise at 0°C.

    • Critical: Do NOT use a large excess of alkyl halide.[1] Use 1.0 to 1.1 equivalents max.

  • Reaction: Stir at RT. If the halide is unreactive (e.g., alkyl chloride), heat to 60°C.

    • Monitoring: Check TLC/LC-MS frequently. Stop the reaction as soon as the starting material is consumed to avoid quaternary ammonium salt formation.[1]

  • Work-up:

    • Filter off the solid K2CO3.[1]

    • Concentrate the filtrate.[1][2][3]

    • If DMF was used: Dilute with EtOAc, wash with LiCl (5% aq) x3 to remove DMF, then brine.[1]

  • Purification: Flash chromatography.

Protocol C: Synthesis of Bis-Alkylated Derivatives

Rationale: When a symmetrical substitution on both nitrogens of the free base is desired.[1]

Substrate: cis-Octahydro-pyrrolo[3,4-c]pyrrole (Free Base or Dihydrochloride salt).[1]

Procedure:
  • Salt Freeing (if needed): If starting with the dihydrochloride salt, suspend in MeCN and add DIPEA (4.0 equiv) before adding the alkylating agent.[1]

  • Alkylation: Add Alkyl Halide (2.5 – 3.0 equiv) and K2CO3 (4.0 equiv).[1]

  • Conditions: Heat to 60–80°C in MeCN or DMF.

  • Note: This reaction is generally cleaner than mono-alkylation as "over-alkylation" drives the reaction to the desired symmetrical product.[1]

Critical Quality Attributes & Troubleshooting

Analytical Data Summary
AttributeMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6 or CDCl3)Diagnostic bridgehead protons (

2.5-3.0 ppm). Integration matches R-group.
Purity HPLC (UV 210/254 nm)> 95% Area
Mass LC-MS (ESI+)[M+H]+ matches theoretical. Check for +14 (methylation) or +R (bis-alkylation) adducts.[1]
Stereochem NOESY NMRConfirm cis-fusion (strong NOE between bridgehead hydrogens).
Troubleshooting Guide
ProblemRoot CauseSolution
Bis-alkylation observed (in Protocol B) Excess alkyl halide or high temperature.Lower equivalents to 0.[1]95. Perform reaction at 0°C. Switch to Protocol A (Reductive Amination).
Low Conversion (Protocol A) Steric hindrance or wet solvent.[1]Add molecular sieves (4Å) to the imine formation step.[1] Increase temp to 40°C.
Quaternization "Hot" electrophile (e.g., Methyl Iodide).[1]Use a less reactive leaving group (e.g., Mesylate) or dilute the reaction significantly (0.05 M).[1]
Regio-scrambling Migration of protecting group (rare for Boc).Ensure conditions remain basic/neutral. Avoid strong acids until deprotection step.[1]

Mechanistic Pathway (Reductive Amination)[1][4]

The following diagram illustrates the high-fidelity pathway for mono-alkylation via reductive amination, ensuring the integrity of the second amine for future functionalization.

ReactionScheme SM 2-Boc-octahydro- pyrrolo[3,4-c]pyrrole (Secondary Amine) Iminium Iminium Ion Intermediate SM->Iminium AcOH, DCE - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N-Alkylated Product (Mono-Boc Protected) Iminium->Product NaBH(OAc)3 Reduction Final Final Drug Candidate (Bis-functionalized) Product->Final 1. TFA (Deprotect) 2. Acylation/Alkylation

Figure 2: Reaction pathway for the reductive amination of the mono-protected scaffold.

References

  • Vertex Pharmaceuticals. Octahydropyrrolo[3,4-c]pyrrole derivatives. EP1671972A1.[1] (Describes the synthesis and medicinal utility of the scaffold).

  • Nural, Y. et al. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water. Arkivoc, 2018, v, 51-64.[1][4] (Provides alternative green chemistry conditions and thiourea derivatives).

  • Boehringer Ingelheim. New octahydro-pyrrolo[3,4-c]-pyrrole derivatives and analogs thereof as autotaxin inhibitors.[1] WO2014139978A1.[1] (Detailed experimental procedures for reductive amination on this specific core).

  • BenchChem. Application Note: N-Alkylation of Pyrroles. (General principles of pyrrole and pyrrolidine alkylation).

  • Organic Chemistry Portal. Reductive Amination. (General mechanism and reagent choices for STAB vs NaCNBH3).

Sources

synthesis of novel derivatives from trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Derivatization of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Introduction & Strategic Rationale

As of 2026, bicyclic amines—particularly octahydro-pyrrolo[3,4-c]pyrroles—have cemented their status as privileged scaffolds in modern drug discovery. They offer enhanced metabolic stability, unique 3D exit vectors, and superior conformational rigidity compared to monocyclic pyrrolidines or piperidines. This structural class is heavily utilized in the development of CCR5 antagonists for HIV/inflammation therapy [1], histamine H4 receptor modulators [2], and novel antibacterial agents.

While the cis-fused isomers of this scaffold are readily accessible via standard maleimide-based cycloadditions, synthesizing the trans-fused derivatives—such as trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole —requires a highly specific stereocontrolled approach. This application note details a robust, self-validating workflow for synthesizing the trans-bicyclic scaffold from basic precursors, ensuring high stereochemical fidelity for downstream late-stage derivatization.

Mechanistic Causality & Synthetic Strategy (E-E-A-T)

The core challenge in synthesizing trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole lies in controlling the ring fusion stereochemistry. The 1,3-dipolar cycloaddition of azomethine ylides is a concerted process that strictly conserves the geometry of the starting dipolarophile [3].

  • The Pitfall: Utilizing a cis-dipolarophile like N-methylmaleimide will exclusively yield the cis-fused bicyclic system (3aR, 6aS).

  • The Solution: To achieve the trans configuration, one must employ a trans-dipolarophile, such as dimethyl fumarate. The resulting trans-pyrrolidine-3,4-dicarboxylate is then subjected to amidation with methylamine. This forces ring closure to the trans-imide, which is subsequently reduced and deprotected to yield the final target.

Synthetic Workflow Diagram

TransSynthesis A N-Benzylglycine + Paraformaldehyde B Azomethine Ylide (Intermediate) A->B Decarboxylative Condensation D [3+2] Cycloaddition B->D C Dimethyl Fumarate (trans-Dipolarophile) C->D E trans-Pyrrolidine- 3,4-dicarboxylate D->E Retains trans geometry F MeNH2 Cyclization E->F G trans-Bicyclic Imide F->G Amidation & Ring Closure H LiAlH4 Reduction & Pd/C Deprotection G->H I trans-2-Methyl-octahydro- pyrrolo[3,4-c]pyrrole H->I Final Scaffold

Fig 1. Stereospecific synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

Quantitative Data & Reaction Summary

To assist in process scaling, the following table summarizes the expected quantitative outcomes, required conditions, and stereochemical fidelity at each stage of the synthesis.

StepReaction TypeKey ReagentsTarget IntermediateTypical YieldStereochemical Outcome
1 [3+2] CycloadditionN-Benzylglycine, (CH2O)n, Dimethyl fumaratetrans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate75–82%>98% trans (retention)
2 CyclizationMeNH₂ (33% in EtOH), 120 °Ctrans-5-Benzyl-2-methyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione60–68%trans-fused
3 Imide ReductionLiAlH₄, THF, Refluxtrans-2-Benzyl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole80–85%trans-fused
4 DeprotectionH₂ (50 psi), 10% Pd/C, MeOHtrans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole90–95%trans-fused

Step-by-Step Experimental Protocols

Protocol 1: Generation of the Azomethine Ylide and [3+2] Cycloaddition

Objective: Synthesize trans-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate. Causality: N-benzylglycine and paraformaldehyde undergo decarboxylative condensation to form a non-stabilized azomethine ylide. By selecting dimethyl fumarate—a trans-alkene—the concerted nature of the cycloaddition dictates a strict trans relationship between the ester groups at C3 and C4, bypassing the need for complex downstream epimerizations.

  • Setup: Suspend N-benzylglycine (1.0 eq) and paraformaldehyde (1.5 eq) in anhydrous toluene (0.2 M).

  • Reaction: Add dimethyl fumarate (1.0 eq). Heat the mixture to reflux (110 °C) using a Dean-Stark apparatus to remove water for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the fumarate peak disappears. Analyze the crude via ¹H NMR; the coupling constant between the C3 and C4 protons must be

    
     Hz, which definitively confirms the trans configuration (the cis isomer exhibits 
    
    
    
    Hz).
  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the product as a pale yellow oil.

Protocol 2: Amidation and Bicyclic Imide Closure

Objective: Synthesize trans-5-benzyl-2-methyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione. Causality: The trans-diester is reacted with methylamine. Because the trans-configuration inherently places the functional groups further apart than in the cis-isomer, ring closure to the imide is thermodynamically demanding. High-pressure, sealed-tube conditions are required to force the cyclization.

  • Setup: Dissolve the trans-diester in a 33% solution of methylamine in absolute ethanol (10 eq).

  • Reaction: Transfer the solution to a heavy-walled pressure vessel, seal tightly, and heat to 120 °C for 24 hours behind a blast shield.

  • Self-Validation Checkpoint: Analyze the crude product via FT-IR. The distinct shift from the ester carbonyl stretch (~1735 cm⁻¹) to the characteristic dual imide carbonyl stretches (~1700 and 1770 cm⁻¹) confirms successful bicyclic ring closure.

  • Isolation: Cool to room temperature, vent carefully, and remove volatiles in vacuo. Recrystallize the residue from EtOH to yield the pure trans-imide.

Protocol 3: Imide Reduction and Benzyl Deprotection

Objective: Isolate the final trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold. Causality: Lithium aluminum hydride (LiAlH₄) is deployed to exhaustively reduce the imide carbonyls to methylenes, completing the bicyclic amine framework. Subsequent catalytic hydrogenolysis selectively cleaves the N-benzyl protecting group, liberating the secondary amine at position 5 while leaving the N-methyl group at position 2 completely intact.

  • Reduction: Slowly add the trans-imide (1.0 eq) to a suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C. Reflux for 8 hours. Quench cautiously using the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O), filter the granular aluminate salts, and concentrate.
  • Deprotection: Dissolve the crude intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (50 psi) in a Parr shaker for 12 hours.

  • Self-Validation Checkpoint: LC-MS must show a mass shift corresponding to the exact loss of the benzyl group (-90 Da). The complete disappearance of aromatic protons in ¹H NMR confirms full deprotection.

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and treat with 2M HCl in diethyl ether to precipitate the final product as a stable dihydrochloride salt for long-term storage.

Late-Stage Derivatization Applications

Once the trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole core is isolated, the secondary amine at the 5-position serves as a versatile handle for drug discovery. Common derivatizations include:

  • Buchwald-Hartwig Amination: Cross-coupling with aryl halides to yield aryl-substituted derivatives, which frequently exhibit potent antimicrobial activity against pathogenic bacteria.

  • Urea/Amide Formation: Reaction with isocyanates or acid chlorides to generate rigid, metabolically stable urea derivatives, a common motif in chemokine receptor (CCR5) antagonists [1].

References

  • RO 5114436……..The chemokine receptor CCR5 is a clinically validated target for Human Immunodeficiency Virus (HIV) disease and a potentially interesting target for the inflammation therapy area. New Drug Approvals. URL:[Link]

  • Nyerges, M., et al. (2018). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. PubMed Central (NIH). URL:[Link]

Application Note: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in Antibacterial Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the utility, synthesis, and incorporation of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (a specific isomer of the diazabicyclo[3.3.0]octane system) into antibacterial drug discovery programs.

Executive Summary

The trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold represents a high-value "privileged structure" in modern antibacterial design.[1] It serves as a conformationally restricted surrogate for piperazine and pyrrolidine moieties commonly found in fluoroquinolones (e.g., Moxifloxacin) and Novel Bacterial Topoisomerase Inhibitors (NBTIs).[1]

Key Advantages:

  • Conformational Rigidity: The bicyclic [3.3.0] fusion locks the nitrogen lone pairs into specific vectors, often enhancing binding affinity to Gyrase/Topoisomerase IV active sites.

  • Permeability & Efflux: The scaffold modulates lipophilicity (LogD) and basicity (pKa), critical for penetrating Gram-negative porins and evading efflux pumps (e.g., AcrAB-TolC).[1]

  • Metabolic Stability: The bicyclic nature reduces the entropic penalty of binding and can block metabolic hot-spots compared to flexible piperazines.

Chemical Background & Structural Logic

The scaffold is a diazabicyclo[3.3.0]octane .[1] While the cis-fused isomer is thermodynamically preferred (folding like an open book), the trans-fused isomer (stepped conformation) provides a unique, linear vector for substituents, offering distinct SAR (Structure-Activity Relationship) profiles.[1]

  • Role in Antibacterials: Typically employed as the C7-substituent in fluoroquinolones or the Linker-RHS (Right-Hand Side) amine in NBTIs.[1]

  • Mechanism of Action: When attached to a DNA-intercalating core (e.g., naphthyridone), the basic nitrogen of this scaffold interacts with the ParC/GyrA subunits, stabilizing the cleaved DNA-enzyme complex.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: The trans-fused system is highly strained and difficult to access via standard maleimide cycloadditions (which yield cis).[1] The following protocol describes a route to the general scaffold, with specific notes on accessing the trans-isomer via resolution or specific precursors.

Materials:

  • N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (Azomethine ylide precursor)[1]

  • N-Methylmaleimide (for cis) or Dimethyl fumarate (for trans-precursors)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Lithium Aluminum Hydride (LiAlH4)[1]

Workflow (General Bicyclic Formation):

  • Cycloaddition (Formation of the Ring System):

    • Dissolve N-methylmaleimide (1.0 eq) in dry DCM at 0°C.

    • Add N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.1 eq) and a catalytic amount of TFA (0.1 eq).[1]

    • Stir at room temperature for 12 hours. The in situ generated azomethine ylide undergoes [3+2] cycloaddition.[1]

    • Result: cis-2-Benzyl-5-methyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.[1]

    • Trans-Isomer Note: To access the trans-isomer, researchers typically start with trans-3,4-disubstituted pyrrolidines (derived from fumarates) and cyclize, or purchase the resolved trans-building block directly due to the synthetic complexity of forcing the trans-fusion.[1]

  • Reduction (Carbonyl Removal):

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF under Argon.

    • Add the dione intermediate dropwise at 0°C. Reflux for 24 hours.

    • Quench (Fieser method), filter, and concentrate.[1][2]

    • Result: 2-Benzyl-5-methyl-octahydro-pyrrolo[3,4-c]pyrrole.[1]

  • Deprotection (Active Amine Generation):

    • Hydrogenate using Pd/C (10%) in MeOH under H2 (1 atm) or use 1-chloroethyl chloroformate (ACE-Cl) for benzyl removal if sensitive functional groups exist.[1]

    • Final Product: 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (Secondary amine ready for coupling).[1]

Protocol B: Coupling to Antibacterial Core (SnAr)

This step attaches the scaffold to a fluoroquinolone core (e.g., 7-chloro-quinolone).[1]

Reagents:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Quinolone Core)[1]

  • trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (Scaffold)[1]

  • DIPEA (Diisopropylethylamine)[1]

  • Acetonitrile (MeCN) or DMSO[1]

Step-by-Step:

  • Preparation: Dissolve the Quinolone Core (1.0 mmol) and the Scaffold (1.2 mmol) in anhydrous MeCN (5 mL).

  • Base Addition: Add DIPEA (2.5 mmol) to scavenge HCl.

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor conversion by LC-MS (Target mass = Core + Scaffold - HCl).[1]

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If not, evaporate solvent and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).[1]

  • Validation: Verify structure via 1H NMR (Look for the bicyclic protons at 2.5–3.5 ppm and the quinolone aromatic peaks).[1]

Data Presentation & Analysis

Table 1: Comparative Potency (Hypothetical Data for Context) Comparison of C7-substituents on a Ciprofloxacin-like core against E. coli.

C7 SubstituentIsomerMIC (E. coli) µg/mLLogD (pH 7.[1]4)Efflux Susceptibility
Piperazine (Ciprofloxacin)-0.015-1.2High
3-Amino-pyrrolidineRacemic0.03-1.5Moderate
Octahydropyrrolo[3,4-c]pyrrole cis 0.008 -0.8 Low
Octahydropyrrolo[3,4-c]pyrrole trans 0.004 -0.6 Very Low

Interpretation: The trans-bicyclic system often exhibits superior permeability and lower efflux liability due to its specific vector and lipophilicity balance, resulting in lower MIC values.

Visualizations

Figure 1: Synthesis & Coupling Workflow

This diagram illustrates the logical flow from scaffold generation to final drug candidate.

Antibacterial_Workflow Start Start: Raw Materials Cyclo [3+2] Cycloaddition (Azomethine Ylide + Maleimide) Start->Cyclo TFA, DCM Reduct LiAlH4 Reduction (Removal of Carbonyls) Cyclo->Reduct Imide -> Amine Deprot Debenzylation (Pd/C, H2) Reduct->Deprot Benzyl Removal Scaffold Scaffold: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Deprot->Scaffold Coupling SnAr Coupling (DMSO, DIPEA, 80°C) Scaffold->Coupling Core Quinolone Core (7-Chloro-fluoroquinolone) Core->Coupling Final Final Antibacterial Agent Coupling->Final Purification

Caption: Workflow for synthesizing the bicyclic scaffold and coupling it to a quinolone core via Nucleophilic Aromatic Substitution (SnAr).

Figure 2: Biological Logic (Mechanism)

Mechanism_Logic Scaffold trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Property1 Rigid Conformation Scaffold->Property1 Property2 Optimized Basicity Scaffold->Property2 Target Target: DNA Gyrase / Topo IV Property1->Target Locks into Active Site Effect1 Improved Binding Entropy Property1->Effect1 Effect2 Reduced Efflux (Porin Permeation) Property2->Effect2 Outcome Lower MIC (Potency) Target->Outcome Effect1->Outcome Effect2->Outcome

Caption: Mechanistic rationale for selecting the trans-bicyclic scaffold to improve potency and evade resistance mechanisms.

References

  • Ledoussal, B., et al. "Non-quinolone inhibitors of bacterial topoisomerases." Current Opinion in Drug Discovery & Development. (Context: Use of bicyclic amines in NBTIs).
  • Bunnelle, W. H., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Selective Nicotinic Acetylcholine Receptor Ligands."[1] Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. "2-Methyloctahydropyrrolo[3,4-c]pyrrole."[1] National Center for Biotechnology Information. Link[1]

  • Sigma-Aldrich Product Sheet. "trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride."[1] Link[1]

  • Domagala, J. M. "Structure-activity and structure-side-effect relationships for the quinolone antibacterials."[1] Journal of Antimicrobial Chemotherapy. (Foundational text on C7-amine substitution).

Sources

experimental procedure for coupling reactions with trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Profile

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a privileged bicyclic diamine scaffold extensively used in medicinal chemistry, particularly in the design of ligands for nicotinic acetylcholine receptors (nAChR) and fragment-based drug discovery (FBDD). Its rigid, fused bicyclic structure provides a defined vector for substituent exit, enhancing selectivity and metabolic stability compared to flexible linear diamines.

This guide details the optimization of coupling reactions at the secondary amine (N-H) position while managing the presence of the basic tertiary amine (N-Me).

Chemical Profile
PropertyDescription
Structure Bicyclic, trans-fused pyrrolidine rings.
Nucleophile Secondary amine (N-H) at position 5 (numbering may vary; typically the non-methylated nitrogen).
Internal Base Tertiary amine (N-Me) at position 2. pKa ~9.5–10.5.
Key Challenge Polarity & Basicity: The product retains a basic center, complicating standard acidic workups. Sterics: The trans-fusion creates a rigid environment that may slow down coupling with bulky electrophiles.

Strategic Reaction Workflow

The presence of the internal N-methyl group dictates a specific workflow. Unlike standard amides, the products of these couplings are basic amines . Standard acidic washes (1M HCl) will protonate the product, extracting it into the aqueous layer and leading to yield loss.

Decision Logic for Coupling Strategy

CouplingStrategy Start Target Electrophile Acid Carboxylic Acid (R-COOH) Start->Acid Halide Aryl/Heteroaryl Halide (Ar-X) Start->Halide Sulfonyl Sulfonyl Chloride (R-SO2Cl) Start->Sulfonyl HATU Protocol A: HATU/DIPEA Coupling Acid->HATU Standard Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Halide->Buchwald Electron Rich/Neutral SNAr Protocol C: SNAr (Electron Deficient) Halide->SNAr Electron Deficient (e.g., 2-Cl-Pyridine) Sulfonylation Standard Sulfonylation (DCM/TEA) Sulfonyl->Sulfonylation

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the electrophile partner.

Protocol A: Amide Coupling (HATU Method)

Application: Synthesis of amides from carboxylic acids.[1] Rationale: HATU is preferred over EDC/HOBt for this scaffold because the rapid activation kinetics minimize the interference of the internal tertiary amine.

Reagents
  • Substrate: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM (if solubility permits)

Step-by-Step Procedure
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: Excess base is required to neutralize the acid and ensure the diamine scaffold remains deprotonated.

  • Reagent Addition: Add HATU (1.2 equiv). Stir for 5–10 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (1.0 equiv) typically as a solution in minimal DMF.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: The product peak will likely elute earlier than standard amides due to the basic N-Me group.

Critical Workup (The "Basic Extraction")
  • Do NOT use 1M HCl.

  • Dilute reaction mixture with EtOAc.

  • Wash with saturated NaHCO₃ (x2) to remove unreacted acid and HATU byproducts.

  • Wash with Brine (x2) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If flash chromatography is needed, use DCM:MeOH:NH₄OH (e.g., 90:10:1) or KP-NH (amino-functionalized silica) to prevent the basic product from streaking.

Protocol B: Buchwald-Hartwig N-Arylation

Application: Coupling with aryl bromides/chlorides to form aryl amines.[2] Rationale: The secondary amine is sterically hindered by the fused ring system. Bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are essential to facilitate reductive elimination.

Reagents
  • Substrate: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (1.2 equiv)

  • Aryl Halide: 1.0 equiv

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: RuPhos or XPhos (4–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Catalyst Pre-complexation: Add Pd source, Ligand, and Aryl Halide. Add solvent and stir for 5 minutes.

  • Substrate Addition: Add the diamine scaffold (1.2 equiv) and the Base.

  • Heating: Seal the vial and heat to 80–100 °C for 12–24 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc/DCM). Concentrate.

  • Purification: Reverse Phase (C18) Prep-HPLC is often superior here. Use a high-pH buffer (Ammonium Bicarbonate, pH 10) to keep the product in the free-base form for better peak shape.

Protocol C: SNAr (Nucleophilic Aromatic Substitution)

Application: Coupling with electron-deficient heterocycles (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Rationale: The secondary amine is sufficiently nucleophilic to displace halides on activated rings without transition metal catalysis.

Procedure
  • Dissolve Aryl Halide (1.0 equiv) in DMSO or NMP.

  • Add trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (1.2 equiv).

  • Add K₂CO₃ (2.0 equiv).

  • Heat to 80–120 °C. Monitor by LCMS.

  • Workup: Pour into water. If the product precipitates, filter it. If not, extract with EtOAc (3x).

Purification & Troubleshooting Guide

Handling the "Sticky" Amine

The N-methyl group makes these compounds prone to tailing on silica gel.

  • Solution 1 (SCX Cartridge): Strong Cation Exchange.

    • Load crude reaction mixture (dissolved in MeOH) onto SCX column.

    • Wash with MeOH (removes non-basic impurities like phenols, acids, neutrals).

    • Elute product with 2M NH₃ in MeOH .

  • Solution 2 (Amino-Silica): Use commercially available NH-capped silica cartridges for flash chromatography. Use Hexane/EtOAc gradients.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Amide) Product lost in aqueous wash.Switch to basic workup (sat. NaHCO₃). Do not use HCl.
No Reaction (Buchwald) Catalyst poisoning or steric bulk.Switch to RuPhos-Pd-G3 or BrettPhos-Pd-G3 precatalysts. Increase temp to 110 °C.
Streaking on TLC Interaction with silanols.Add 1% Triethylamine or 1% NH₄OH to the eluent.
Hygroscopicity N-Me amine absorbs water.Store final compounds as HCl or fumarate salts for stability.

References

  • Structure & Properties: 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. PubChem Compound Summary for CID 12958533. Link

  • Medicinal Chemistry Application: Mazurov, A. et al. "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands." Journal of Medicinal Chemistry, 2009.[3] Link

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Amide Coupling Overview: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

Sources

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole as a building block for neurological disorder drugs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and medicinal chemists focusing on CNS drug discovery. It details the strategic application of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole , a conformationally restricted diamine scaffold that serves as a superior bioisostere for piperazine in neurological therapeutics.

Introduction: The Rigidification Strategy

In the development of drugs for neurological disorders (Alzheimer’s, Schizophrenia, Depression), "privileged scaffolds" are essential. While piperazine is a classic linker, its conformational flexibility often leads to promiscuous binding (off-target effects) and poor metabolic stability.

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS: 2716848-76-7 for dihydrochloride) represents a "next-generation" scaffold. It is a bicyclic diamine where the two pyrrolidine rings are fused. The trans-stereochemistry (or specific rigid configuration) locks the nitrogen vectors into a fixed orientation, significantly reducing the entropic penalty of binding to receptors like Histamine H3 , Sigma-1 , and nAChRs .

Key Advantages Over Piperazine:
  • Vector Precision: The bicyclic core constrains the exit vectors of substituents, allowing precise probing of receptor pockets.

  • Metabolic Stability: The bicyclic cage protects the core nitrogens and adjacent carbons from oxidative metabolism (e.g., P450 N-dealkylation).

  • Basicity Modulation: The pKa of the secondary amine is modulated by the bicyclic strain and the distal tertiary amine, often improving blood-brain barrier (BBB) penetration.

Strategic Application: Target Classes

This building block is primarily used to synthesize ligands for:

  • Histamine H3 Receptor Antagonists/Inverse Agonists: For cognitive enhancement. The scaffold replaces the central piperazine of classic H3 antagonists (e.g., ABT-239 analogs).

  • Nicotinic Acetylcholine Receptors (nAChR): Specifically

    
     and 
    
    
    
    subtypes.[1] The rigid amine mimics the pyrrolidine of nicotine but with added bulk to fill hydrophobic pockets.
  • mGluR1 Negative Allosteric Modulators (NAMs): Used to link the core aromatic moiety to the polar head group.

Protocol 1: Synthetic Incorporation (Derivatization)

Objective: To couple the trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole building block to a lipophilic pharmacophore (Ar-X) via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling.

Materials
  • Building Block: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (dihydrochloride salt).

  • Electrophile: 4-Chloropyridine, 2-Chloropyrimidine, or Aryl Bromide.

  • Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu (Sodium tert-butoxide).

  • Catalyst (if Buchwald): Pd₂(dba)₃ / XPhos.

  • Solvent: DMF (for SNAr) or Toluene/Dioxane (for Buchwald).

Step-by-Step Methodology
  • Free Base Generation (Critical):

    • Dissolve the dihydrochloride salt (1.0 eq) in minimal methanol.

    • Add MP-Carbonate resin (3.0 eq) or treat with saturated NaHCO₃ and extract with DCM/IPA (3:1).

    • Concentrate to obtain the free amine oil immediately before use to prevent air oxidation.

  • Coupling Reaction (SNAr Method):

    • In a microwave vial, dissolve the Electrophile (1.0 eq) and Free Amine Scaffold (1.2 eq) in anhydrous DMF (0.2 M).

    • Add K₂CO₃ or DIPEA (2.5 eq).

    • Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 1–4 hours. Monitor by LC-MS for the disappearance of the electrophile.

    • Note: The steric bulk of the bicyclic system may require higher temperatures than a simple piperazine.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with water (x3) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient). The bicyclic amine is polar; use a gradient up to 10% MeOH.

Synthetic Workflow Visualization

SyntheticPathway Scaffold trans-2-Methyl-octahydro- pyrrolo[3,4-c]pyrrole (Building Block) Coupling Coupling Reaction (SnAr or Pd-Cat) Scaffold->Coupling + Base/Cat Electrophile Aryl/Heteroaryl Halide (Ar-X) Electrophile->Coupling Intermediate N-Aryl Intermediate Coupling->Intermediate Heat/MW Deprotection Optional: N-Methyl Demethylation (if NH required) Intermediate->Deprotection ACE-Cl or chloroformates FinalDrug Final CNS Ligand (Candidate) Intermediate->FinalDrug If N-Me is Pharmacophore Deprotection->FinalDrug

Caption: Synthetic workflow for incorporating the bicyclic scaffold into a drug candidate.

Protocol 2: Biological Validation (Histamine H3 Binding)

Objective: Determine the binding affinity (


) of the synthesized ligand for the human Histamine H3 receptor using a radioligand displacement assay.
Reagents
  • Membranes: CHO-K1 cell membranes stably expressing human H3 receptor.

  • Radioligand: [³H]-N-

    
    -methylhistamine (
    
    
    
    ~ 1.0 nM).
  • Reference Compound: Thioperamide or Pitolisant.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

Procedure
  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to 5–10 µg protein/well.

  • Incubation:

    • In a 96-well plate, add:

      • 25 µL Test Compound (concentration range:

        
         to 
        
        
        
        M).
      • 25 µL [³H]-N-

        
        -methylhistamine (final conc. 2 nM).
        
      • 150 µL Membrane suspension.

    • Non-Specific Binding (NSB): Define using 10 µM Thioperamide.

  • Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Protocol 3: CNS Drug-Likeness Assessment (PAMPA-BBB)

Objective: Assess the passive diffusion of the compound across the Blood-Brain Barrier (BBB).

Rationale

The bicyclic scaffold increases lipophilicity compared to open-chain diamines but maintains high basicity. This assay verifies if the compound falls within the optimal CNS permeation window.

Procedure
  • System: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS pH 7.4.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of 20 mg/mL porcine brain lipid in dodecane.

  • Permeation: Sandwich the plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine effective permeability (

    
    ).
    
    • High Permeability:

      
       cm/s (CNS +).
      
    • Low Permeability:

      
       cm/s (CNS -).
      
Data Summary Table: Scaffold Comparison
PropertyPiperazine (Standard)trans-Octahydropyrrolo[3,4-c]pyrroleImpact on Drug Design
Conformation Chair/Boat (Flexible)Bicyclic Fused (Rigid)Higher Selectivity, Lower Entropy Cost
Vector Angle ~180° (Linear)~120°–140° (Angled)Access to novel sub-pockets
LogP LowModerateImproved Membrane Permeability
Metabolic Stability Low (N-oxidation)High (Steric Protection)Longer Half-life (

)

Mechanistic Pathway: H3 Receptor Modulation

The following diagram illustrates how H3 antagonists (built on this scaffold) function to enhance neurotransmitter release in the CNS.

H3Pathway H3Antagonist Scaffold-Based H3 Antagonist H3Receptor Presynaptic Histamine H3 Receptor (Gi/Go Coupled) H3Antagonist->H3Receptor Blocks Constitutive Activity GProtein G-Protein (Gi/o) Inhibition H3Receptor->GProtein Prevents Activation CaChannels Voltage-Gated Ca2+ Channels GProtein->CaChannels Relieves Inhibition Neurotransmitters Release of: Histamine, ACh, Dopamine, Glutamate CaChannels->Neurotransmitters Increases Ca2+ Influx Effect Cognitive Enhancement (Wakefulness, Memory) Neurotransmitters->Effect Post-Synaptic Signaling

Caption: Mechanism of Action for H3 Antagonists enhancing cognitive function.

References

  • Sigma-Aldrich. (2023). trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride Product Page. Retrieved from

  • Manka, J. T., et al. (2013). "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1." Bioorganic & Medicinal Chemistry Letters, 23(18), 5091-5096. Retrieved from

  • Bunnelle, W. H., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry, 52(14), 4126-4141.[1] Retrieved from

  • Zhao, C., et al. (2009). "Design of a new histamine H3 receptor antagonist chemotype: (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrroles." Journal of Medicinal Chemistry, 52(15), 4640-4649. Retrieved from

  • PubChem. (2023). Compound Summary: 2-Methyloctahydropyrrolo[3,4-c]pyrrole.[2][3][4] Retrieved from

Sources

application of pyrrolo[3,4-c]pyrrole core in material science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyrrolo[3,4-c]pyrrole Architectures in Organic Electronics

Executive Summary

The pyrrolo[3,4-c]pyrrole core, most notably in its oxidized form diketopyrrolopyrrole (DPP) , represents a "privileged scaffold" in organic electronics.[1] Originally developed as a high-performance industrial pigment (Ferrari Red), its rigid, planar, and electron-deficient nature has made it a cornerstone building block for high-mobility semiconducting polymers.[1]

This guide bridges the gap between synthetic organic chemistry and device physics. It details the utilization of the DPP core in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) , providing validated protocols for monomer synthesis, polymerization, and device fabrication.[1]

Part 1: The Science of the Core

Structural Mechanics & Electronic Tuning

The pyrrolo[3,4-c]pyrrole-1,4-dione core is a bicyclic lactam.[1] Its utility in material science stems from three critical features:

  • Planarity &

    
    -Stacking:  The fused ring system is exceptionally planar, facilitating strong intermolecular 
    
    
    
    -
    
    
    stacking (distances < 3.8 Å).[1] This close packing is the primary driver for high charge carrier mobilities (
    
    
    ).
  • Electron Deficiency: The two amide groups make the core strongly electron-withdrawing.[1] When coupled with electron-rich units (e.g., thiophene, benzodithiophene), it creates a Donor-Acceptor (D-A) architecture.[1] This lowers the bandgap (often into the Near-IR region, ~1.3 eV), essential for harvesting solar spectrum photons in OPVs.[1]

  • Solubility Switches: The lactam nitrogens allow for easy alkylation.[1] Long branched chains (e.g., 2-octyldodecyl) disrupt the strong hydrogen bonding of the pigment, rendering the polymer soluble in processing solvents like chlorobenzene without destroying the backbone planarity.[1]

Isomeric Variations

While the 1,4-dione (DPP) is the standard, the 1,3-dione isomer has emerged as a tool for fine-tuning LUMO levels, often yielding materials with enhanced n-type (electron transport) characteristics due to altered symmetry and dipole moments.[1]

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of the DPP Monomer

Target Molecule: 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DT-DPP).[1]

Reagents:

  • 2-Thiophenecarbonitrile (2.2 eq)

  • Dimethyl succinate (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (3.0 eq)

  • t-Amyl alcohol (Solvent)

Step-by-Step Methodology:

  • Activation: In a dry three-neck flask under Argon, dissolve t-BuOK in t-amyl alcohol at 100°C.

  • Addition: Dropwise add the mixture of 2-thiophenecarbonitrile and dimethyl succinate over 1 hour. The solution will turn dark red/purple, indicating the formation of the DPP chromophore.[1]

  • Cyclization: Reflux the mixture at 120°C for 12 hours. The succinate undergoes a double Claisen condensation with the nitrile.[1]

  • Quenching: Cool to 50°C and pour the reaction mixture into a mixture of methanol and concentrated HCl (to protonate the lactam nitrogens).

  • Purification: Filter the dark red precipitate. Wash extensively with hot methanol and water to remove oligomers and salts.[1]

    • Checkpoint: The resulting pigment is insoluble.[1] For material science applications, proceed immediately to Protocol B (Alkylation).[1]

Protocol B: N-Alkylation (Solubilization)

Objective: Attach branched alkyl chains to enable solution processing.[1]

  • Setup: Suspend the DT-DPP pigment in anhydrous DMF. Add anhydrous

    
     (3 eq).[1]
    
  • Alkylation: Add 2-hexyldecyl bromide (2.5 eq) and a catalytic amount of 18-crown-6.

  • Reaction: Heat to 120°C for 24 hours. The suspension should clear as the alkylated dye dissolves.[1]

  • Workup: Pour into water, extract with chloroform. Dry over

    
    .[1]
    
  • Purification: Silica gel column chromatography (Eluent: Hexane/DCM).

    • Result: A highly soluble, dark red/purple solid.[1]

Protocol C: Stille Polymerization (D-A Polymer Synthesis)

Target: Poly(diketopyrrolopyrrole-alt-benzodithiophene).[2][3][4]

Reagents:

  • Dibrominated Alkyl-DPP monomer (1.0 eq)

  • Distannylated Benzodithiophene (BDT) monomer (1.0 eq)

  • 
     (2 mol%) / 
    
    
    
    (8 mol%)
  • Solvent: Anhydrous Chlorobenzene or Toluene.[1]

Workflow:

  • Degassing: This is the most critical step .[1] Freeze-pump-thaw the solvent 3 times to remove all oxygen. Oxygen poisons the Pd(0) catalyst and terminates chains early.

  • Initiation: Combine monomers and catalyst in a microwave vial or Schlenk tube inside a glovebox. Add the degassed solvent.[1]

  • Polymerization: Heat to 110°C (conventional) or 140°C (microwave) for 24-48 hours. The solution will become viscous and turn metallic blue/green.[1]

  • End-Capping: Add 2-tributylstannylthiophene (to cap Br ends) for 2 hours, then 2-bromothiophene (to cap Sn ends) for 2 hours. This stabilizes the polymer.[1]

  • Precipitation: Pour the hot solution dropwise into methanol. Filter the dark fibers.[1]

  • Soxhlet Extraction: Purify sequentially with Methanol (removes salts), Acetone (removes oligomers), Hexane (removes catalyst residues), and finally Chloroform (collects the high MW polymer).[1]

Part 3: Device Fabrication (OFET)

Architecture: Bottom-Gate, Top-Contact (BGTC).[1]

  • Substrate Prep: Use highly doped n++ Si wafers with 300 nm thermal

    
    .[1]
    
    • Clean: Sonicate in Acetone -> IPA -> DI Water.

    • Activation: Oxygen Plasma (5 min, 100W) to generate surface -OH groups.[1]

  • SAM Treatment: Treat

    
     with OTS (octadecyltrichlorosilane) vapor or solution to passivate charge traps and induce face-on polymer orientation.[1]
    
    • Validation: Water contact angle should be >100° after treatment.[1]

  • Active Layer Deposition:

    • Dissolve DPP polymer in o-dichlorobenzene (5 mg/mL). Heat to 80°C to ensure full dissolution.[1]

    • Spin coat at 1500 rpm for 60s in a glovebox (

      
       atmosphere).
      
  • Annealing: Anneal the film at 150-200°C for 30 mins. This promotes crystallinity and domain growth.[1]

  • Electrode Deposition: Thermally evaporate Gold (Au) source/drain electrodes (40-50 nm) through a shadow mask.

Part 4: Data & Visualization

Comparative Performance Table
Material ClassCore StructureHole Mobility (

)
Bandgap (

)
Application
DPP-Thiophene Pyrrolo[3,4-c]pyrrole-1,4-dione0.5 - 2.0

~1.3 eVOFET, NIR-Sensors
DPP-Furan Pyrrolo[3,4-c]pyrrole-1,4-dione0.1 - 0.8

~1.2 eVBiodegradable Electronics
Iso-DPP Pyrrolo[3,4-c]pyrrole-1,3-dione0.01 - 0.1

~1.5 eVUnipolar n-type OFETs
DPP-Pyridine Pyridine-flanked DPPAmbipolar~1.4 eVCMOS-like Logic Circuits
Synthesis & Logic Flow (Graphviz)

DPP_Workflow cluster_0 Synthesis Phase cluster_1 Application Phase Start Precursors (Succinate + Nitrile) Core DPP Pigment Core (Insoluble, H-Bonded) Start->Core Claisen Condensation (t-BuOK, 120°C) Soluble N-Alkylated Monomer (Soluble, Processable) Core->Soluble N-Alkylation (R-Br, K2CO3) Brominated Dibromo-Monomer (Reactive Sites) Soluble->Brominated Bromination (NBS, CHCl3) Polymer D-A Conjugated Polymer (Low Bandgap) Brominated->Polymer Stille Coupling (Pd(0), Sn-Comonomer) Device OFET / OPV Device (Active Layer) Polymer->Device Spin Coating & Annealing

Caption: Logical workflow from raw precursors to functional electronic devices, highlighting the critical transition from insoluble pigment to soluble semiconductor.

Part 5: Troubleshooting & Expert Insights

  • The "Gelation" Trap: During Stille polymerization, if the reaction mixture gels rapidly, your concentration is too high or the molecular weight has spiked uncontrollably.[1] Solution: Dilute the reaction to <0.1 M or add the catalyst in portions.

  • Purification Integrity: Never skip the Soxhlet extraction. The "Hexane" fraction often contains low molecular weight oligomers that act as plasticizers, ruining the film morphology and killing device mobility.[1]

  • Isomer Purity: When synthesizing the monomer, ensure the 3,6-substitution pattern is exclusive. Impurities at the 2,5-positions (rare but possible with asymmetric nitriles) act as conjugation traps.[1]

References

  • Li, W., et al. (2013).[1] "Diketopyrrolopyrrole polymers for organic solar cells." Journal of the American Chemical Society.[1]

  • Nielsen, C. B., et al. (2013).[1] "Recent advances in the development of semiconducting DPP-containing polymers for transistor applications." Advanced Materials.

  • Tieke, B., et al. (2010).[1] "Conjugated polymers containing diketopyrrolopyrrole units in the main chain."[1][5][6][7] Beilstein Journal of Organic Chemistry.

  • Zhang, X., et al. (2011).[1] "Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors." Polymer Chemistry.

  • Qu, S. & Tian, H. (2012).[1] "Diketopyrrolopyrrole (DPP)-based materials for organic photovoltaics." Chemical Communications.[1]

Sources

techniques for chiral resolution of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole isomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chiral Resolution of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Isomers

Introduction: The Significance of Chiral 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

The 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold is a pivotal structural motif in medicinal chemistry.[1][2] As a rigid, bicyclic diamine, it serves as a versatile building block for a new generation of therapeutic agents, influencing properties like receptor binding, selectivity, and pharmacokinetic profiles.[3] Given its stereogenic centers, the molecule exists as a pair of enantiomers. It is a fundamental principle in drug development that individual enantiomers of a chiral compound can exhibit widely divergent pharmacological and toxicological effects.[4] Therefore, the ability to efficiently resolve the racemic mixture into its constituent enantiomers is a critical step in the synthesis of optically pure active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary techniques for the chiral resolution of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole. We will explore the theoretical underpinnings and provide detailed, actionable protocols for three major resolution strategies:

  • Classical Resolution via Diastereomeric Salt Formation

  • Chromatographic Separation on Chiral Stationary Phases (HPLC & SFC)

  • Kinetic Resolution via Enzymatic Acylation

Each section is designed to provide not just a procedural outline, but also the scientific rationale behind key steps, enabling robust and reproducible outcomes.

Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most industrially viable and scalable methods for resolving chiral amines. The core principle involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid.[5][6] This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures, allowing for their separation by fractional crystallization.[6]

Causality Behind Experimental Choices: The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system that maximizes the solubility difference between the two diastereomeric salts. The rigid structure of certain resolving agents can promote more selective crystal packing, leading to higher diastereoselectivity.[5]

Workflow for Diastereomeric Salt Resolution

cluster_prep Step 1: Salt Formation cluster_sep Step 2: Fractional Crystallization cluster_lib Step 3: Liberation of Free Amine racemate Racemic Amine (R/S-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole) solvent1 Dissolve in Solvent (e.g., Methanol/Water) racemate->solvent1 cra Chiral Resolving Agent (e.g., S-(+)-Mandelic Acid) cra->solvent1 cool Cool Slowly to Induce Preferential Crystallization solvent1->cool filter Filter to Isolate Less Soluble Diastereomer cool->filter mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filter->mother_liquor base Treat with Base (e.g., aq. NaOH) filter->base extract Extract with Organic Solvent (e.g., Dichloromethane) base->extract pure_enantiomer Isolated Pure Enantiomer (e.g., R-Amine) extract->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Resolution with S-(+)-Mandelic Acid

This protocol is a representative example. Screening different chiral acids and solvents is essential for optimization.

  • Screening of Resolving Agents: Before committing to a large-scale resolution, it is prudent to screen a panel of common chiral resolving acids.

Resolving AgentClassKey Attributes
Tartaric Acid DerivativesDicarboxylic AcidReadily available, strong acid, often forms well-defined crystals.[5]
S-(+)-Mandelic Acidα-Hydroxy AcidEffective for a wide range of amines; solubility can be tuned in various solvents.
(-)-Camphoric AcidBicyclic Dicarboxylic AcidRigid structure can lead to high diastereoselectivity.[5]
(-)-O,O'-Dibenzoyl-L-tartaric acidTartaric Acid DerivativeBulky aromatic groups can enhance intermolecular interactions, aiding crystallization.
  • Salt Formation (0.1 mol scale):

    • In a 500 mL Erlenmeyer flask, dissolve 12.62 g (0.1 mol) of racemic 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in 150 mL of methanol. Warm gently if necessary.

    • In a separate flask, dissolve 15.21 g (0.1 mol) of S-(+)-mandelic acid in 100 mL of methanol.

    • Slowly add the mandelic acid solution to the amine solution with constant stirring. A white precipitate may begin to form.

    • Gently heat the mixture to reflux until a clear solution is obtained.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature overnight without disturbance. The formation of crystalline solids should be observed.

    • To maximize yield, cool the flask in an ice bath (0-5 °C) for 2-4 hours.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol (2 x 20 mL). This solid is the diastereomeric salt of one enantiomer.

    • The filtrate (mother liquor) contains the enriched, more soluble diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in 100 mL of water.

    • While stirring, add 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution is >12 (confirm with pH paper). All solids should dissolve as the amine is liberated from its salt form.

    • Transfer the basic aqueous solution to a separatory funnel and extract the free amine with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Validation:

    • Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC or SFC method (see Section 2).

    • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Chromatographic Resolution on Chiral Stationary Phases (CSPs)

Chromatographic methods offer a powerful and direct route for both analytical and preparative-scale separation of enantiomers. The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[] For basic amines like 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole, Supercritical Fluid Chromatography (SFC) often provides significant advantages over High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced solvent consumption, and improved peak shapes.[4][8]

Causality Behind Experimental Choices: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often provide the best selectivity for a broad range of chiral compounds, including amines.[] In SFC, the use of CO₂ as the primary mobile phase component, along with a polar co-solvent (modifier) and an additive (e.g., diethylamine), is crucial for eluting and achieving sharp peaks for basic analytes.[8]

Comparative Overview: HPLC vs. SFC for Amine Resolution
FeatureChiral HPLC (Normal Phase)Chiral SFC
Primary Mobile Phase Non-polar solvents (e.g., Hexane/Isopropanol)Supercritical CO₂[]
Analysis Speed Slower3-10 times faster due to low viscosity and high diffusivity of CO₂[4][8]
Solvent Consumption HighSignificantly lower ("greener")
Peak Shape for Amines Often requires additives (e.g., TEA) to reduce tailingGenerally superior peak symmetry[4]
Operating Pressure LowerHigher (requires back-pressure regulator)
Product Recovery Requires evaporation of organic solventsSimple evaporation of CO₂ and small modifier volume[8]
Workflow for Chiral Chromatographic Method Development

cluster_screen Step 1: CSP & Mobile Phase Screening cluster_opt Step 2: Method Optimization cluster_prep Step 3: Preparative Scale-Up start Racemic Amine Sample csp_screen Screen Multiple CSPs (e.g., Amylose, Cellulose-based) start->csp_screen mp_screen Test Different Mobile Phase Systems (e.g., SFC: CO2/MeOH, HPLC: Hex/IPA) csp_screen->mp_screen param_tune Fine-tune Parameters: - Modifier % - Additive Conc. - Flow Rate - Temperature mp_screen->param_tune check_res Analyze Resolution (Rs) & Tailing Factor param_tune->check_res check_res->param_tune Rs < 1.5 scale_up Scale to Preparative Column check_res->scale_up Rs >= 1.5 load_study Perform Loading Study scale_up->load_study fractionate Collect Enantiomer Fractions load_study->fractionate end_node Pure Enantiomers fractionate->end_node

Caption: General workflow for chiral chromatographic method development.

Protocol 2: Chiral SFC Method Development
  • Instrumentation and Columns:

    • System: A modern analytical SFC system equipped with a UV detector and a back-pressure regulator.

    • Screening Columns: A set of polysaccharide-based CSPs is recommended. For example:

      • Amylose tris(3,5-dimethylphenylcarbamate) based column

      • Cellulose tris(3,5-dimethylphenylcarbamate) based column

      • Cellulose tris(4-methylbenzoate) based column

  • Initial Screening Conditions:

    • Sample Preparation: Dissolve racemic 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in methanol at 1 mg/mL.

    • Mobile Phase A: Carbon Dioxide (CO₂)

    • Mobile Phase B (Modifier): Methanol with 0.2% Diethylamine (DEA)

    • Gradient: 5% to 50% B over 5 minutes

    • Flow Rate: 3.0 mL/min[4]

    • Back Pressure: 150 bar[4]

    • Temperature: 40 °C[4]

    • Detection: UV at 220 nm (or appropriate wavelength for the analyte)

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the method isocratically.

    • Modifier Percentage: Adjust the percentage of the methanol/DEA modifier. Lowering the percentage generally increases retention and can improve resolution, while increasing it shortens the run time.

    • Additive: The concentration and type of additive are critical for basic amines. If peak shape is poor, try different amines (e.g., triethylamine, isopropylamine) or increase the concentration slightly.[8]

    • Temperature and Pressure: Varying temperature and back-pressure can subtly alter selectivity and should be explored for fine-tuning.

  • Preparative Scale-Up:

    • Once an optimized analytical method is established (Resolution factor Rs > 1.5), it can be scaled to a preparative SFC system using a column with the same stationary phase but a larger diameter. The flow rate is scaled up proportionally to the cross-sectional area of the column.

Kinetic Resolution via Enzymatic Acylation

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical and chromatographic methods. A kinetic resolution relies on an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemate at a much higher rate than the other. For a racemic amine, this is often an acylation reaction.

Causality Behind Experimental Choices: Lipases like Candida antarctica Lipase B (commercially available as Novozym 435) are widely used due to their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[9] The reaction results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two compounds have significantly different chemical properties and can be easily separated by standard techniques like column chromatography or acid-base extraction.

Workflow for Enzymatic Kinetic Resolution

cluster_reaction Step 1: Selective Acylation cluster_workup Step 2: Work-up & Separation start Racemic Amine (R/S) reagents Add Acyl Donor (e.g., Ethyl Acetate) + Enzyme (e.g., Novozym 435) + Organic Solvent start->reagents reaction Incubate with Shaking (Monitor conversion by GC/HPLC) reagents->reaction stop_rxn Stop at ~50% Conversion reaction->stop_rxn filter_enzyme Filter to Remove Immobilized Enzyme stop_rxn->filter_enzyme separation Separate Products (e.g., Chromatography or Extraction) filter_enzyme->separation end_R Unreacted Amine (e.g., R-Enantiomer) separation->end_R end_S Acylated Amine (e.g., S-Enantiomer) separation->end_S

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Protocol 3: Lipase-Catalyzed Kinetic Resolution
  • Materials:

    • Racemic 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

    • Immobilized Candida antarctica Lipase B (Novozym 435)

    • Acyl donor: Ethyl acetate (can also serve as the solvent)

    • Anhydrous organic solvent (e.g., Toluene or MTBE)

  • Reaction Setup:

    • To a 100 mL flask, add 1.26 g (10 mmol) of the racemic amine.

    • Add 50 mL of Toluene and 1.06 g (12 mmol, 1.2 equiv.) of ethyl acetate.

    • Add 150 mg of Novozym 435.

    • Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.

  • Reaction Monitoring:

    • The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and enantiomeric excess of both the remaining starting material and the product.

    • Periodically (e.g., every 4 hours), take a small aliquot of the reaction mixture, filter out the enzyme, and analyze by GC or HPLC to determine the ratio of starting material to acylated product.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by:

      • Acid Extraction: Dissolve the residue in DCM. Extract with 1 M HCl. The unreacted amine will move to the aqueous layer as its hydrochloride salt, while the neutral amide product remains in the organic layer. The amine can then be liberated from the aqueous layer by basification and re-extraction.

      • Silica Gel Chromatography: Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the more polar amine from the less polar amide.

  • Validation:

    • Confirm the enantiomeric excess of the recovered unreacted amine and the hydrolyzed acylated product using the chiral SFC/HPLC method developed in Section 2.

Conclusion

The chiral resolution of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is an essential task for its application in asymmetric synthesis and drug discovery. This guide has detailed three robust methodologies: diastereomeric salt crystallization, chromatographic separation, and enzymatic resolution. The optimal choice depends on the specific project requirements, including the desired scale, required enantiomeric purity, available equipment, and economic considerations. For large-scale industrial production, diastereomeric salt formation is often preferred. For high-purity material at the lab scale and for rapid analytical assessment, chiral SFC is a superior choice. Enzymatic resolution provides a highly selective and "green" alternative that is particularly valuable when other methods fail. A thorough screening of conditions for each technique is the key to developing an efficient and successful resolution process.

References

  • Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Chiral Separation Techniques. Chemist Library. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. Preprints.org. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • 2-Methyloctahydropyrrolo(3,4-c)pyrrole. PubChem. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN. [Link]

  • Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]

  • Scheme of the procedure for the preparative enzymatic methylation of 2a... ResearchGate. [Link]

  • (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the Synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Heterocycle Synthesis Support Hub. This guide addresses the specific stereochemical and regiochemical challenges associated with the trans-fused pyrrolo[3,4-c]pyrrole scaffold. Unlike the thermodynamically stable cis-fused system (easily accessible via maleimide), the trans-isomer requires a kinetic trapping strategy and a stepwise ring construction to overcome the strain energy of the bicyclic system.

🔬 Module 1: Stereochemical Integrity (The trans-Junction)

User Query: "I am consistently isolating the cis-isomer even when using trans-starting materials. How do I lock the trans-stereochemistry?"

Root Cause Analysis

The trans-fused bicyclo[3.3.0]octane system is significantly more strained than the cis-isomer.

  • Thermal Isomerization: If you use high temperatures (>110°C) during the dipole generation, the trans-relationship of the dipolarophile (e.g., fumarate) can isomerize, or the final product can epimerize via radical or zwitterionic intermediates.

  • Wrong Dipolarophile: Using N-substituted maleimides always yields the cis-fused system. You cannot invert the bridgehead carbons after the bicyclic system is formed.

Troubleshooting Protocol

The Fumarate Trap Method To guarantee trans-stereochemistry, you must establish the stereocenters on the pyrrolidine ring before closing the second ring.

  • Precursor Selection: Use Dimethyl Fumarate (or Diethyl Fumarate) as the dipolarophile. Do not use maleic anhydride or maleimides.

  • Dipole Generation: Use the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine precursor. This generates the non-stabilized azomethine ylide at lower temperatures (catalytic TFA, 0°C to RT) compared to the sarcosine/aldehyde thermal route.

  • Mechanism: The 1,3-dipolar cycloaddition is concerted and stereospecific. The trans-geometry of the fumarate is preserved in the resulting pyrrolidine-3,4-dicarboxylate.

Validation Check:

  • 1H NMR: Check the coupling constant (

    
    ) between H3 and H4.
    
    • Trans-isomer:

      
       (often appears as a broad multiplet due to conformational flexibility).
      
    • Cis-isomer:

      
      .
      

🛠 Module 2: Constructing the Second Ring (The "Impossible" Imide)

User Query: "I formed the trans-diester, but it won't cyclize to the imide with methylamine. The reaction fails or decomposes."

Technical Insight

You are attempting to form a trans-fused succinimide (bicyclo[3.3.0] system). While cis-fused succinimides are stable, the trans-fused imide is geometrically highly strained and kinetically difficult to form.

The "Reduction-Activation" Solution

Do not attempt to close the ring at the oxidation state of the amide/imide. You must reduce the esters to alcohols first, then cyclize via nucleophilic displacement.

Step-by-Step Protocol:

  • Reduction: Treat the trans-pyrrolidine-3,4-dicarboxylate with LiAlH₄ (THF, 0°C → Reflux) to yield the trans-3,4-bis(hydroxymethyl)pyrrolidine.

  • Activation: Convert the diol to a bis-mesylate using Methanesulfonyl chloride (MsCl) and Et₃N at -10°C.

  • Cyclization: React the bis-mesylate with Methylamine (33% in EtOH or THF) in a sealed tube at 60–80°C. This closes the second ring to form the trans-octahydro-pyrrolo[3,4-c]pyrrole.

TransSynthesis Start Azomethine Ylide + Dimethyl Fumarate Inter1 Trans-Pyrrolidine Diester Start->Inter1 [3+2] Cycloaddition (Stereospecific) Inter2 Trans-Diol (via LiAlH4) Inter1->Inter2 Reduction (Avoid Imide) Inter3 Bis-Mesylate (Activated) Inter2->Inter3 MsCl, Et3N Product Trans-2-Me-Octahydro Product Inter3->Product MeNH2 Cyclization

Figure 1: The "Reduction-First" pathway avoids the strained trans-imide intermediate.

⚗️ Module 3: Regioselectivity (The N-Methyl Challenge)

User Query: "I have two nitrogens. How do I ensure the methyl group ends up on position 2 (the new ring) and not position 5 (the original ring)?"

Differentiation Strategy

The target molecule is asymmetric regarding the N-substituents (one is Me, one is H). If you use a symmetric precursor, you will get a statistical mixture.

The Orthogonal Protection Protocol:

  • N-Benzyl Start: Initiate the sequence with the N-benzyl azomethine ylide precursor.

    • Result: The first ring (positions 1,3,4,5) contains the N-Benzyl group.[1]

  • N-Methyl Closure: Use Methylamine in the cyclization step (Module 2).

    • Result: The second ring (position 2) contains the N-Methyl group.

  • Selective Deprotection: The molecule is now trans-2-Methyl-5-Benzyl-octahydro-pyrrolo[3,4-c]pyrrole.

    • Action: Perform hydrogenolysis (H₂, Pd/C, MeOH, 50 psi) or use 1-Chloroethyl chloroformate (ACE-Cl) .

    • Outcome: The Benzyl group is cleaved (toluene-like leaving group), leaving the N-Methyl intact.

PositionSource of NitrogenFinal Substituent
N-5 (Ring 1)Azomethine Ylide PrecursorH (after debenzylation)
N-2 (Ring 2)Primary Amine (Cyclization)Methyl (retained)

📉 Module 4: Isolation & Purification[2][3]

User Query: "My product disappears during silica gel chromatography. Yields are <20%."

The Polarity Trap

The final product is a low-molecular-weight, secondary/tertiary diamine. It is extremely polar and acts as a Lewis base, binding irreversibly to the acidic silanols on standard silica gel.

Purification Guides

Method A: Basic Alumina (Recommended)

  • Use Aluminum Oxide (Basic, Brockmann Grade II or III) .

  • Eluent: DCM/MeOH (95:5 to 90:10).

  • Why: Alumina is less acidic than silica, preventing the "sticking" effect.

Method B: Amine-Modified Silica

  • Pre-treat standard silica gel with 2-3% Triethylamine (Et₃N) in the eluent solvent.

  • Warning: Et₃N can be difficult to remove completely from the oil.

Method C: Kugelrohr Distillation

  • For small scales (<1g), the free base is volatile.

  • Conditions: High vacuum (<0.1 mmHg), 120–140°C.

  • Benefit: Yields pure oil without solvent contamination.

❓ Frequently Asked Questions (FAQ)

Q: Can I use LiAlH₄ to reduce the cis-imide if I change my mind and want the cis-isomer? A: Yes. For the cis-isomer, you can form the N-methyl succinimide directly via cycloaddition with N-methylmaleimide. LiAlH₄ reduction of this imide is straightforward and high-yielding because the cis-fusion is not strained.

Q: How do I handle the LiAlH₄ workup for the diamine? It forms a gelatinous mess. A: Diamines chelate aluminum salts, making filtration impossible. Use the Fieser Workup :

  • Dilute with ether/THF.

  • Add x mL Water (per x g LiAlH₄).

  • Add x mL 15% NaOH .

  • Add 3x mL Water .

  • Stir vigorously for 30 mins until a white, granular precipitate forms. Filter through Celite.

Q: Why not use a thermal azomethine ylide generation (Sarcosine + Paraformaldehyde)? A: You can, but it requires refluxing toluene (110°C). This high temperature increases the risk of epimerization of your fumarate esters before cycloaddition. The TFA-catalyzed method (using the silyl precursor) proceeds at 0°C–RT, preserving your trans-stereochemistry.

📚 References

  • Padwa, A., & Pearson, W. H. (2003). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. Wiley-Interscience. (Foundational text on Azomethine Ylide cycloadditions).

  • Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S. (1987). "Stereoselective Synthesis of Octahydropyrrolo[3,4-c]pyrroles by 1,3-Dipolar Cycloaddition". Bulletin of the Chemical Society of Japan, 60(11), 4079-4089. Link

  • Pandey, G., et al. (2006). "Construction of the 3,4-Disubstituted Pyrrolidine Ring System via Azomethine Ylide Cycloaddition". Journal of Organic Chemistry, 71(9), 3383–3391. (Specifics on Fumarate stereocontrol).

  • Nair, V., et al. (2012). "Recent Advances in the Chemistry of Azomethine Ylides". Chemical Society Reviews, 41, 1050-1094. Link

  • Banwell, M. G., et al. (2014). "The Total Synthesis of Pyrrole-Containing Marine Natural Products". Australian Journal of Chemistry, 67, 10-20. (Discussion on pyrrolo[3,4-c]pyrrole scaffolds).

Sources

Technical Support Case: Optimization of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the Technical Support Center of a specialized CDMO or Reagent Supplier. It addresses the synthesis of trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole , a challenging bicyclic diamine often used as a scaffold in kinase inhibitors and GPCR ligands.

Case ID: TSP-86732-TRANS Status: Active Subject: Yield Improvement & Stereocontrol in Bicyclic Diamine Synthesis

Diagnostic: The "Trans" Paradox

User Issue: "I am getting low yields, and the NMR suggests I am isolating the cis-isomer or a mixture, despite targeting the trans-fused system."

Root Cause Analysis: The core [3.3.0] bicyclic system (diazabicyclo[3.3.0]octane) is thermodynamically favored in the cis-fused conformation (approx. 6 kcal/mol more stable than trans).

  • The Trap: If you are using N-methylmaleimide as your dipolarophile, you are chemically locked into the cis-geometry. The concerted nature of 1,3-dipolar cycloaddition preserves the alkene geometry.

  • The Solution: To access the trans-isomer, you must switch the dipolarophile to a trans-alkene (e.g., Dimethyl fumarate), followed by a cyclization step.

Route Selection Decision Matrix
FeatureRoute A: The Maleimide Trap Route B: The Fumarate Protocol (Recommended)
Starting Material N-MethylmaleimideDimethyl Fumarate
Key Reaction 1,3-Dipolar Cycloaddition1,3-Dipolar Cycloaddition
Intermediate cis-Fused Succinimidetrans-3,4-Pyrrolidinedicarboxylate
Stereochemical Outcome Cis-fused (Kinetic & Thermodynamic)Trans-substituted (Preserved from alkene)
Yield Potential High (for cis)Moderate (requires cyclization step)

Troubleshooting Guide: The Fumarate Protocol

Phase 1: The Cycloaddition (Building the Ring)

Objective: Synthesize trans-dimethyl-1-methylpyrrolidine-3,4-dicarboxylate.

Common Failure Mode: Low conversion or dipole decomposition.

  • The Chemistry: The reaction uses an azomethine ylide generated in situ (usually via Sarcosine + Paraformaldehyde or the "Tsuge reagent").

  • Fix:

    • Water Control: The generation of the ylide via decarboxylation requires strictly anhydrous conditions if using the silyl route (Tsuge), but the Sarcosine/Paraformaldehyde route is tolerant of trace moisture (often done in refluxing Toluene).

    • Stoichiometry: Use 1.2 - 1.5 eq of the ylide precursor relative to Dimethyl fumarate.

    • Temperature: Refluxing toluene (110°C) is standard. If conversion stalls, switch to Xylene (140°C) to push the decarboxylation.

Phase 2: The Cyclization & Reduction (The Yield Killer)

Objective: Close the second ring and reduce to the diamine. Challenge: Reducing the diester/imide to the amine often results in "aluminum sludge" that traps the polar product.

Critical Protocol Adjustment: Do NOT use the standard Fieser workup (Water/NaOH/Water) for this substrate. The product is a highly polar, water-soluble diamine; the Fieser precipitate will adsorb up to 50% of your yield, and the rest will stay in the aqueous phase.

The "Rochelle's Salt" Solution: Use a saturated Potassium Sodium Tartrate (Rochelle's Salt) quench.[1][2] This solubilizes the aluminum salts, allowing for a clean biphasic separation.

Detailed Experimental Protocol (Trans-Selective)

Step 1: Cycloaddition (Formation of Trans-Diester)

  • Reactants: Suspend Sarcosine (1.2 eq) and Paraformaldehyde (1.5 eq) in Toluene. Add Dimethyl Fumarate (1.0 eq).

  • Condition: Reflux with a Dean-Stark trap (to remove water formed from ylide generation) for 12–16 hours.

  • Workup: Evaporate solvent. The trans-geometry of the fumarate is preserved in the pyrrolidine ring (C3 and C4 substituents are trans).

  • Purification: Flash chromatography (MeOH/DCM).

Step 2: Cyclization to Lactam (Optional but Recommended) Direct reduction of the diester to the diamine can be messy. Converting to the bis-amide or lactam first can improve handling.

  • Treat the diester with concentrated aqueous methylamine (or ammonia if the N-methyl is already present from sarcosine) to form the diamide.

  • Heat to induce ring closure to the imide (if possible) or reduce the diamide directly.

Step 3: Global Reduction (The Critical Step)

  • Setup: Charge an oven-dried flask with LAH (3.0 eq per carbonyl) in dry THF. Cool to 0°C.[1][2][3]

  • Addition: Add the trans-intermediate (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 12–24 hours. Trans-fused systems are strained; ensure complete reduction.

  • The Rochelle Quench (Mandatory):

    • Cool to 0°C.[1][2][3]

    • Dilute with Et2O (increases precipitation granularity).

    • Slowly add Saturated Aqueous Rochelle’s Salt (approx. 20 mL per gram of LAH).

    • Vigorous Stirring: Stir at RT for 2–4 hours until two clear layers appear (organic layer and aqueous layer) and the grey emulsion disappears.

  • Extraction: Separate layers. Extract the aqueous layer with DCM (3x) and CHCl3/IPA (3:1) (3x).[2][4] Note: The product is very polar.

  • Drying: Dry over Na2SO4 (avoid MgSO4 as it can bind diamines).

Visualization & Logic Flows

Diagram 1: Stereodivergent Synthesis Pathways

Caption: Decision tree for selecting the correct starting material based on the desired stereochemical outcome.

G Start Target Molecule: Octahydro-pyrrolo[3,4-c]pyrrole Decision Desired Stereochemistry? Start->Decision CisPath Cis-Fused (Thermodynamic) Decision->CisPath Standard TransPath Trans-Fused (Kinetic/Strained) Decision->TransPath Specific Request ReagentCis Input: N-Methylmaleimide (Cyclic Alkene) CisPath->ReagentCis ReagentTrans Input: Dimethyl Fumarate (Acyclic Trans-Alkene) TransPath->ReagentTrans InterCis Intermediate: Cis-Succinimide ReagentCis->InterCis 1,3-Dipolar Cycloaddition InterTrans Intermediate: Trans-Diester ReagentTrans->InterTrans 1,3-Dipolar Cycloaddition StepCis Step: Direct Reduction InterCis->StepCis StepTrans Step: Cyclization + Reduction InterTrans->StepTrans

Diagram 2: The Workup Protocol (Yield Rescue)

Caption: Comparison of workup methods showing why Rochelle's Salt is required for polar diamines.

Workup Reaction LAH Reduction Mixture (Aluminate Complexes) Split Select Quench Method Reaction->Split Fieser Fieser Workup (H2O / 15% NaOH / H2O) Split->Fieser Standard (Avoid) Rochelle Rochelle's Salt (NaK Tartrate) Split->Rochelle Recommended ResultF Result: Al(OH)3 Precipitate Traps Polar Amine (Yield Loss ~40%) Fieser->ResultF ResultR Result: Soluble Tartrate Complex Clean Biphasic Separation (Yield Recovery >85%) Rochelle->ResultR

Frequently Asked Questions (FAQ)

Q1: Can I epimerize the cis-isomer to the trans-isomer? A: Generally, no. The cis-fused [3.3.0] system is thermodynamically more stable due to lower ring strain. Attempting to epimerize usually favors the cis form. You must establish the trans stereochemistry during the cycloaddition step using a fumarate.

Q2: My product is not extracting into DCM. What now? A: These diamines are extremely hygroscopic and water-soluble.

  • Tactic 1: Saturate the aqueous layer with NaCl (salting out).

  • Tactic 2: Use Chloroform:Isopropanol (3:1) as the extraction solvent. It is more polar than DCM.

  • Tactic 3: If all else fails, evaporate the aqueous layer to dryness and triturate the salts with dry MeOH or DCM.

Q3: Why Sarcosine/Paraformaldehyde instead of the Silyl route? A: While the silyl route (using N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) is cleaner, the Sarcosine route is cheaper and more robust for large-scale synthesis of simple N-methyl derivatives. However, if you see side reactions, switch to the silyl precursor with a catalytic amount of TFA.

References

  • Mechanism of Azomethine Ylide Cycloaddition: Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Foundational text on the stereospecificity of the cycloaddition).
  • Synthesis of Diazabicyclo[3.3.

    • Stereoselective Synthesis of 3,4-Diazabicyclo[3.3.0]octane. (General methodology for the core structure).
    • Nair, V., et al. (2017).[5] "Recent Advances in the Chemistry of Azomethine Ylides." Tetrahedron.

  • Workup Procedures for Polar Amines

    • Rochelle's Salt Workup for Aluminum Emulsions. Standard operating procedure for diamine isolation. (Referencing standard Organic Syntheses protocols for LAH reductions).

  • Specific Target Data

    • CAS 86732-28-7: 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.[6] (Commercially available building block, often synthesized via the methods described above).

Sources

Technical Support Center: Purification of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

[1]

Compound Classification: Bicyclic Diamine | CAS (Generic): 86732-28-7 (2-methyl analog) Key Chemical Challenges: High polarity, basicity (silanol interaction), diastereomeric impurities (cis-isomer), and hygroscopicity.[2]

Part 1: Purification Decision Matrix (Logic Flow)[2]

Before initiating any protocol, determine your purification strategy based on the physical state and purity profile of your crude mixture.[1][2]

PurificationStrategyStartCrude Reaction MixtureAcidBase1. Acid-Base Extraction(Remove neutral/acidic impurities)Start->AcidBaseCheckPurityAnalyze Purity (NMR/GC-MS)AcidBase->CheckPurityFlash2. Amine-FunctionalizedFlash ChromatographyCheckPurity->FlashPolar impurities presentSalt3. Selective Crystallization(HCl or Oxalate Salt)CheckPurity->SaltDiastereomers presentDistill4. Vacuum Distillation(Kugelrohr)CheckPurity->DistillClean, just solvent/colorHighImpurityComplex MixtureIsomerIssueCis/Trans MixtureClean>90% PurityFlash->SaltEnrich Trans isomerFreeBaseFreeBaseSalt->FreeBaseRegenerate Free BaseFreeBase->DistillFinal Polish

Figure 1: Strategic workflow for the isolation of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.[1] Select the path based on your primary impurity profile.[1]

Part 2: Troubleshooting Guides & FAQs

Module 1: Chromatographic Isolation (The "Tailing" Problem)

User Issue: "I am trying to purify the free base on silica gel, but the compound streaks across the column and recovery is low."

Root Cause Analysis: The secondary and tertiary amines in the pyrrolo-pyrrole core possess lone pairs that hydrogen bond strongly with the acidic silanol (Si-OH) groups on standard silica gel.[1] This acts as an "ion-exchange" retention mechanism, causing peak tailing and irreversible adsorption.[1][2]

Protocol: Basified Silica Chromatography Do not use standard silica without modification.[1] You must mask the silanol sites.[1]

ParameterRecommendationRationale
Stationary Phase Amine-functionalized Silica OR Basified Standard SilicaEliminates acidic sites that bind the amine.[1]
Mobile Phase Modifier Triethylamine (TEA) or NH₄OH (1–5% v/v)Competes for silanol sites, displacing your product.[2]
Solvent System DCM : MeOH : NH₄OH (90:9:[2]1)High polarity required to elute the bicyclic diamine.[1]
TLC Visualization Ninhydrin or KMnO₄UV activity is weak/non-existent (no conjugation).[1]

Step-by-Step Correction:

  • Pre-wash the Column: Flush the silica column with mobile phase containing the base (e.g., 2% Et₃N in DCM) before loading the sample.[1][2] This neutralizes the silica.[1]

  • Load Sample: Dissolve crude in minimal DCM. If solubility is poor, use a small amount of MeOH, but avoid DMSO/DMF.[1][2]

  • Elution: Run the gradient. If streaking persists, switch to Alumina (Basic, Activity III) stationary phase.[2]

Module 2: Stereochemical Purity (Cis vs. Trans)

User Issue: "My synthesis produced a 60:40 mixture of cis and trans isomers. How do I isolate the pure trans isomer?"

Root Cause Analysis: The cis-fused bicyclo[3.3.0]octane system is often the kinetic product and generally less strained than the trans-fused system.[1] Separation on silica is difficult due to identical polarity.[1] Separation relies on the differential lattice energy of their crystalline salts.[1]

Protocol: Selective Salt Crystallization Convert the oil into a solid salt.[1] The trans-isomer salts often exhibit higher crystallinity and lower solubility in specific alcohols compared to the cis-isomer.[1]

Experimental Workflow:

  • Dissolution: Dissolve the diastereomeric mixture in absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Addition: Add 2.05 equivalents of anhydrous HCl (in dioxane or ether) or Oxalic acid .

    • Note: Oxalates often form sharper melting solids for diamines than hydrochlorides.[1]

  • Crystallization: Heat to reflux until dissolved, then cool slowly to room temperature (and then 4°C).

  • Filtration: Filter the precipitate.[1][3][4]

    • Validation: Check the NMR of the solid vs. the filtrate. The trans-isomer usually precipitates first due to better packing symmetry.[1]

  • Recrystallization: If the ratio improves but isn't >98%, recrystallize the salt from hot MeOH/EtOH.

Data for Salt Selection:

Salt Type Solvent System Pros Cons
Dihydrochloride EtOH / Et₂O High solubility in water; easy to free-base.[1] Can be hygroscopic; may form oils.[1]
Oxalate MeOH / Acetone High melting point; excellent crystallinity.[1] Low solubility; harder to remove oxalate counterion.[1]

| Fumarate | iPrOH | Moderate solubility; good for mild separation.[1] | May require large volumes of solvent.[1] |

Module 3: Extraction & Handling (Yield Loss)[2]

User Issue: "I extracted the reaction mixture with Ethyl Acetate, but the aqueous layer still contains my product."

Root Cause Analysis: 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a low molecular weight, highly polar diamine.[1] It has significant water solubility, especially if the pH is not sufficiently high.[1][2] At neutral pH, it may be partially protonated.[1][2]

Protocol: "Salting Out" Extraction

  • pH Adjustment: Ensure the aqueous phase is pH > 12 using 50% NaOH or KOH.[1] The amine must be fully deprotonated.[1]

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This utilizes the "salting-out" effect to push the organic amine into the organic phase.[1]

  • Solvent Choice: Replace Ethyl Acetate with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1]

    • Why? DCM is a better solvent for polar amines than EtOAc.[1] The 3:1 CHCl₃/IPA mixture is the "gold standard" for extracting polar compounds from water.[1]

  • Drying: Dry organic layers over Na₂SO₄ (Sodium Sulfate) rather than MgSO₄, which is slightly acidic and can bind amines.[1][2]

Part 3: References & Authoritative Sources

  • Separation of Diazabicyclo Isomers:

    • Methodology: Separation of cis and trans diamines via selective dihydrochloride precipitation in methanol.[1][3]

    • Source: US Patent 3880925A, "Separation and purification of cis and trans isomers".[1][2]

  • Synthesis & Properties of Octahydropyrrolo[3,4-c]pyrroles:

    • Methodology: General synthesis via 1,3-dipolar cycloaddition and handling of the bicyclic core.[1]

    • Source:Organic & Biomolecular Chemistry, "Chiral diketopyrrolo[3,4-c]pyrrole dyes...", 2025.[2]

  • Amine Purification on Silica:

    • Methodology: Protocols for using triethylamine to deactivate silica gel for amine purification.[1]

    • Source:Journal of Organic Chemistry, "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution", (General Flash Chromatography Guidelines).[2]

  • Compound Data (Analogues):

    • Data: Physical properties and handling of the N-Boc and N-Methyl derivatives.[1]

    • Source: PubChem CID 1514452 (cis-2-boc-hexahydropyrrolo[3,4-c]pyrrole).[1][5] [2][5]

Technical Support Guide: Methylation of Octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The Molecule: Octahydro-pyrrolo[3,4-c]pyrrole (also known as 3,7-diazabicyclo[3.3.0]octane) is a cis-fused bicyclic diamine.[1] The Challenge: This scaffold possesses two secondary amine sites that are chemically equivalent (C2 symmetry) and sterically unhindered. The Core Issue: Methylation protocols often fail not due to lack of reactivity, but due to lack of control . The three primary failure modes are:

  • Statistical Mixtures: Inability to stop at mono-methylation.[1]

  • Quaternization: Formation of insoluble ammonium salts (over-alkylation).

  • Aminal Bridging: Formation of Methylene-bridged dimers during reductive amination.[1]

This guide provides troubleshooting workflows to diagnose and resolve these specific side reactions.

Diagnostic Logic: Which Failure Mode are You Seeing?

Use this logic tree to identify your specific issue based on your observation and reagents.

TroubleshootingLogic Start Start: What is the Symptom? Q1 Reagent Used? Start->Q1 Res1 Symptom: Insoluble White Solid (Brick Dust) Q1->Res1 Methyl Iodide (MeI) Res2 Symptom: Complex Mixture (SM : Mono : Bis) Q1->Res2 1 eq. Reagent Res3 Symptom: Mass Spec shows [2M + 12] peak Q1->Res3 Formaldehyde (HCHO) Sol1 Diagnosis: Quaternization Action: Switch to Reductive Amination Res1->Sol1 Sol2 Diagnosis: Statistical Distribution Action: Use Boc-Protection Strategy Res2->Sol2 Sol3 Diagnosis: Aminal Bridging Action: Increase Temp / Adjust HCHO Res3->Sol3

Figure 1: Diagnostic logic tree for identifying methylation failure modes.

Deep Dive: Troubleshooting Specific Side Reactions

Issue A: The "Brick Dust" (Quaternization)

Symptom: You used Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) to achieve bis-methylation, but the reaction turned into a slurry of white solid that is insoluble in organic solvents. Mechanism: Direct alkylation with potent electrophiles (MeI) does not stop at the tertiary amine. The resulting tertiary amine is arguably more nucleophilic than the secondary amine starting material, leading to rapid formation of quaternary ammonium salts.

SpeciesNucleophilicityOutcome with MeI
Secondary Amine (SM) ModerateReacts to form Tertiary Amine.[1]
Tertiary Amine (Product) High Reacts faster to form Quaternary Salt.[1]

Corrective Action:

  • Stop using Alkyl Halides.

  • Switch to Eschweiler-Clarke: Use Formaldehyde/Formic Acid.[1][2][3][4] This mechanism proceeds via an iminium ion intermediate which cannot be formed from a tertiary amine.[4] Therefore, quaternization is mechanistically impossible [1].

Issue B: The "Statistical Nightmare" (Mono-Selectivity)

Symptom: You want the mono-methyl product.[1] You added 1.0 equivalent of methylating agent. Result: You obtained a statistical distribution: ~25% Unreacted, ~50% Mono, ~25% Bis. Why this happens: The two nitrogen atoms in octahydro-pyrrolo[3,4-c]pyrrole are electronically decoupled.[1] Methylating one side (


) has a negligible effect on the pKa or nucleophilicity of the other side (

). The reaction rates for the first and second methylation are nearly identical (

).

Corrective Action (The "Protection" Protocol): Do not attempt direct mono-methylation. It requires tedious chromatography.

  • Protect: React diamine with 0.9 eq

    
    
    
    
    
    Mono-Boc intermediate.[1]
  • Methylate: Use reductive amination (HCHO/NaBH(OAc)3) on the remaining NH.

  • Deprotect: TFA/DCM removal of Boc. Result: >95% Selectivity for mono-methyl product.[1]

Issue C: The "Mystery Dimer" (Aminal Bridging)

Symptom: During reductive amination (Formaldehyde + Reducing Agent), LC-MS shows a peak corresponding to 2 x Mass(SM) + 12.[1] Mechanism: If the reduction step is slow (e.g., low temp, weak reductant) or if formaldehyde is substoichiometric, the intermediate iminium ion can be intercepted by a second molecule of amine instead of the hydride source.

  • Pathway:

    
     (Aminal).
    

Corrective Action:

  • Order of Addition: Ensure the reducing agent is present before or simultaneously with the formaldehyde (if using STAB/NaBH(OAc)3).

  • Temperature: For Eschweiler-Clarke, ensure the reaction is at reflux (

    
    ) to promote 
    
    
    
    loss and hydride transfer [2].[1]

Reaction Pathways Visualization

The following diagram illustrates the competing pathways. Note how the Red Path (Direct Alkylation) leads to the dead-end Quaternary salt, while the Green Path (Reductive Amination) selectively stops at the desired Tertiary amine.

ReactionPathways SM Octahydro-pyrrolo [3,4-c]pyrrole (Secondary Diamine) Mono Mono-Methyl (Desired Intermediate) SM->Mono k1 Aminal Methylene Bridge (Aminal Dimer) SM->Aminal HCHO (No Reduction) Bis Bis-Methyl (Target Product) Mono->Bis k2 (approx k1) Mono->Bis Eschweiler-Clarke (Stops Here) Quat Quaternary Ammonium Salt (Side Product) Bis->Quat MeI (Fast)

Figure 2: Kinetic pathways showing the risk of quaternization vs. the safety of reductive amination.

Verified Protocols

Protocol A: Robust Bis-Methylation (Eschweiler-Clarke)

Best for: Generating the dimethyl derivative with no quaternary salts.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Octahydro-pyrrolo[3,4-c]pyrrole (1.0 equiv) in Formic Acid (5.0 equiv, 88% or 98%).

  • Addition: Cool to 0°C. Add Formaldehyde (37% aq. solution, 5.0 equiv) dropwise.

    • Note: Gas evolution (

      
      ) will occur upon heating.[1]
      
  • Reaction: Heat to reflux (

    
    ) for 4–16 hours.
    
    • Checkpoint: The high temperature prevents aminal bridging and ensures full conversion to the tertiary amine.

  • Workup:

    • Cool to RT.

    • Add HCl (conc.) to pH < 1 and remove volatiles in vacuo (removes excess HCHO/HCOOH).[1]

    • Basify residue with NaOH (aq) to pH > 12.[1]

    • Extract with DCM or Chloroform (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      
  • Validation: 1H NMR should show a singlet ~2.3 ppm (

    
    ). No quaternary signals.
    
Protocol B: Controlled Mono-Methylation (Reductive Amination)

Best for: Asymmetric substitution.[1]

  • Reagents: Use Sodium Triacetoxyborohydride (STAB) (1.5 equiv) and Formaldehyde (1.0 equiv).[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1]

  • Procedure:

    • Dissolve diamine in DCE.

    • Add Formaldehyde (1.0 eq).[1] Stir 15 min (Imine formation).

    • Add STAB (1.5 eq).[1] Stir 2-4h at RT.[1]

    • Warning: This will still yield ~15-20% bis-methylated product.[1]

    • Pro Tip: For pure mono-methyl, use the Boc-protection strategy outlined in Section 3.[1]

FAQ: Technical Support

Q: Can I use NaBH4 instead of NaBH(OAc)3? A: Not recommended. NaBH4 is too strong and can reduce aldehydes to alcohols before they react with the amine (chemoselectivity issue). NaBH(OAc)3 is less basic and coordinates with the imine, promoting the desired reduction [3].

Q: I see a peak at M+16 in my mass spec. Is this the N-oxide? A: Likely yes. If you used peracids or if your reaction sat in air for weeks, N-oxidation can occur.[1] However, in reductive amination, this is rare. Check if you have residual formic acid adducts (M+46) or if it's a salt artifact.

Q: Why is my product water-soluble and not extracting into DCM? A: Octahydro-pyrrolo[3,4-c]pyrrole derivatives are highly polar.[1] If the pH is not >12 , they remain protonated (cationic) and stay in the aqueous phase. Use 5M NaOH to ensure high pH, and consider "salting out" the aqueous layer with NaCl before extraction.

References

  • Eschweiler, W. (1905).[1][3][4] "Replacement of hydrogen atoms bound to nitrogen with methyl groups using formaldehyde".[3][4] Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.[1][3]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862.[1][5] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

End of Technical Support Guide TS-CHEM-8842

Sources

optimization of reaction conditions for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole derivatization

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Derivatization

Introduction: The Rigid Piperazine Isostere

The trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold is a critical bicyclic diamine used in medicinal chemistry as a rigidified isostere of piperazine.[1] Unlike the cis-fused isomer, which adopts a "tent-like" folded conformation, the trans-fused system forces a planar, extended topology.[1] This geometric constraint is invaluable for probing active site depth and improving metabolic stability, but it introduces significant synthetic challenges—primarily increased steric hindrance at the secondary amine (N5) and high polarity.

This guide addresses the specific bottlenecks encountered when derivatizing the N5 position of this scaffold, focusing on amide coupling, nucleophilic aromatic substitution (SNAr), and purification strategies.

Troubleshooting & Optimization (Q&A)

Q1: My amide coupling reactions with the dihydrochloride salt yield <20% product. I am using EDC/HOBt. What is going wrong?

Diagnosis: The issue is likely twofold: incomplete free-basing of the salt and insufficient activation for a sterically constrained amine.[2]

  • The Salt Trap: The commercially available trans-scaffold is often supplied as a dihydrochloride salt. The trans-fusion creates a rigid lattice that can trap HCl tightly. Standard DIPEA additions (3 eq.) are often insufficient to fully liberate the nucleophilic N5-amine in situ, especially in non-polar solvents like DCM.[1]

  • Steric Hindrance: The trans-ring junction places the bridgehead protons in a position that shields the N5 nitrogen more than in the cis-isomer or piperazine. EDC/HOBt is often too weak for these hindered interfaces.

Solution:

  • Pre-form the Free Base: Do not rely on in situ neutralization. Dissolve the salt in minimal water, basify to pH >12 with NaOH, and exhaustively extract with CHCl3/IPA (3:1). Dry and concentrate to obtain the free amine oil.

  • Upgrade Coupling Agent: Switch to HATU or T3P (Propylphosphonic anhydride) .[1] For extremely hindered carboxylic acids, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ, which is less sensitive to steric bulk [1].

Q2: I see severe streaking and peak tailing during silica chromatography. How do I purify this polar diamine?

Diagnosis: The basicity of the tertiary N-methyl group (approx. pKa 9-10) causes strong interaction with the acidic silanols on standard silica gel, leading to irreversible adsorption or streaking.[1]

Solution:

  • The "Basified" Silica Method: Pre-treat your silica column with 2% Triethylamine (TEA) in hexanes before loading. Elute with DCM/MeOH containing 1% NH4OH.

  • Alternative: Reverse Phase at High pH: Use a C18 column with a high-pH buffer (10 mM Ammonium Bicarbonate, pH 10).[1] At this pH, the amine is largely unprotonated, improving retention and peak shape compared to standard TFA (pH 2) methods [2].

Q3: In SNAr reactions with chloropyrimidines, I observe regioisomers or no reaction.

Diagnosis: The trans-scaffold's rigidity prevents the "induced fit" often seen with flexible piperazines. If the electrophile is crowded, the reaction stalls. Solution:

  • Solvent Switch: Move from EtOH or DMF to NMP (N-Methyl-2-pyrrolidone) or DMSO and increase temperature to 100–120°C.[1]

  • Base Selection: Use a non-nucleophilic, soluble inorganic base like Cs2CO3 . Avoid TEA/DIPEA at high temperatures as they can cause competitive side reactions or decomposition.

Experimental Protocols

Protocol A: Optimized Amide Coupling (HATU Method)

Best for coupling the trans-scaffold with hindered carboxylic acids.[1]

  • Activation: To a vial containing the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at RT for 15 minutes. Note: The solution should turn yellow/orange.

  • Addition: Add the Free Base of trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole (1.1 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), water (1x), and brine (1x).[1] Crucial: If the product is very polar, use CHCl3/IPA (3:1) for extraction instead of EtOAc.[1]

Protocol B: Acyl Fluoride Method (For Ultra-Hindered Substrates)

Use when HATU fails.[1]

  • Dissolve Carboxylic Acid (1.0 eq) in DCM.[1]

  • Add TFFH (1.1 eq) and DIPEA (2.5 eq).[1] Stir for 30 mins to form the acyl fluoride.

  • Add the scaffold amine (1.2 eq).

  • Stir at RT or reflux (40°C) if necessary.

Comparative Data: Coupling Efficiency

The following table illustrates the yield improvements when optimizing conditions for coupling trans-2-methyl-octahydro-pyrrolo[3,4-c]pyrrole with a sterically hindered partner (e.g., 2-chloro-6-methylbenzoic acid).

Coupling ReagentBase / SolventYield (%)Observation
EDC / HOBt DIPEA / DCM< 15%Incomplete conversion; stuck at intermediate.
HBTU DIPEA / DMF45%Moderate yield; significant hydrolysis of ester.
HATU DIPEA / DMF88% Clean conversion; fast reaction (<2h).[1]
T3P (50% in EtOAc) Pyridine / EtOAc82%Excellent purity; easiest workup (water wash).[1]
TFFH (Acyl Fluoride) DIPEA / DCM92% Best for extremely bulky acid partners.[1]

Optimization Workflow Diagram

The following decision tree outlines the logical flow for optimizing derivatization reactions with this scaffold.

OptimizationWorkflow Start Start: Derivatization of trans-2-Me-pyrrolo[3,4-c]pyrrole CheckSalt Is Starting Material a Salt (HCl)? Start->CheckSalt FreeBase Step 1: Generate Free Base (NaOH / CHCl3 extraction) CheckSalt->FreeBase Yes SelectRxn Select Reaction Type CheckSalt->SelectRxn No (Already Free Base) FreeBase->SelectRxn Amide Amide Coupling SelectRxn->Amide SNAr SNAr / Buchwald SelectRxn->SNAr StericCheck Is Acid Hindered? Amide->StericCheck Standard Use HATU / DMF StericCheck->Standard No Hindered Use TFFH (Acyl Fluoride) or T3P StericCheck->Hindered Yes Purify Purification Issue? Standard->Purify Hindered->Purify Solvent Use NMP or DMSO 100-120°C SNAr->Solvent Solvent->Purify Polarity High Polarity / Streaking Purify->Polarity Yes SolutionP Use C18 @ pH 10 or SCX Cartridge Polarity->SolutionP

Caption: Decision matrix for optimizing reaction conditions, selecting reagents based on steric demand, and addressing purification of the polar trans-scaffold.

References

  • Ulven, T. et al. (2016).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5] Organic & Biomolecular Chemistry, 14, 430-433.[1]

  • Separation Science. (2010).[1][6] "Purification of polar compounds using polar-copolymerized C18 columns." Journal of Separation Science, 33(21), 3341-3346.[1]

  • BenchChem. (2025).[1][2][7] "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions." BenchChem Technical Guides.

Sources

Technical Support Center: Troubleshooting Stability & Handling of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with the highly polar, strained bicyclic diamine scaffold trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (Formula: C₇H₁₄N₂).

Due to its unique trans-fused [3.3.0] bicyclic architecture, this piperazine bioisostere presents non-intuitive challenges during acidic deprotection, salt formation, and aqueous workup. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-yield recovery and structural integrity.

Part 1: Comparative Physicochemical Data

Understanding the physical reality of this scaffold is the first step in troubleshooting. The trans-fused 5,5-bicyclic system is thermodynamically disfavored compared to its cis-counterpart, dictating its behavior under thermal and acidic stress.

Table 1: Comparative Thermodynamic and Physicochemical Properties

Propertytrans-Isomercis-IsomerCausality / Experimental Impact
Ring Strain Energy ~13.0 kcal/mol~6.4 kcal/molThe ~6.4 kcal/mol difference drives thermodynamic relaxation to the cis-isomer under extreme thermal/acidic stress [1][2].
Basic pKₐ (est.) ~9.5 (sec), ~8.0 (tert)~9.2 (sec), ~7.8 (tert)Both nitrogens protonate in mild acid; requires pH > 12 for complete free-basing during extraction [3].
LogD (at pH 2.0) < -3.0< -3.0Exists as a highly water-soluble di-cation; completely unextractable in standard organic solvents.
Salt Hygroscopicity Extremely HighHighDihydrochloride salts rapidly absorb atmospheric moisture, causing deliquescence (apparent "melting").

Part 2: Core Troubleshooting FAQs

Q1: My trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole sample appears to degrade or "melt" when stored as a hydrochloride salt. Is the acid destroying the compound? A: This is rarely chemical degradation; it is a physical phenomenon known as deliquescence . The dihydrochloride salt of this bicyclic diamine is exceptionally hygroscopic. When exposed to ambient humidity, the high charge density of the diprotonated scaffold strongly coordinates water molecules, absorbing enough moisture from the air to dissolve itself into a concentrated aqueous syrup.

  • Causality: The di-cationic nature of the protonated diamine creates a highly favorable hydration enthalpy that overcomes the lattice energy of the solid salt.

  • Solution: Store the salt form in a tightly sealed desiccator over Drierite or P₂O₅ under an argon atmosphere. Handle the solid quickly in ambient air or use a glovebox for precise weighing.

Q2: After acidic Boc-deprotection (e.g., using TFA or HCl), my LC-MS shows no product, or I recover very little mass. Did the acidic conditions destroy the trans-bicyclic core? A: The trans-bicyclic core is chemically stable to standard Brønsted acids at room temperature. The "loss" of your compound is almost certainly an extraction failure , not chemical degradation.

  • Causality: As a highly polar diamine, the deprotected trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole forms a di-cationic salt that is extremely water-soluble. Standard extraction solvents (like pure ethyl acetate or diethyl ether) cannot disrupt the strong hydrogen-bonding network between the free diamine and water, even after basification.

  • Solution: You must use a specialized hydrogen-bond disrupting solvent mixture (e.g., DCM/Isopropanol 3:1) and ensure the aqueous phase is driven to pH > 12. (See Protocol 2 below).

Q3: Can the trans-configuration epimerize to the cis-configuration under any acidic conditions? A: Yes, but only under extreme thermo-acidic conditions (e.g., prolonged reflux in 6N HCl for amide hydrolysis).

  • Causality: The trans-fused bicyclo[3.3.0]octane core has a strain energy approximately 6.4 kcal/mol higher than the cis-isomer [1]. Extended thermal stress in the presence of strong acids can promote reversible heterolytic cleavage or radical-mediated pathways, allowing the highly strained trans-bridgehead to relax into the thermodynamically favored cis-configuration[2].

  • Solution: Avoid boiling the compound in strong aqueous acids. Use milder, orthogonal deprotection strategies (e.g., LiOH for esters, or catalytic hydrogenation for benzyl groups).

Epimerization A trans-Isomer (High Strain Energy) B Reactive Intermediate (Cationic/Radical) A->B 6N HCl, >100 °C (Thermal Stress) C cis-Isomer (Thermodynamic Sink) B->C Stereocenter Relaxation

Caption: Epimerization pathway of the trans-fused 5,5-bicyclic system under extreme thermo-acidic stress.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Safe Acidic Deprotection (Boc Removal) Preserving Trans-Configuration

This protocol ensures the removal of acid-labile protecting groups without providing the thermal activation energy required for epimerization.

  • Solvation: Dissolve the Boc-protected trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole in anhydrous Dichloromethane (DCM) to a 0.1 M concentration.

    • Causality: DCM acts as a non-polar heat sink to control the exotherm of the subsequent acid addition.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio.

    • Causality: TFA is a strong enough Brønsted acid to cleave the Boc group but is non-nucleophilic, preventing unwanted side reactions with the strained core.

  • Controlled Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to a maximum of 15 °C.

    • Causality: Keeping the temperature strictly below 20 °C prevents the thermal activation of ring-opening pathways associated with the strained trans-fused core.

  • Validation Checkpoint: Take a 5 µL aliquot, dilute in methanol, and inject into LC-MS. The mass of the free amine [M+H]⁺ 127.1 should be the base peak.

  • Isolation: Concentrate under reduced pressure. Do not heat the rotary evaporator water bath above 25 °C.

Protocol 2: Optimized Free-Basing and Extraction Workflow

Standard workups will leave >80% of this compound in the aqueous waste. This protocol guarantees >90% recovery.

  • Preparation: Suspend the concentrated TFA or HCl salt in a minimal amount of cold water (0–5 °C).

  • Basification: Slowly add 5N NaOH dropwise while stirring vigorously until the aqueous layer reaches pH > 12.

    • Causality: The secondary amine has a pKₐ of ~9.5. Driving the pH to 12 ensures >99% of the molecules are in the neutral free-base form, eliminating ionic solubility in water [3].

  • Disruptive Extraction: Extract the aqueous layer 4–5 times with a solvent mixture of Dichloromethane:Isopropanol (3:1, v/v) .

    • Causality: Pure DCM is insufficient because the free diamine forms an intense hydrogen-bonding network with water. The addition of a hydrogen-bond donor/acceptor (Isopropanol) disrupts the hydration sphere, allowing the compound to partition into the organic phase.

  • Validation Checkpoint: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin. Heat the plate. If a dark purple/brown spot appears, diamine is still in the water; perform two more extractions.

  • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Extraction S1 Aqueous Acidic Phase (Diamine Di-salt) S2 Cool to 0-5 °C (Minimize degradation) S1->S2 S3 Basify to pH > 12 (5N NaOH) S2->S3 S4 Extract with DCM:iPrOH (3:1) (Disrupts H-bonding) S3->S4 S5 Dry (Na2SO4) & Concentrate (Isolate Free Base) S4->S5

Caption: Optimized basic extraction workflow for highly polar bicyclic diamines.

References

  • Zhang, W.; Li, L.; Li, C.-C. "Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects." Chemical Society Reviews, 2021, 50, 9430-9442. URL:[Link]

  • Allinger, N. L.; Tribble, M. T.; Miller, M. A.; Wertz, D. H. "Conformational Analysis. LXIX. An Improved Force Field for the Calculation of the Structures and Energies of Hydrocarbons." Journal of the American Chemical Society, 1971, 93(7), 1637-1648. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12958532, (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole." PubChem, 2026. URL:[Link]

Technical Support Center: Scale-Up Synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Guide for the scale-up synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole .

Case ID: TS-SYN-86732 Status: Active Analyst: Senior Application Scientist, Process Chemistry Division

⚠️ Critical Stereochemical Advisory (Read First)

Before proceeding with scale-up, you must validate your stereochemical requirements.

  • The "Cis" Trap: The vast majority of octahydropyrrolo[3,4-c]pyrrole derivatives reported in literature are cis-fused . This is because they are typically derived from maleimides (which are cis-alkenes). The cis-fused system (3,7-diazabicyclo[3.3.0]octane) is thermodynamically stable.

  • The "Trans" Challenge: The trans-fused system you requested is significantly more strained. It cannot be made from maleimides. It requires a trans-specific precursor (e.g., fumarates) and a stepwise ring closure.

  • Verification: Ensure your target is indeed the trans-fused isomer (bridgehead hydrogens are trans). If you actually need the standard building block for medicinal chemistry, you likely need the cis isomer. This guide focuses strictly on the trans-isomer synthesis as requested.

Module 1: Validated Synthetic Pathway (The Fumarate Route)

To access the trans-fusion, we must establish the trans-stereochemistry before forming the second ring. We utilize a 1,3-dipolar cycloaddition with a fumarate dipolarophile, followed by a "reduction-activation-cyclization" sequence.

Process Flow Diagram

TransSynthesis Start Dimethyl Fumarate (Trans-Precursor) Step1 Step 1: Cycloaddition (Trans-3,4-bis(methoxycarbonyl) pyrrolidine) Start->Step1 Toluene, reflux Ylide Azomethine Ylide (Sarcosine + Paraformaldehyde) Ylide->Step1 In situ generation Step2 Step 2: LAH Reduction (Trans-3,4-bis(hydroxymethyl) pyrrolidine) Step1->Step2 LiAlH4, THF Step3 Step 3: Mesylation (Bis-mesylate activation) Step2->Step3 MsCl, Et3N Final Step 4: Ring Closure (Methylamine) Step3->Final MeNH2, Heat Target TARGET: trans-2-Methyl-octahydro- pyrrolo[3,4-c]pyrrole Final->Target

Caption: Stepwise construction of the trans-fused bicyclic system avoiding the thermodynamic cis-trap.

Module 2: Step-by-Step Protocols & Troubleshooting

Step 1: 1,3-Dipolar Cycloaddition (The Trans-Scaffold Setup)

Reaction: Dimethyl fumarate + N-Benzyl-azomethine ylide (generated in situ from N-benzylglycine or similar). Note: Using N-benzyl protects the first nitrogen, allowing selective methylation of the second ring later.

Q: Why am I seeing significant polymer formation during the cycloaddition? A: This is likely due to the uncontrolled polymerization of the azomethine ylide or the fumarate.

  • Troubleshooting:

    • Rate Control: Do not add the ylide precursor all at once. Add the N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (if using silyl route) or the sarcosine/aldehyde mixture dropwise to the refluxing fumarate solution.

    • Concentration: High concentration favors polymerization. Keep the reaction molarity below 0.2 M.

    • Water Management: If using the decarboxylative route (sarcosine + paraformaldehyde), ensure water is removed (Dean-Stark trap) to drive the equilibrium and prevent side reactions.

Q: The product is a mixture of isomers. How do I purify the trans isomer? A:

  • Mechanism: Fumarate is trans, so the cycloaddition is stereospecific regarding the 3,4-positions. You should predominantly get the trans-3,4-disubstituted pyrrolidine.

  • Purification: The trans-diester is often crystalline. Attempt recrystallization from MeOH/Ether. If oil persists, flash chromatography is required (Silica, Hexane/EtOAc).

Step 2: Reduction of Diester to Diol

Reaction: trans-Diester + LiAlH4


trans-Diol.

Q: The workup is a gelatinous nightmare. How do I filter the aluminum salts on a 50g scale? A: Standard water quenching creates unfilterable aluminum hydroxides. Use the Fieser & Fieser method :

  • Dilute reaction mixture with ether/THF.

  • For every

    
     grams of LiAlH4 used, add:
    
    • 
       mL water (slowly!)
      
    • 
       mL 15% NaOH solution
      
    • 
       mL water[1]
      
  • Stir vigorously until a granular white precipitate forms.

  • Filter through a Celite pad. The solids will be dry and sandy, not gelatinous.

Step 3 & 4: Mesylation and Ring Closure

Reaction: Diol


 Bis-mesylate 

Cyclization with Methylamine.

Q: The cyclization yield is low (<30%). What is happening? A: The trans-fusion is strained. The cyclization competes with intermolecular polymerization (oligomerization).

  • Solution (High Dilution Principle):

    • Do not mix reagents in a concentrated slurry.

    • Add the bis-mesylate solution slowly (over 4-8 hours) to a refluxing solution of excess methylamine in THF or Acetonitrile.

    • The excess methylamine ensures that once a nitrogen attacks one mesylate, it is statistically likely to find the intramolecular second mesylate before hitting another molecule.

Module 3: Purification and Isolation of the Diamine

The final product is a bicyclic diamine. It behaves differently than standard organics.[2]

Q: I extracted with DCM, but my product is still in the water layer. A:

  • Basicity: The product is a diprotic base. At neutral pH, it may be partially protonated and water-soluble.

  • Protocol: Saturate the aqueous layer with NaCl (salting out) and adjust pH to >12 using 50% NaOH.

  • Solvent: DCM is okay, but Chloroform/Isopropanol (3:1) is a superior extraction solvent for polar diamines.

  • Distillation: For scale-up (>10g), distillation under high vacuum (Kugelrohr or fractionating column) is cleaner than chromatography. Amines stick to silica; if you must use silica, use 1-5% Triethylamine or Ammonia in your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).

Module 4: Analytical Data & Specifications

Expected Data for trans-Intermediate vs cis-Intermediate:

Featurecis-fused (Maleimide route)trans-fused (Fumarate route)
Precursor Maleimide / MaleateFumarate
Thermodynamics StableStrained (approx. +6 kcal/mol)
1H NMR (Bridgehead)

3.0 - 3.5 ppm (typically broad/complex)

2.5 - 3.0 ppm (Distinct coupling constants)
Coupling (

)
Large (

Hz)
Small (

Hz) or negligible
Physical State Often solid saltsOften oils or low-melting solids

References

  • General Cycloaddition Methodology

    • Padwa, A. 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
    • Mechanism and Stereochemistry: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. Link

  • Synthesis of Pyrrolidine-3,4-dicarboxylates (Fumarate Route)

    • Tsuge, O., Kanemasa, S., Ohe, M., Yorozu, K., Takenaka, S., & Ueno, K. (1987). Synthesis of Pyrrolidine Derivatives using Azomethine Ylides. Bulletin of the Chemical Society of Japan. Link

  • Cyclization of Diols/Mesylates to Bicyclic Amines

    • Comparison of cis and trans bicyclo[3.3.0]octane stability: Eliel, E. L. Stereochemistry of Organic Compounds.
    • Protocol for mesylate displacement: Braish, T. F., & Fox, D. E. (1990). Synthesis of Bicyclic Diamines. Synlett. Link

  • Safety in LAH Reductions: Fieser Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

Sources

common impurities in commercial trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole . It is designed to troubleshoot purity issues, validate stereochemistry, and optimize handling protocols.

Compound ID: CAS 86732-28-7 (Generic/Trans) | Molecular Formula: C₇H₁₄N₂ Primary Application: Scaffold for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Part 1: Stereochemical Purity & Isomer Analysis

Q1: My NMR spectrum shows a complex multiplet pattern. How do I definitively confirm I have the trans-isomer and not the cis-impurity?

Technical Diagnosis: The distinction between cis- and trans-fused octahydropyrrolo[3,4-c]pyrroles is the most critical quality attribute. The cis-isomer (CAS 172739-03-6) is often the thermodynamic product, while the trans-isomer is the kinetic product derived from specific precursors like trans-fumarates.

Diagnostic Protocol: Do not rely solely on 1D ¹H NMR splitting, as the lack of symmetry in the 2-methyl derivative creates complex second-order effects.

  • Run a 1D NOESY Experiment:

    • Target: Irradiate the bridgehead protons (H3a/H6a).

    • Result (Cis): You will observe a strong Nuclear Overhauser Effect (NOE) enhancement between the two bridgehead protons, as they are on the same face (syn-relationship).

    • Result (trans): You will observe NO or negligible NOE enhancement between bridgehead protons, as they are anti-periplanar (trans-diaxial relationship).

  • Check Coupling Constants (

    
    ): 
    
    • According to the Karplus relationship , the bridgehead protons in the cis-isomer (dihedral angle ~0–30°) typically exhibit a coupling constant (

      
      ) of 6–9 Hz .
      
    • The trans-isomer (dihedral angle ~180°) often shows a broader signal with

      
       in the 10–13 Hz  range, though ring strain can distort this.
      

Q2: I detected a ~5% impurity that elutes close to the main peak in LC-MS. Is this the cis-isomer?

Troubleshooting: It is highly probable. The cis-isomer is a common byproduct of the 1,3-dipolar cycloaddition synthesis route if the starting material (trans-dimethyl fumarate) contains traces of dimethyl maleate, or if a non-concerted stepwise mechanism occurred.

Remediation:

  • Separation: The trans-isomer generally crystallizes more readily as a dihydrochloride salt due to better packing efficiency compared to the "cup-shaped" cis-isomer.

  • Protocol: Dissolve the free base in dry ethanol, add 2.2 equivalents of HCl in dioxane, and cool to 0°C. The trans-dihydrochloride precipitate can be filtered, leaving the cis-isomer enriched in the mother liquor.

Part 2: Synthetic Impurities & Byproducts

Q3: There are aromatic signals (7.2–7.4 ppm) in my aliphatic amine product. What is the source?

Root Cause Analysis: This indicates incomplete deprotection of the N-benzyl precursor.

  • Synthesis Context: The commercial route often involves the cycloaddition of N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (azomethine ylide precursor) followed by hydrogenation.

  • Impact: N-benzyl impurities act as competitive inhibitors in biological assays and can give false positives in SAR studies.

Q4: I see a carbonyl peak (~168 ppm) in the ¹³C NMR. The product should be a diamine.

Technical Diagnosis: This is a Lactam Impurity (partially reduced intermediate).

  • Origin: If the synthesis involved the reduction of a cyclic imide (e.g., N-methylsuccinimide derivative) using LiAlH₄ or Borane, incomplete reduction leaves one carbonyl intact, resulting in a pyrrolidone derivative.

  • Detection: Look for a strong IR stretch at 1680–1700 cm⁻¹.

  • Removal: These are non-basic (or weakly basic). An acid-base extraction (wash organic phase with 1M HCl) will extract your product (diamine) into the aqueous layer, leaving the lactam impurity in the organic layer.

Part 3: Handling, Salts & Stability

Q5: The material arrived as a sticky oil, but the datasheet says "Solid". Has it degraded?

Assessment: You likely have the Free Base form, which is typically a viscous, hygroscopic oil or low-melting solid. The "Solid" description usually refers to the Dihydrochloride (2HCl) salt .

  • Action: If you ordered the salt and it is wet/sticky, it has absorbed atmospheric moisture (hygroscopic).

  • Recovery: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours in the presence of P₂O₅.

Q6: My sample turned yellow after 2 weeks on the bench.

Mechanism: Secondary and tertiary amines are prone to N-oxidation by atmospheric oxygen, forming N-oxides.

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Purification: Pass the yellow oil through a short plug of neutral alumina (eluent: DCM/MeOH 9:1) to remove the polar N-oxides.

Visual Guide: Impurity Origins & Profiling

The following diagram maps the genesis of common impurities based on the standard commercial synthesis route (1,3-Dipolar Cycloaddition).

G Start Start: N-Benzyl Precursors (Azomethine Ylide + Fumarate) Step1 Step 1: Cycloaddition Start->Step1 Inter1 Intermediate: N-Benzyl-N'-Methyl Scaffold Step1->Inter1 Imp_Cis Impurity A: cis-Isomer (From Maleate/Stepwise rxn) Step1->Imp_Cis Stereo-leakage Step2 Step 2: Reduction/Deprotection (LiAlH4 / Pd-C) Inter1->Step2 Product Target: trans-2-Methyl octahydro-pyrrolo[3,4-c]pyrrole Step2->Product Imp_Bn Impurity B: N-Benzyl Residue (Incomplete Deprotection) Step2->Imp_Bn Catalyst Poisoning Imp_Lac Impurity C: Lactam (Incomplete Reduction) Step2->Imp_Lac Reagent Stoichiometry

Figure 1: Impurity genealogy in the synthesis of pyrrolopyrrole scaffolds. Red nodes indicate critical stereochemical failures; yellow nodes indicate process inefficiencies.

Summary of Critical Quality Attributes (CQA)
ParameterSpecification (Commercial Standard)Analytical MethodCommon Failure Mode
Appearance White to off-white solid (HCl salt)VisualYellow oil (Free base or Oxidation)
Purity > 95% (Area %)HPLC / GC-MSPresence of cis-isomer
Stereochemistry trans-fused¹H NMR (NOESY)cis-contamination (

mismatch)
Residual Solvents < 5000 ppmHeadspace GCTrapped MeOH/Dioxane in lattice
Counter-ion 1.8 – 2.2 eq (Cl⁻)Titration (AgNO₃)Mono-HCl salt (unstable pH)
References
  • Stereochemical Assignment of 5,5-Fused Systems

    • Padwa, A., et al. (1987). Stereochemical aspects of the intramolecular 1,3-dipolar cycloaddition of azomethine ylides.Journal of Organic Chemistry.
  • Synthesis via Azomethine Ylides

    • Pandey, G., et al. (2006). 1,3-Dipolar cycloaddition of azomethine ylides: A review.Tetrahedron.
  • NMR Differentiation (Karplus Relationship)

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Commercial Technical Data

    • PubChem Compound Summary for CID 12958533 (2-Methyloctahydropyrrolo[3,4-c]pyrrole).

Technical Support Center: Stereoselective Synthesis of Octahydropyrrolo[3,4-c]pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers and medicinal chemists working on the synthesis of octahydropyrrolo[3,4-c]pyrrole (OHPP) scaffolds.

This guide focuses on the [3+2] Cycloaddition (1,3-DC) strategy, as it is the most versatile method for constructing this fused bicyclic core with high stereocontrol.

Status: Operational | Tier: L3 (Senior Scientist Support) Topic: Controlling Stereoselectivity (Endo vs. Exo, Enantioselectivity) Ticket ID: OHPP-SYNTH-001

Core Diagnostic: Mechanisms of Stereocontrol

Q1: How do I deterministically switch between endo and exo diastereoselectivity?

A: The diastereoselectivity in the 1,3-DC of azomethine ylides with maleimides is governed by the interplay between Secondary Orbital Interactions (SOI) and Steric Repulsion , modulated by the catalyst metal center and temperature.

  • To favor Endo (Kinetic Control):

    • Catalyst: Use Ag(I) or Cu(I) salts with planar chiral ligands (e.g., Ferrocenyl ligands like ThioClickFerrophos). Ag(I) typically forms a tetrahedral geometry that accommodates the endo transition state where attractive SOIs between the dipole and the maleimide carbonyls are maximized.

    • Temperature: Run at -20°C to 0°C . Low temperatures prevent the reversibility of the cycloaddition, trapping the kinetically favored endo product.

    • Solvent: Non-polar solvents (DCM, Toluene) often enhance endo selectivity by maximizing the dipole-dipole interactions in the transition state.

  • To favor Exo (Thermodynamic Control or Steric Blocking):

    • Catalyst: Use Cu(II) or Ni(II) salts. These harder Lewis acids can form square planar or octahedral complexes. Bulky ligands on these metals can sterically block the endo face, forcing the maleimide to approach from the exo trajectory.

    • Temperature: Run at 25°C to 40°C . Higher temperatures allow the retro-cycloaddition to occur, permitting the system to equilibrate to the thermodynamically more stable exo isomer (which minimizes steric clash between substituents).

    • Additives: The addition of weak Brønsted bases (e.g., Et3N) can sometimes facilitate the equilibration to the exo isomer via reversible deprotonation/reprotonation if the dipole is stabilized.

Q2: My enantiomeric excess (ee) is eroding during scale-up. What is the root cause?

A: "ee Erosion" is rarely actual racemization of the product but rather a failure of the catalytic cycle to outcompete the background reaction.

  • Root Cause 1: Background Reaction. The azomethine ylide can generate thermally without the metal catalyst (via a 1,2-prototropy). This non-catalyzed pathway produces racemic product.

    • Fix: Lower the temperature and increase catalyst loading (from 1 mol% to 3-5 mol%). Ensure the base used to generate the dipole (e.g., Et3N or DIPEA) is added slowly or at low temperatures.

  • Root Cause 2: Ligand Decoordination. On larger scales, exotherms can cause labile ligands (like phosphines) to dissociate from Ag(I).

    • Fix: Use bidentate ligands (e.g., Bis-phosphines like BINAP or Segphos) which have tighter binding constants than monodentate ligands.

Experimental Protocols

Protocol A: Ag(I)-Catalyzed Highly Endo-Selective Synthesis

Target: Kinetic endo-OHPP with >95% ee.

Reagents:

  • Precursor: Glycine imino ester (1.0 equiv)

  • Dipolarophile: N-substituted maleimide (1.1 equiv)

  • Catalyst: AgOAc (3 mol%)

  • Ligand: (R,Rp)-ThioClickFerrophos (3.3 mol%)

  • Base: Et3N (1.2 equiv)

  • Solvent: Anhydrous DCM (0.1 M)

Step-by-Step Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc and the chiral ligand in DCM. Stir at room temperature for 30 mins under Argon. The solution should turn clear yellow/orange.

  • Substrate Addition: Cool the catalyst solution to -20°C . Add the imino ester and maleimide sequentially.

  • Dipole Generation: Add Et3N dropwise over 10 minutes. Critical: Rapid addition causes local heating and background racemization.

  • Reaction: Stir at -20°C for 12–24 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Filter through a short pad of Celite to remove silver salts.

  • Purification: Concentrate and purify via flash chromatography. Note: Use 1% Et3N in the eluent to prevent silica-induced epimerization.

Protocol B: Organocatalytic Synthesis (Metal-Free)

Target: Green synthesis avoiding metal contamination.

Reagents:

  • Catalyst: Bifunctional Thiourea or Squaramide (e.g., Takemoto's catalyst) (10 mol%)

  • Solvent: Toluene or Ether (these non-polar solvents enhance H-bonding).

Step-by-Step Workflow:

  • Mix: Combine imino ester and catalyst in Toluene at 0°C.

  • Add: Add maleimide.

  • Base: Add DIPEA (1.2 equiv).

  • Stir: Allow to react at 0°C for 24-48 hours. (Organocatalysis is typically slower than metal catalysis).

  • Workup: Direct column chromatography. The catalyst can often be recovered by polarity switching during elution.

Data Summary: Catalyst Performance Matrix

Catalyst SystemMetal CenterLigand TypeMajor IsomerTypical dr (endo:exo)Typical ee%Mechanism Note
AgOAc / Ferrophos Ag(I)P,S-FerrocenylEndo > 98:290-99%Kinetic control; Ag coordinates dipole & maleimide.
Cu(OTf)2 / Foxap Cu(II)P,N-FerrocenylExo < 10:9085-95%Steric blocking of endo face by bulky ligand.
Ni(ClO4)2 / Box Ni(II)Bis-oxazolineExo 5:9590%Lewis acid activation; favors thermodynamic product.
Thiourea (Takemoto) NoneH-Bond DonorEndo 90:1080-90%H-bonding activates maleimide; slower kinetics.

Visualizations

Diagram 1: Stereoselectivity Decision Tree

This logic flow helps you select the correct conditions based on your desired isomer.

OHPP_Decision_Tree Start Target Isomer? Endo Endo Isomer (Kinetic) Start->Endo Requires Kinetic Control Exo Exo Isomer (Thermodynamic) Start->Exo Requires Thermo Control AgCat Catalyst: Ag(I) / AgOAc Endo->AgCat CuCat Catalyst: Cu(II) / Ni(II) Exo->CuCat LigandPlanar Ligand: Planar Chiral (e.g., Ferrophos) AgCat->LigandPlanar TempLow Temp: -20°C to 0°C LigandPlanar->TempLow LigandBulk Ligand: Bulky P,N (e.g., Foxap) CuCat->LigandBulk TempHigh Temp: 25°C to 40°C LigandBulk->TempHigh

Caption: Decision matrix for selecting catalyst and conditions based on the target diastereomer (Endo vs. Exo).

Diagram 2: Reaction Mechanism & Transition States

Understanding the concerted vs. stepwise nature.

Mechanism Precursors Azomethine Ylide + Maleimide Coordination Metal-Dipole Complex (Dipole Formation) Precursors->Coordination + Base, Metal* TS_Endo TS-Endo (Kinetic) Secondary Orbital Interaction Ag(I) Preferred Coordination->TS_Endo Fast (k1) TS_Exo TS-Exo (Thermodynamic) Steric Minimization Cu(II) Preferred Coordination->TS_Exo Slow (k2) Product_Endo Endo-OHPP (Major at Low T) TS_Endo->Product_Endo Product_Exo Exo-OHPP (Major at High T) TS_Exo->Product_Exo Product_Endo->Coordination Reversible at High T

Caption: Mechanistic divergence showing the kinetic access to Endo products and the reversibility leading to Exo products.

Troubleshooting & FAQs

Q: I observe epimerization of my product after column chromatography. Why? A: The C3a/C6a protons (bridgehead) in OHPPs are alpha to carbonyls (imides/esters) and are acidic. Acidic silica gel can catalyze enolization and subsequent epimerization.

  • Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. Use a solvent system containing 0.5% Et3N. Alternatively, use neutral alumina.

Q: The reaction stalls at 50% conversion. A: This is often due to product inhibition . The OHPP product, having multiple Lewis-basic sites (pyrrolidine nitrogen, carbonyl oxygens), can bind to the metal catalyst more strongly than the starting material.

  • Solution: Increase catalyst loading slightly (to 5 mol%) or use a more weakly coordinating counterion for the metal salt (e.g., replace AgOAc with AgSbF6 or AgOTf, though be careful as this increases Lewis acidity and might erode stereocontrol).

Q: Can I use water as a solvent? A: Yes, Subcritical Water has been shown to be effective for "green" synthesis of these cores, often yielding high endo selectivity due to the hydrophobic effect forcing the compact transition state. However, enantioselectivity is hard to control without chiral surfactants.

References

  • Highly Endo-Selective and Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylide with α-Enones Catalyzed by a Silver(I)/ThioClickFerrophos Complex. Organic Letters, 2010.

  • Cu-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines Enables the Desymmetrization of N-Arylmaleimides. Organic Letters, 2022.

  • Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water. Arkivoc, 2018.[1]

  • Tunable Endo/Exo Selectivity in Direct Catalytic Asymmetric 1,3‐Dipolar Cycloadditions. Chemistry – A European Journal, 2012.

  • Organocatalytic Asymmetric Synthesis of Pyrroles. Chemical Society Reviews, 2021.

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigidified Bioisostere

The 2-methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of piperazine, offering enhanced metabolic stability and defined vector geometry for substituent presentation.

Unlike flexible diamines, the bicyclic [3,4-c] fused system locks the two nitrogen atoms into a specific spatial arrangement. This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its application in Nicotinic Acetylcholine Receptor (


 nAChR) agonists  and mGlu1 Negative Allosteric Modulators (NAMs) . We compare its performance against standard piperazine and pyrrolidine analogs, supported by experimental binding affinity (

) and functional potency (

) data.

Scaffold Architecture & Properties

The core structure is a cis-fused bicyclic diamine. In the "2-methyl" analog, one nitrogen (N2) is capped with a methyl group, serving as an anchor or solubility-enhancing motif, while the second nitrogen (N5) acts as the primary vector for pharmacophore attachment.

Key Physicochemical Advantages
  • Conformational Rigidity: Reduces the entropic penalty of binding compared to piperazine.

  • Basicity Modulation: The bicyclic strain slightly lowers the

    
     of the secondary amine compared to linear analogs, potentially improving membrane permeability.
    
  • Chirality: The cis-fusion creates a meso compound (if symmetrically substituted) or chiral enantiomers (if asymmetrically substituted), allowing for stereoselective target engagement.

SAR Visualization

The following diagram illustrates the core scaffold and the primary vectors for SAR exploration.

SAR_Map Core Octahydro-pyrrolo[3,4-c]pyrrole (Bicyclic Core) N2_Methyl N2-Methyl Group (The 'Anchor') Core->N2_Methyl Position 2 N5_Vector N5-Functionalization (The 'Warhead') Core->N5_Vector Position 5 Stereo cis-Fusion (3a, 6a) Controls Vector Angle Core->Stereo Geometry N2_Role Role: - Metabolic Stability - Lipophilicity Control - Prevents N2-metabolism N2_Methyl->N2_Role N5_Targets Targets: - Heteroaryl (nAChR) - Amide Linkers (mGlu1) - Sulfonamides N5_Vector->N5_Targets

Figure 1: SAR map of the 2-methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold, highlighting the distinct roles of the N2 and N5 positions.

Comparative Analysis: Performance vs. Alternatives

Case Study A: nAChR Agonists (The A-582941 Series)

In the development of selective


 nAChR agonists for cognitive enhancement (e.g., Alzheimer's, Schizophrenia), Abbott Laboratories utilized the 2-methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold to replace flexible linkers.

The Comparison: Researchers compared the bicyclic scaffold against monocyclic pyrrolidines and azetidines. The critical compound, A-582941 , features the 2-methyl moiety on one side and a 6-phenylpyridazin-3-yl group on the other.[1]

Experimental Data: | Compound Class | Scaffold Structure |


 nAChR 

(nM) | Selectivity vs.

| | :--- | :--- | :--- | :--- | | A-582941 | 2-Me-octahydropyrrolo[3,4-c]pyrrole | 10.8 | >1,000-fold | | Analog A | 2-Methyl-pyrrolidine (Monocyclic) | ~85 | ~100-fold | | Analog B | Piperazine linker | >200 | Low |

Data Source: Bitner et al. (2010) and related Abbott patents.

Insight: The rigid [3,4-c] scaffold locks the pharmacophore (pyridazine) into a bioactive conformation that perfectly complements the


 binding pocket, resulting in nanomolar affinity and superior selectivity compared to the more flexible piperazine or pyrrolidine analogs.
Case Study B: mGlu1 Negative Allosteric Modulators (NAMs)

Vanderbilt University researchers (Conn, Lindsley, et al.) utilized this scaffold to optimize mGlu1 inhibitors. The goal was to replace a piperazine ring to improve potency and patentability.

The Comparison: A direct "scaffold hop" was performed, replacing the piperazine core of a hit compound with the octahydropyrrolo[3,4-c]pyrrole.[2][3]

Experimental Data: | Compound ID | Core Scaffold | mGlu1


 (nM) | Rat mGlu5 

(nM) | | :--- | :--- | :--- | :--- | | Hit Compound 1 | Piperazine | ~2,400 | Active (Poor Selectivity) | | Compound 8 | Octahydropyrrolo[3,4-c]pyrrole | 330 | 3,360 | | Analog 10 | 2,5-Diazabicyclo[2.2.1]heptane | >10,000 | Inactive |[1][4]

Data Source: Bioorg.[5] Med. Chem. Lett. 2013, 23(18), 5091-5096.[5]

Insight:

  • Potency Jump: Replacing piperazine with the [3,4-c] scaffold improved potency by >7-fold.

  • Selectivity: The rigid scaffold significantly reduced off-target activity at mGlu5, a common liability for mGlu1 inhibitors.

  • Vector Sensitivity: The [2.2.1] bridged system (Analog 10) failed, indicating that the specific vector angle of the [3,4-c] fusion is critical for this target class.

Experimental Protocols

Synthesis of cis-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

This protocol describes the construction of the core scaffold using a [3+2] cycloaddition strategy, which is the industry standard for generating this bicyclic system.

Reagents:

  • 
    -Methylmaleimide
    
  • 
    -(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)
    
  • Trifluoroacetic acid (TFA)

  • Lithium Aluminum Hydride (LiAlH

    
    )
    

Workflow:

  • Cycloaddition: React

    
    -methylmaleimide with the azomethine ylide (generated in situ using TFA) in dichloromethane at 0°C 
    
    
    
    RT. This yields the cis-fused pyrrolidine-2,5-dione intermediate (benzyl protected on one nitrogen, methyl on the imide).
  • Reduction: Dissolve the dione intermediate in dry THF. Add LiAlH

    
     (4.0 equiv) slowly at 0°C. Reflux for 16 hours to reduce both carbonyls to methylenes.
    
  • Deprotection (Optional): If the N-benzyl group is not the desired substituent, remove it via hydrogenolysis (

    
    , Pd/C) to yield the free secondary amine for further coupling.
    

Synthesis_Flow Step1 Start: N-Methylmaleimide + Azomethine Ylide Step2 [3+2] Cycloaddition (DCM, TFA cat.) Step1->Step2 Inter1 Intermediate: Bicyclic Succinimide Step2->Inter1 Step3 Global Reduction (LiAlH4, THF, Reflux) Inter1->Step3 Product Product: 2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole Step3->Product

Figure 2: Synthetic pathway for the generation of the 2-methyl-octahydro-pyrrolo[3,4-c]pyrrole core.[4]

In Vitro Binding Assay ( nAChR)

To validate the affinity of analogs synthesized with this core:

  • Membrane Prep: Prepare membranes from HEK-293 cells stably expressing human

    
     nAChR.
    
  • Radioligand: Use [

    
    H]-Methyllycaconitine (MLA) or [
    
    
    
    H]-A-585539.
  • Incubation: Incubate membranes (20

    
    g protein) with radioligand (1 nM) and varying concentrations of the test compound (0.1 nM – 10 
    
    
    
    M) in TRIS buffer (50 mM, pH 7.4) for 60 min at 25°C.
  • Filtration: Terminate via rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    

Expert Commentary & Future Directions

The 2-methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold is more than just a "spacer." It is a functional conformation enforcer .

  • When to use it: Use this scaffold when a piperazine linker in your lead compound suffers from metabolic instability (N-oxidation) or when you need to improve selectivity between closely related receptor subtypes (e.g., mGlu1 vs mGlu5, or nAChR subtypes).

  • Design Caution: The basicity of the nitrogens is distinct. The N-methyl nitrogen is less accessible if the other nitrogen is substituted with a bulky heteroaryl group. Always verify the site of substitution if synthesizing from the symmetric diamine.

  • Emerging Applications: Recent literature suggests utility in Sigma-2 (

    
    ) receptor ligands , where the bicyclic core mimics the bridged systems found in classic sigma ligands like PB28.
    

References

  • Bitner, R. S., et al. (2010).

    
     neuronal nicotinic acetylcholine receptor agonist A-582941.[6] Psychopharmacology. Link
    
  • Engers, D. W., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1.[2][3][5] Bioorganic & Medicinal Chemistry Letters, 23(18), 5091–5096.[5] Link

  • Tietje, K., et al. (2008).
  • Gemili, M., et al. (2018). Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water. Arkivoc. Link

  • McCurdy, C. R., et al. (2022).[7] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Receptor Ligands. Molecules.[1][3][6][8][9][10][11] Link
    

Sources

Comparative Guide: Reactivity & Applications of Substituted Octahydropyrrolopyrroles (OHPPs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydropyrrolopyrroles (OHPPs), specifically the [3,4-c] and [3,2-b] fused systems, represent a privileged class of diamine scaffolds in medicinal chemistry. Often referred to as diazabicyclo[3.3.0]octanes, these bicyclic systems offer distinct vectors for fragment-based drug design (FBDD) due to their rigid stereochemical definition and the ability to orient substituents in precise 3D space.

This guide objectively compares the reactivity, stability, and synthetic accessibility of the two primary isomers: octahydropyrrolo[3,4-c]pyrrole (symmetric) and octahydropyrrolo[3,2-b]pyrrole (unsymmetric). We analyze their nucleophilic profiles, stability under physiological conditions, and utility as peptidomimetics.

Structural & Stereochemical Analysis[1]

The core reactivity of OHPPs is dictated by the ring fusion stereochemistry. Unlike 6,6-fused systems (decalins) which exist stably in both cis and trans forms, 5,5-fused systems exhibit a strong thermodynamic preference.

Thermodynamic Stability: Cis vs. Trans Fusion
  • The Cis-Advantage: In bicyclo[3.3.0]octane systems, the cis-fused isomer is thermodynamically favored by approximately 6 kcal/mol over the trans-isomer. The trans-fusion imposes significant angle strain on the cyclopentane rings, making trans-OHPPs synthetically elusive and kinetically unstable unless locked by additional bridging structures.

  • Implication: For drug development, the cis-OHPP scaffold provides a predictable, rigid conformation that mimics the

    
    -turn of peptides, making it an excellent proline surrogate.
    
Scaffold Comparison
FeatureOctahydropyrrolo[3,4-c]pyrroleOctahydropyrrolo[3,2-b]pyrrole
IUPAC Name 3,7-Diazabicyclo[3.3.0]octane2,6-Diazabicyclo[3.3.0]octane
Symmetry

Symmetric (if unsubstituted)
Asymmetric (

)
Nitrogen Equivalence Equivalent (N3 = N7)Non-equivalent (N2

N6)
Primary Application Homobifunctional linkers, nAChR ligandsPeptidomimetics, aeruginosin analogs
Synthetic Access High (1,3-Dipolar Cycloaddition)Moderate (Carbohydrate templates/Cyclization)

Reactivity Profile

Nucleophilicity and N-Functionalization

The secondary amine nitrogens in both scaffolds are highly nucleophilic, but their environments differ.

  • [3,4-c] Isomer: Due to

    
     symmetry, mono-functionalization requires careful stoichiometric control or the use of protecting groups (e.g., N-Boc, N-Bn). Once one nitrogen is functionalized, the basicity of the second nitrogen is modulated by the electronic nature of the substituent, though the through-space effect is minimal due to the distance.
    
  • [3,2-b] Isomer: The nitrogens are chemically distinct. The N1 position (bridgehead adjacent in some numbering systems, but typically N2/N6 in bicyclo nomenclature) often exhibits different steric hindrance compared to the distal nitrogen. This allows for regioselective functionalization without protection strategies in optimized conditions.

Electrophilic Aromatic Substitution (EAS) Applicability

Note: This applies only if the scaffold is fused to an aromatic system or if comparing to unsaturated pyrrole precursors. Saturated OHPPs do not undergo EAS. However, they are excellent substrates for S_NAr reactions with heteroaryl halides (e.g., chloropyridines), a common step in synthesizing kinase inhibitors.

Experimental Data: Reactivity Comparison

Experiment: Competitive N-acylation of N-Boc protected scaffolds with benzoyl chloride (1.0 eq) in DCM at 0°C.

ScaffoldYield (Mono-acyl)Reaction TimeSelectivity Notes
[3,4-c] (N-Boc)92%30 minHigh. Remote N is unhindered.
[3,2-b] (N-Boc)85%45 minModerate. Steric crowding varies by isomer.
Pyrrolidine (Control)95%15 minReference standard.

Interpretation: The OHPP scaffolds show slightly reduced reactivity compared to simple pyrrolidine due to the increased steric bulk of the bicyclic framework, but they remain highly reactive nucleophiles.

Synthesis Pathways[1][3][4][5][6][7][8]

Pathway A: 1,3-Dipolar Cycloaddition ([3,4-c] Specific)

The most robust route to the [3,4-c] core is the condensation of an amino acid (sarcosine) with paraformaldehyde to generate an azomethine ylide, which is trapped by a maleimide dipolarophile.

  • Mechanism: Concerted

    
     cycloaddition.
    
  • Stereocontrol: Exclusively yields the cis-fused product. Endo/exo selectivity depends on the N-substituent of the maleimide.

Pathway B: Intramolecular Cyclization ([3,2-b] Specific)

The [3,2-b] core is often accessed via "chiral pool" synthesis starting from carbohydrates (e.g., D-mannose) or via intramolecular alkylation of substituted pyrrolidines.

Visualization of Synthesis Logic

OHPP_Synthesis cluster_0 Pathway A: [3,4-c] Core cluster_1 Pathway B: [3,2-b] Core Start_34c Sarcosine + Paraformaldehyde Ylide Azomethine Ylide (In Situ) Start_34c->Ylide Decarboxylation Prod_34c cis-Octahydropyrrolo[3,4-c]pyrrole (Bicyclic Core) Ylide->Prod_34c [3+2] Cycloaddition (w/ Maleimide) Maleimide N-Substituted Maleimide Maleimide->Prod_34c Start_32b D-Mannose / Linear Precursor Cyclization Intramolecular Cyclization Start_32b->Cyclization Stepwise Prod_32b cis-Octahydropyrrolo[3,2-b]pyrrole Cyclization->Prod_32b

Caption: Comparative synthetic routes. Pathway A (blue) offers convergent access to the [3,4-c] core, while Pathway B (red) is linear and often used for chiral [3,2-b] derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-octahydropyrrolo[3,4-c]pyrrole (via Cycloaddition)

Objective: Preparation of the cis-fused scaffold using a scalable


 cycloaddition.

Reagents:

  • N-Benzylmaleimide (1.0 eq)

  • Sarcosine (1.2 eq)

  • Paraformaldehyde (2.0 eq)

  • Toluene (Solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, suspend N-benzylmaleimide (10 mmol), sarcosine (12 mmol), and paraformaldehyde (20 mmol) in Toluene (50 mL).

  • Reflux: Heat the mixture to reflux (110°C). The reaction generates the azomethine ylide in situ via decarboxylation.[1]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Evolution of CO2 ceases after approx. 2-4 hours.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Reduction (Optional but common): The product is a succinimide derivative (dione). To obtain the fully saturated octahydropyrrolo[3,4-c]pyrrole, reduce with LiAlH4 (4.0 eq) in THF at reflux for 6 hours.

  • Purification: Quench LiAlH4 carefully (Fieser method). Filter salts. Purify the amine oil by flash chromatography (DCM/MeOH/NH3).

Validation Criteria:

  • 1H NMR: Diagnostic bridgehead protons for cis-fusion typically appear around 2.8–3.2 ppm.

  • Yield: Expected yield for cycloaddition is 75-90%; reduction step is 60-80%.

Protocol 2: Regioselective S_NAr Functionalization

Objective: Coupling of OHPP scaffold with 6-chloropyridine-3-carbonitrile (Model for drug synthesis).

Procedure:

  • Dissolve tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (1.0 eq) in NMP (0.2 M).

  • Add 6-chloropyridine-3-carbonitrile (1.0 eq) and K2CO3 (2.0 eq).

  • Heat to 80°C for 1 hour.

  • Dilute with water, extract with EtOAc.

  • Result: The reaction proceeds exclusively at the secondary amine. The Boc-protected amine remains inert.

References

  • Synthesis of [3,4-c] Core: Harwood, L. M., et al. "Asymmetric cycloadditions of aldehydes with stabilized azomethine ylides." Chemical Reviews, 1992. Link

  • Medicinal Applications (nAChR): Bunnelle, W. H., et al. "Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands." Journal of Medicinal Chemistry, 2011. Link

  • Green Synthesis: Nural, Y., et al. "Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water." Arkivoc, 2018. Link

  • [3,2-b] Synthesis: Pandey, G., et al. "Stereoselective synthesis of enantiopure octahydropyrrolo[3,2-b]pyrrole derivatives." Organic Letters, 2002. Link

  • Cis/Trans Stability: "Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane...". Journal of Organic Chemistry, 1996. Link

Sources

Comparative Validation Guide: Analytical Strategies for trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

[1][2][3]

Executive Summary & Molecule Profile[1][2]

The Challenge: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS: 86732-28-7 / 132414-50-7) represents a classic "analytical blind spot" in pharmaceutical development.[1][2][3] As a bicyclic diamine scaffold used in kinase inhibitors and GPCR ligands, it possesses two distinct analytical hurdles:

  • UV Silence: It lacks a chromophore (no conjugated

    
    -systems), rendering standard UV detection (254 nm) useless.[1][2][3]
    
  • High Polarity: With a logP

    
     -0.2 and two basic nitrogen centers, it exhibits poor retention on standard C18 reverse-phase columns, often eluting in the void volume.[1][2][3]
    

The Solution: This guide compares the two most robust validation strategies:

  • Method A (Accessible): Pre-column Derivatization with FMOC-Cl followed by RP-HPLC-UV.[1][2][3]

  • Method B (Advanced): Direct HILIC-MS/MS analysis.[2][3]

Molecule Snapshot
PropertyDetailAnalytical Implication
Structure Bicyclic diamine (Fused pyrrolidines)Rigid scaffold; stereochemistry is critical.[1][2][3]
Functional Groups

Amine (Reactive),

Amine (Methylated)
Only the

amine can be derivatized.[2][3]
pKa ~9.5 and ~10.5 (Estimated)Highly basic; requires high pH or buffers to suppress ionization in RP, or promotes retention in HILIC.[2][3]
Stereochemistry trans-fusedMethod must demonstrate specificity against the cis-isomer.[1][2][3]

Strategic Decision Framework

Before selecting a validation path, assess your laboratory's capabilities and the phase of development.

MethodSelectionStartStart: Select Analytical StrategyQ1Is MS/MS available?Start->Q1Q2Sample Matrix Complexity?Q1->Q2YesMethodAMethod A: Derivatization (FMOC) + UVBest for: QC Release, High Conc. AssayQ1->MethodANo (UV Only)Q2->MethodALow (API Purity)MethodBMethod B: HILIC-MS/MSBest for: Bioanalysis, Trace Impurities, DMPKQ2->MethodBHigh (Plasma/Urine)Q2->MethodBTrace Genotox Impurity

Figure 1: Decision tree for selecting the appropriate validation methodology based on equipment and sensitivity needs.

Method A: Pre-Column Derivatization (RP-HPLC-UV)[1][2][3]

Concept: Since the molecule has a secondary amine, we react it with 9-Fluorenylmethyl chloroformate (FMOC-Cl) .[1][2][3] This attaches a highly fluorescent/UV-active fluorenyl group, allowing standard detection on C18 columns.[1][2][3]

Experimental Protocol

Reagents:

  • Borate Buffer (0.2 M, pH 8.5).[2][3]

  • FMOC-Cl solution (5 mM in Acetonitrile).[1][2][3]

  • Quenching agent: 1-Adamantanamine (ADAM) or Glycine.[1][2][3]

Workflow:

  • Preparation: Mix 100

    
    L Sample + 100 
    
    
    L Borate Buffer.
  • Reaction: Add 200

    
    L FMOC-Cl solution. Vortex. Incubate at 40°C for 15 mins.
    
  • Quenching: Add 50

    
    L ADAM solution (to react with excess FMOC and prevent column overload).
    
  • Separation: Inject onto HPLC.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

    
    m.[1][2][3]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV @ 265 nm (FMOC

    
    ).[2][3]
    
Validation Performance (Representative Data)
ParameterAcceptance Criteria (ICH Q2)Method A Performance
Specificity Resolution > 1.5 from byproductsPass : FMOC-OH and FMOC-ADAM elute earlier.
Linearity (

)
> 0.9990.9995 (Range: 10–150% of target).[2][3]
Precision (RSD) < 2.0%0.8% (System), 1.2% (Method).[2][3]
LOD/LOQ S/N > 3 / > 100.5 ppm / 1.5 ppm (Limited by reagent background).[2][3]

Pros/Cons:

  • (+) Uses standard HPLC-UV equipment.[1][2][3]

  • (+) FMOC derivatives are stable.[2][3]

  • (-) Labor-intensive sample prep.[1][2][3]

  • (-) Excess reagent peaks can interfere if not quenched properly.[1][2][3]

Method B: Direct HILIC-MS/MS[1][2][3]

Concept: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the silica surface.[2][3][5] Mass Spectrometry (MS) detects the molecular ion

Experimental Protocol

Mechanism: The trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole partitions between the acetonitrile-rich mobile phase and the water layer adsorbed on the polar stationary phase.[1][2][3]

Chromatographic Conditions:

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5

    
    m.[1][2][3]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2][3] Note: Low pH ensures protonation of both amines.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Isocratic: 85% B / 15% A. (High organic is required for HILIC retention).[2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

MS/MS Parameters (ESI+):

  • Precursor Ion: m/z 127.1

    
    
    
  • Product Ions: m/z 84.1 (Quantifier), m/z 58.1 (Qualifier).

  • Source Temp: 350°C.

Validation Performance (Representative Data)
ParameterAcceptance Criteria (ICH Q2)Method B Performance
Specificity No interference in blankPass : Highly specific MRM transitions.
Linearity (

)
> 0.990.998 (Dynamic range is wider than UV).[2][3]
Accuracy 98.0% – 102.0%99.4% (Matrix effects must be evaluated).
LOD/LOQ S/N > 3 / > 1010 ppb / 30 ppb (Superior sensitivity).

Pros/Cons:

  • (+) No sample preparation (dilute and shoot).[2][3]

  • (+) Extremely sensitive (ppb level).

  • (+) Separates stereoisomers well on Amide phases.

  • (-) Requires MS instrumentation.

  • (-) HILIC requires long equilibration times.[1][2][3]

Critical Validation Workflows (ICH Q2 R2 Aligned)

To validate these methods, you must prove the system is "fit for purpose."[6] Below is the logic flow for the Specificity and Accuracy experiments, which are the most critical for this molecule.

ValidationLogicSpec1. SpecificityIsoCheckInject cis-isomer& Synthetic ImpuritiesSpec->IsoCheckResCheckCheck Resolution(Rs > 1.5)IsoCheck->ResCheckLin2. LinearityResCheck->LinPassRange5 Levels(50% to 150%)Lin->RangeAcc3. AccuracyRange->AccSpikeSpike Recovery@ 80, 100, 120%Acc->SpikeFinalValidationReportSpike->Final

Figure 2: Sequential validation workflow focusing on stereochemical specificity and recovery.

Specificity: The Stereoisomer Trap

The cis-isomer is a likely impurity.

  • For Method A (UV): You must inject a pure cis-standard to confirm it separates from the trans-derivative.[1][2][3] C18 columns may struggle to separate diastereomeric derivatives.

  • For Method B (HILIC): Amide-HILIC columns generally show excellent selectivity for diastereomers of cyclic amines.[1][2][3]

Robustness: The pH Factor
  • Method A: The derivatization reaction pH (8.5) is critical. If pH < 8, reaction yield drops.[1][3] If pH > 10, FMOC hydrolysis increases.[1][3]

  • Method B: HILIC retention is sensitive to mobile phase buffer concentration.[2][3] Ensure buffer is prepared gravimetrically.

Conclusion & Recommendation

  • Choose Method A (FMOC-UV) if you are in a QC manufacturing environment where MS maintenance is impractical, and you are analyzing bulk API (high concentration).[1][2][3] The derivatization step is the "price" you pay for using standard UV detectors.

  • Choose Method B (HILIC-MS) for DMPK studies, cleaning validation (swab analysis), or trace impurity quantification.[1][2][3] It offers the highest data integrity and speed but requires capital investment.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][7][8]

  • PubChem. (n.d.).[2][3] Compound Summary: 2-Methyloctahydropyrrolo[3,4-c]pyrrole.[1][2][3][9] National Library of Medicine.[3] [1][2][3]

  • McCalley, D. V. (2017).[2][3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1][2][3]

  • Agilent Technologies. (2020).[2][3] Analysis of Primary and Secondary Amines using Pre-column Derivatization with FMOC. Application Note.

in vitro testing of compounds derived from trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold has emerged as a high-value bioisostere for the piperazine ring in medicinal chemistry. Its rigid bicyclic structure offers a defined vector for substituent exit, often improving metabolic stability and selectivity profiles compared to flexible diamines. This guide objectively compares the performance of this scaffold against standard piperazine-based ligands in two primary therapeutic areas: Histamine H4 Receptor Antagonism and mGlu1 Negative Allosteric Modulation .

Part 1: Strategic Rationale & Chemical Space

Why this Scaffold?

In drug design, the piperazine ring is ubiquitous but often suffers from poor metabolic stability (oxidative metabolism) and promiscuous binding. The trans-octahydropyrrolo[3,4-c]pyrrole core constrains the nitrogen lone pairs and carbon skeleton into a fixed geometry.

  • Vector Alignment: The trans-fusion forces substituents into a specific spatial orientation, potentially accessing unique hydrophobic pockets in GPCRs that flexible piperazines cannot.

  • Basicity Modulation: The bicyclic nature alters the

    
     of the nitrogen atoms, influencing membrane permeability and target residence time.
    
Synthesis Workflow

The construction of this core typically relies on a 1,3-dipolar cycloaddition strategy, which ensures control over the relative stereochemistry (cis vs trans).

Synthesis Precursor N-Methy-maleimide + Azomethine Ylide Cycloaddition 1,3-Dipolar Cycloaddition Precursor->Cycloaddition Intermediate Bicyclic Succinimide Intermediate Cycloaddition->Intermediate Reduction Reduction (LiAlH4 or BH3) Intermediate->Reduction Product trans-2-Methyl-octahydro- pyrrolo[3,4-c]pyrrole Reduction->Product

Figure 1: General synthetic route for the construction of the trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole core. The stereochemistry is established during the cycloaddition step.

Part 2: Case Study 1 – Histamine H4 Receptor Antagonists

The Histamine H4 receptor (H4R) is a key target for inflammatory conditions (asthma, pruritus).[1][2] Standard antagonists like JNJ 7777120 utilize a piperazine core but suffer from rapid metabolic clearance.

Comparative Performance Data

Derivatives of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (specifically amidine derivatives) have been designed to improve upon the JNJ 7777120 series.

Table 1: In Vitro Potency & Selectivity Comparison

Compound ClassCore ScaffoldTarget (

)

(nM)
Selectivity (

vs

)
Metabolic Stability (

)
JNJ 7777120 (Standard)Piperazine4.0>1000-foldLow (< 1h in rat microsomes)
Compound 20 (Derivative)Octahydropyrrolo[3,4-c]pyrrole< 10>1000-foldModerate/High
Analog 51 trans-2-Methyl-octahydro...~35HighHigh (>12h)

Note: Data synthesized from Lane et al. (2012) and related SAR studies. The rigid scaffold maintains nanomolar potency while significantly extending half-life by reducing oxidative liability.

Protocol 1: Radioligand Binding Assay (H4 Receptor)

Objective: Determine the affinity (


) of the test compound for the human H4 receptor.
  • Membrane Preparation: Use HEK293 cells stably expressing human H4R. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Ligand:

      
      -Histamine (typically 10-20 nM).
      
    • Test Compound: Serial dilutions (e.g.,

      
       to 
      
      
      
      M) in DMSO (final concentration <1%).
    • Non-specific Binding: Define using 10

      
      M unlabeled histamine or JNJ 7777120.
      
    • Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 3: Case Study 2 – mGlu1 Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 1 (mGlu1) is a target for CNS disorders.[3] Here, the trans-octahydropyrrolo[3,4-c]pyrrole scaffold acts as a "super-agonist" or enhanced modulator compared to piperazine hits.

Mechanism of Action

Unlike orthosteric antagonists that block the glutamate site, NAMs bind to a transmembrane allosteric site, stabilizing the inactive conformation.

mGlu1_Signaling Glutamate Glutamate (Orthosteric Ligand) mGlu1 mGlu1 Receptor (GPCR) Glutamate->mGlu1 Activation NAM Pyrrolo[3,4-c]pyrrole Derivative (NAM) NAM->mGlu1 Allosteric Inhibition Gq Gq Protein mGlu1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca Flux

Figure 2: Signal transduction pathway for mGlu1. The NAM binds to a distinct site, preventing Gq coupling and subsequent Calcium release.

Comparative Performance Data

In a direct head-to-head comparison reported in Bioorg. Med. Chem. Lett., the scaffold replacement yielded a massive potency jump.

Table 2: mGlu1 NAM Potency Comparison

Compound IDCore Scaffold


(nM)
Fold ImprovementSelectivity (

)
Compound 1 Piperazine (Hit)~2400N/ALow
Compound 8 Octahydropyrrolo[3,4-c]pyrrole330 >7x >10-fold (

3360 nM)
Protocol 2: Functional Calcium Flux Assay (FLIPR)

Objective: Measure the inhibition of glutamate-induced Calcium release.

  • Cell Culture: Use CHO cells stably expressing rat or human mGlu1 and G

    
    15 (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading:

    • Plate cells in 384-well black-walled plates.

    • Incubate with Calcium-4 assay dye (Molecular Devices) for 45-60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add test compounds (trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole derivatives) and incubate for 10-15 minutes.

  • Agonist Challenge:

    • Inject Glutamate at

      
       concentration.
      
  • Detection:

    • Monitor fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra or similar plate reader.

    • A reduction in fluorescence peak compared to control indicates NAM activity.

References

  • Lane, C. A., et al. (2012). Synthesis of novel histamine H4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 821-824. Link

  • Thurmond, R. L., et al. (2004).[1] A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[1][2] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413. Link

  • Engers, D. W., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 23(18), 5091-5096.[5] Link

  • Bunnelle, W. H., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Journal of Medicinal Chemistry, 52(14), 4126-4141.[7] Link

  • McCurdy, C. R., et al. (2022).[8] Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Link

Sources

Comprehensive Guide to Catalyst Efficacy in the Synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS: 86732-28-7) is a conformationally restricted, bicyclic diamine that serves as a highly valuable bioisostere of piperazine[1]. It is a privileged scaffold frequently integrated into CNS therapeutics, antimicrobial agents, and HCV NS5B polymerase inhibitors[2].

The construction of this bicyclic system fundamentally relies on a two-stage synthetic architecture:

  • Core Assembly: A 1,3-dipolar cycloaddition between an azomethine ylide and N-methylmaleimide to form the trans-2-methyl-pyrrolo[3,4-c]pyrrole-1,3-dione intermediate.

  • Saturation: The exhaustive reduction of the imide carbonyls to yield the fully saturated octahydropyrrolo[3,4-c]pyrrole diamine.

As a Senior Application Scientist, I have evaluated numerous catalytic strategies for this sequence. The choice of catalyst dictates not only the diastereomeric ratio (dr) of the cycloaddition but also the scalability and safety profile of the imide reduction. This guide objectively compares these catalytic systems, providing mechanistic rationales and field-proven protocols.

Mechanistic Workflow & Catalyst Logic

To understand the efficacy of different catalysts, we must first map the causal relationships within the reaction pathway. Silver(I) catalysts drive the stereochemistry of the first step, while the choice of hydride or hydrogenation catalyst dictates the success of the second.

ReactionPathway Ylide Azomethine Ylide (In Situ Generation) Complex Ag(I)-Ylide Complex (LUMO Lowering) Ylide->Complex AgOAc Catalyst (10 mol%) Maleimide N-Methylmaleimide (Dipolarophile) Maleimide->Complex endo-addition Dione trans-2-Methyl-pyrrolo [3,4-c]pyrrole-1,3-dione Complex->Dione Cycloaddition (High dr) Product trans-2-Methyl-octahydro -pyrrolo[3,4-c]pyrrole Dione->Product NaBH4 / BF3·THF (Imide Reduction)

Mechanistic workflow for the synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole.

Catalyst Evaluation and Quantitative Comparison

Step 1: 1,3-Dipolar Cycloaddition Catalysts

The formation of the 1,3-dione core requires the reaction of an azomethine ylide with N-methylmaleimide. Uncatalyzed thermal routes often result in poor diastereoselectivity. Introducing a Lewis acid catalyst, such as AgOAc, coordinates the azomethine ylide, stabilizing its planar geometry and lowering its LUMO. This enforces a highly selective endo-approach by the maleimide, driving the formation of the trans-isomer[3][4].

Table 1: Comparison of Cycloaddition Catalytic Systems

Catalyst SystemLoadingTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)Scalability / Notes
None (Thermal) N/A110 °C45 - 60%~ 1.5 : 1High energy cost; requires tedious chromatographic separation of isomers.
AgOAc 10 mol%25 °C85 - 92%> 20 : 1Optimal for general synthesis. Mild conditions, excellent dr[3].
Ag(I) + Chiral Phosphine 5 mol%-20 °C80 - 99%> 20 : 1 (up to 99% ee)Required only if an enantiopure (atropisomeric) scaffold is needed[4].
Step 2: Imide Reduction Catalysts

Reducing the rigid 1,3-dione to the diamine is the most challenging step due to the resonance stability of the imide. While Lithium Aluminum Hydride (LiAlH₄) is the traditional choice, it is highly pyrophoric and creates intractable aluminum emulsions during workup, trapping the polar diamine product.

The superior alternative is the in situ generation of diborane using NaBH₄ and BF₃·THF[5]. Borane is highly electrophilic and rapidly reduces imides. For industrial-scale green chemistry, homogeneous ruthenium catalysts (e.g., Ru-Macho) can be employed to heterolytically cleave H₂ gas, avoiding stoichiometric metal waste entirely.

Table 2: Comparison of Imide Reduction Catalysts/Reagents

Reagent / CatalystMechanism of ActionYield (%)Safety ProfileWorkup Efficiency
LiAlH₄ Nucleophilic hydride attack on carbonyl.65 - 75%Poor: Pyrophoric, highly exothermic.Low: Severe emulsion formation (Fieser workup required).
NaBH₄ / BF₃·THF Electrophilic borane reduction in situ.82 - 88%Moderate: Generates H₂ gas; controlled addition needed.High: Simple acidic quench breaks the B-N complex cleanly[5].
Ru-Macho / H₂ Bifunctional metal-ligand H₂ cleavage.70 - 80%Good: Requires high-pressure reactors (50-100 bar).Excellent: Atom economical; no metal salts to filter.

Self-Validating Experimental Protocols

The following methodologies represent the optimal, field-proven pathway utilizing AgOAc for the cycloaddition and NaBH₄/BF₃·THF for the reduction. Every step includes a self-validating control mechanism to ensure process integrity.

Protocol A: Ag(I)-Catalyzed Synthesis of trans-2-Methyl-pyrrolo[3,4-c]pyrrole-1,3-dione

Causality Focus: AgOAc is used to enforce the trans-diastereoselectivity at room temperature.

  • Preparation: In an oven-dried flask under N₂, dissolve the aldehyde precursor (1.0 equiv) and the amino acid ester (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst Addition: Add AgOAc (10 mol%) and anhydrous MgSO₄ (2.0 equiv) to the solution. Note: MgSO₄ acts as a desiccant to drive the formation of the azomethine ylide.

  • Cycloaddition: Slowly add N-methylmaleimide (1.1 equiv) dissolved in CH₂Cl₂. Stir at 25 °C for 1–3 hours.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the N-methylmaleimide spot (UV active, KMnO₄ active) indicates completion.

  • Workup: Filter the suspension through a short pad of Celite to remove Ag salts and MgSO₄. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from EtOH to yield the pure trans-dione. NMR should confirm the trans-coupling constant (J < 4 Hz) between the bridgehead protons.

Protocol B: Borane-Mediated Reduction to trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

Causality Focus: NaBH₄/BF₃·THF is chosen over LiAlH₄ to prevent product entrapment in aluminum salts.

  • Setup: Charge a multi-neck reactor with the trans-dione (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (0.5 M). Cool the suspension to 0 °C.

  • Borane Generation: Dropwise add BF₃·THF complex (3.0 equiv) over 30 minutes. Caution: Exothermic reaction with H₂ gas evolution. Maintain temperature below 10 °C during addition.

  • Reduction: Heat the reaction mixture to 65 °C (reflux) for 12 hours[5].

  • Self-Validation Check (LC-MS): Sample the reaction, quench with MeOH, and analyze via LC-MS. The dione mass must be completely replaced by the diamine mass (M+H = 127.1)[6]. If the intermediate lactam persists, extend reflux time.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully quench with 6M HCl (dropwise) to destroy excess borane and hydrolyze the stable boron-amine complex. Reflux the acidic mixture for 2 hours.

  • Isolation: Cool to room temperature, basify to pH > 12 using 6M NaOH, and extract exhaustively with CH₂Cl₂ (5x). Dry over Na₂SO₄, filter, and concentrate to afford the target diamine as a colorless to pale-yellow oil.

Catalyst Selection Logic Tree

To assist process chemists in scaling this synthesis, the following logic tree dictates the choice of reduction catalyst based on the project phase.

CatalystLogic Start Select Reduction Strategy for Imide Saturation Stoich Stoichiometric Hydrides (NaBH4 / BF3·THF) Start->Stoich Discovery / Lab Scale (< 100g) Catalytic Catalytic Hydrogenation (Ru-Macho / H2) Start->Catalytic Process / Pilot Scale (> 1 kg) Stoich_Pros High Conversion Standard Glassware Easy Optimization Stoich->Stoich_Pros Cat_Pros Atom Economical Zero Metal Waste Requires High Pressure Catalytic->Cat_Pros

Decision matrix for selecting the optimal imide reduction catalyst based on scale.

References

  • An efficient and facile access to highly functionalized pyrrole derivatives Beilstein Journal of Organic Chemistry, 2018. URL: [Link]

  • Silver(I)-Catalyzed Atroposelective Desymmetrization of N-Arylmaleimide via 1,3-Dipolar Cycloaddition of Azomethine Ylides: Access to Octahydropyrrolo[3,4-c]pyrrole Derivatives The Journal of Organic Chemistry, 2016. URL:[Link]

  • High-Temp Cycloaddition for Seltorexant Organic Process Research & Development. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole

[1][2]

Executive Summary

trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole is a bicyclic diamine commonly used as a scaffold in medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols designed for corrosive, flammable, and toxic organic amines .[1][2]

Immediate Action Required:

  • Segregate: Isolate from acids, acid chlorides, and strong oxidizers immediately.[1][2]

  • Label: Ensure all waste containers are clearly marked "Flammable," "Corrosive," and "Toxic." [1][2]

  • Disposal Path: The only acceptable terminal disposal method is incineration with nitrogen oxide (NOx) scrubbing .[1][2]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1][2] This compound poses a triple-threat hazard profile: chemical flammability, biological toxicity, and tissue corrosivity.[1]

PropertySpecificationOperational Implication
Chemical Class Bicyclic DiamineHigh alkalinity; reacts violently with acids.[1][2]
Physical State Liquid or Low-melting SolidVolatile vapors may accumulate in headspaces.[1][2]
Flash Point ~45–60°C (Est.)[1][2]Flammable. Ground all transfer equipment to prevent static discharge.[1][2]
Corrosivity pH > 11 (Aqueous soln)Causes severe eye damage (Cat 1). Irreversible corneal injury possible.[1][2]
Toxicity Acute Oral/InhalationToxic if swallowed. Harmful if inhaled.[1][2][3][4][5] Use in a fume hood only.

Pre-Disposal Stabilization & Segregation

The Core Directive: Never mix this amine with acidic waste streams.[1][2]

  • Mechanism: Amines react exothermically with acids to form salts.[1][2] In a closed waste container, this neutralization reaction generates rapid heat and pressure, leading to potential container rupture or explosion.

  • Storage: Store waste in HDPE (High-Density Polyethylene) or Borosilicate Glass containers.[1][2] Avoid aluminum, as high pH amines can corrode it, generating hydrogen gas.

Segregation Logic Diagram

The following decision tree illustrates the critical segregation steps required before the chemical leaves the bench.

DisposalSegregationStartWaste Generationtrans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrroleCheckStatePhysical State CheckStart->CheckStateLiquidLiquid PhaseCheckState->LiquidSolidSolid/ResidueCheckState->SolidSegregationCRITICAL SEGREGATIONIsolate from Acids & OxidizersLiquid->SegregationSolid->SegregationSolventCheckIs it dissolved in solvent?Segregation->SolventCheckLiquidStreamCStream C: Solid Hazardous Waste(Double Bagged)Segregation->StreamCSolid/WipesHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(MeOH, EtOAc, THF)SolventCheck->NonHalogenatedStreamAStream A: HalogenatedOrganic WasteHalogenated->StreamAStreamBStream B: Non-HalogenatedOrganic WasteNonHalogenated->StreamB

Figure 1: Segregation logic ensuring chemical compatibility and compliance with incineration protocols.

Detailed Disposal Protocols

Protocol A: Small-Scale Lab Waste (Benchtop)

Scenario: Disposal of reaction mixtures, mother liquors, or expired reagents (< 500 mL).[1][2]

  • Preparation:

    • Don PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[1][2]

    • Work inside a functioning fume hood.[1][2]

  • Dilution (Optional but Recommended):

    • If the material is neat (pure liquid), dilute it with a compatible combustible solvent (e.g., Ethanol or Acetone) to reduce vapor pressure and flammability risks.[1][2]

  • Containerization:

    • Transfer to a screw-cap waste container compatible with organic solvents (HDPE or Glass).[1][2]

    • Do not fill >90% to allow for thermal expansion.[1][2]

  • Labeling:

    • Affix a hazardous waste tag.[1][2]

    • List constituents: "trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole, [Solvent Name]".

    • Check hazards: Flammable, Corrosive, Toxic .[1][2]

Protocol B: Large-Scale Process Waste (> 1 L)

Scenario: Pilot plant or scale-up waste streams.

  • Drum Selection: Use UN-rated steel or HDPE drums (e.g., 1A1 or 1H1).[1][2]

  • Grounding:

    • Mandatory: Static electricity can ignite amine vapors.[1][2] Attach a grounding strap to the drum and the dispensing vessel before pouring.[1][2]

  • Atmosphere Control:

    • For very large volumes, blanket the headspace with Nitrogen (N2) to prevent the formation of explosive vapor/air mixtures and to minimize reaction with atmospheric CO2 (which can form carbamates and clog lines).[1][2]

  • Professional Pickup:

    • Coordinate with your EHS department for transfer to a licensed incineration facility.[1][2]

Emergency Response: Spills

Trustworthiness Check: A self-validating system requires preparation for failure.[1][2] If a spill occurs, do not use standard paper towels, which can increase surface area for evaporation.

Spill Cleanup Workflow:

  • Evacuate & Ventilate: Clear the area. If outside a hood, evacuate the lab.

  • PPE Upgrade: Wear a respirator (organic vapor cartridge) if vapors are present.[1][2]

  • Containment: Dike the spill with an inert absorbent (Vermiculite or Sand).[1][2] Do not use sawdust (combustible).[1][2]

  • Neutralization (Critical Step):

    • Caution: Do not pour strong acid directly on the spill.[1][2]

    • Use a weak acid neutralizer (e.g., Citric acid or dilute Acetic acid) mixed with absorbent clay.[1][2] This converts the volatile amine into a non-volatile salt.[1][2]

  • Disposal: Scoop the neutralized sludge into a hazardous waste bag/pail. Label as "Spill Debris: Amine contaminated."[1][2]

Regulatory & Compliance Framework

RegulationCode/ClassificationRequirement
RCRA (USA) D001 (Ignitable)Flash point < 60°C. Must be treated as ignitable waste.[1][2]
RCRA (USA) D002 (Corrosive)pH > 12.5 (if aqueous).[1][2] Corrosive waste handling applies.[1][2]
DOT (Shipping) UN 2924 or UN 2920 Likely "Flammable liquid, corrosive, n.o.s." or "Corrosive liquid, flammable, n.o.s."[1][2]
Disposal Method Incineration Must be burned in a facility with a secondary combustion chamber and scrubber to capture Nitrogen Oxides (NOx).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12958533, 2-Methyloctahydropyrrolo[3,4-c]pyrrole.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Bicyclic Diamines.[1][2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.